Sulopenem
Description
This compound is a parenteral thiopenem with broad-spectrum antibacterial activity against most gram-positive and gram-negative bacteria. This compound is not active against Pseudomonas aeruginosa. In addition, this agent is fairly stable against hydrolysis by various beta-lactamases.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 4 investigational indications.
a penem antibiotic
See also: this compound Etzadroxil (active moiety of).
Properties
IUPAC Name |
(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(1R,3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5S3/c1-5(14)7-9(15)13-8(11(16)17)12(20-10(7)13)19-6-2-3-21(18)4-6/h5-7,10,14H,2-4H2,1H3,(H,16,17)/t5-,6+,7+,10-,21-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSUCZWOEMTFAQ-PRBGKLEPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C2N(C1=O)C(=C(S2)SC3CCS(=O)C3)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)S[C@H]3CC[S@@](=O)C3)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20869656 | |
| Record name | Sulopenem | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20869656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120788-07-0 | |
| Record name | Sulopenem | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15284 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sulopenem | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20869656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SULOPENEM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XX514BJ1XW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Sulopenem's Mechanism of Action on Penicillin-Binding Proteins: A Technical Guide
Introduction
Sulopenem is a synthetic penem β-lactam antimicrobial agent with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including many multi-drug resistant (MDR) strains.[1][2] Its bactericidal effect is achieved by inhibiting bacterial cell wall synthesis, a mechanism it shares with other β-lactam antibiotics.[3][] This guide provides an in-depth examination of the molecular interactions between this compound and its primary targets, the penicillin-binding proteins (PBPs), summarizing key quantitative data, outlining relevant experimental methodologies, and visualizing the core mechanisms of action and resistance.
Core Mechanism: Inhibition of Peptidoglycan Synthesis
The structural integrity of the bacterial cell wall is maintained by a cross-linked polymer called peptidoglycan. Penicillin-binding proteins (PBPs) are a group of bacterial enzymes essential for the final steps of peptidoglycan synthesis, specifically catalyzing the transpeptidation reaction that cross-links the peptide side chains of the glycan strands.[]
This compound's mechanism of action is centered on the irreversible inhibition of these essential PBP enzymes.[3][5] The core of the this compound molecule contains a β-lactam ring, which is a structural analog of the D-alanyl-D-alanine moiety of the natural PBP substrate.[] This structural mimicry allows this compound to enter the active site of the PBP. Once in the active site, the strained β-lactam ring is susceptible to nucleophilic attack by a critical serine residue. This attack results in the opening of the ring and the formation of a stable, covalent acyl-enzyme complex.[3][6] This acylation effectively inactivates the PBP, halting peptidoglycan cross-linking, which leads to the weakening of the cell wall, cell lysis, and ultimately, bacterial death.[1][6]
Due to its ionization and low molecular weight, this compound can effectively traverse the outer membrane of Gram-negative bacteria to reach its PBP targets in the periplasmic space.[5][6]
PBP Binding Affinity and Specificity
This compound exhibits a strong binding affinity for multiple PBPs, which contributes to its potent bactericidal activity. The specific PBPs targeted can vary between bacterial species. For Escherichia coli, this compound demonstrates a high affinity for a range of essential PBPs, with a binding preference in the following order (from greatest to least affinity): PBP2, PBP1A, PBP1B, PBP4, PBP3, and PBP5/6.[5] This ability to inhibit several key enzymes simultaneously makes it more difficult for bacteria to develop resistance through single PBP mutations.
While this compound is stable against many β-lactamase enzymes, a primary mechanism of resistance to β-lactam antibiotics can arise from alterations in the target PBPs themselves.[5][6] Such alterations can reduce the binding affinity of the drug for the PBP, allowing the enzyme to continue its function in cell wall synthesis even in the presence of the antibiotic.[7]
Quantitative Data Summary
The efficacy of this compound, resulting from its potent PBP inhibition, is quantified by its Minimum Inhibitory Concentration (MIC) against various pathogens. Lower MIC values indicate higher antimicrobial activity.
Table 1: this compound In Vitro Activity (MIC) Against Key Pathogens
| Organism/Group | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Notes |
|---|---|---|---|
| Enterobacterales (Overall) | 0.03 | 0.25 | Data from 1647 isolates; 99.2% inhibited at ≤1 mg/L.[1] |
| Escherichia coli (ESBL-phenotype) | 0.03 | 0.06 | Demonstrates potent activity against common resistant strains.[1] |
| Klebsiella pneumoniae (ESBL-phenotype) | 0.06 | 1 | Activity maintained against ESBL-producing K. pneumoniae.[1] |
| Ciprofloxacin-Non-susceptible Enterobacterales | 0.03-0.06 | 0.12-0.5 | Effective against fluoroquinolone-resistant isolates.[8] |
| Anaerobic Isolates (Overall) | N/A | N/A | 98.9% of 559 isolates inhibited at ≤4 mg/L.[8] |
MIC₅₀/MIC₉₀: The minimum concentration of the drug that inhibits the growth of 50% and 90% of isolates, respectively.
Experimental Protocols
Determining the binding affinity of an antibiotic for its target PBPs is crucial in drug development. A common method is the Competitive PBP Binding Assay . While specific protocols for this compound are proprietary, the general methodology is well-established.
General Protocol: Competitive PBP Binding Assay
Objective: To determine the concentration of this compound required to inhibit 50% of binding (IC₅₀) of a known labeled β-lactam to specific PBPs.
Methodology:
-
Bacterial Membrane Preparation:
-
Grow the bacterial strain of interest (e.g., E. coli) to the mid-logarithmic phase.
-
Harvest cells via centrifugation and wash with a suitable buffer (e.g., phosphate-buffered saline).
-
Lyse the cells using mechanical means (e.g., sonication or French press) to release cytoplasmic and membrane components.
-
Isolate the cell membrane fraction, which contains the PBPs, by ultracentrifugation. Resuspend the membrane pellet in a storage buffer.
-
-
Competitive Binding Reaction:
-
In a series of microcentrifuge tubes, add a fixed amount of the prepared bacterial membrane fraction.
-
Add increasing concentrations of unlabeled this compound to the tubes and incubate for a set period (e.g., 10-15 minutes) at a specific temperature (e.g., 30°C) to allow for binding to the PBPs.
-
Add a fixed, sub-saturating concentration of a labeled β-lactam (e.g., ¹⁴C-penicillin G or a fluorescent penicillin derivative like Bocillin FL) to all tubes.
-
Incubate for another defined period (e.g., 10 minutes) to allow the labeled compound to bind to any PBPs not already occupied by this compound.
-
-
Termination and Separation:
-
Stop the binding reaction by adding an excess of an unlabeled, broad-spectrum β-lactam or by adding SDS-PAGE sample buffer.
-
Separate the PBP-antibiotic complexes based on molecular weight using Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).
-
-
Detection and Quantification:
-
Visualize the labeled PBPs. If using a radioactive label, expose the gel to X-ray film (autoradiography) or a phosphor screen. If using a fluorescent label, scan the gel with an appropriate fluorescence imager.
-
The intensity of the band corresponding to each PBP will be inversely proportional to the concentration of this compound.
-
Quantify the band intensities using densitometry software. Plot the percentage of labeled PBP binding against the logarithm of the this compound concentration to determine the IC₅₀ value for each PBP.
-
References
- 1. In vitro activity of this compound and comparator agents against Enterobacterales and anaerobic clinical isolates collected during the SENTRY Antimicrobial Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound: An Intravenous and Oral Penem for the Treatment of Urinary Tract Infections Due to Multidrug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative Antipneumococcal Activities of this compound and Other Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Structure and Synthesis of Sulopenem
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulopenem is a broad-spectrum penem antibacterial agent effective against a wide range of Gram-positive and Gram-negative bacteria. Developed to address the growing challenge of antimicrobial resistance, it exhibits potent activity against many pathogens, including those producing extended-spectrum β-lactamases (ESBLs). This technical guide provides a detailed overview of the chemical structure of this compound and a comprehensive examination of its synthetic pathways, including first, second, and third-generation processes. The synthesis of its orally available prodrug, this compound etzadroxil, is also discussed.
Chemical Structure of this compound
This compound is a synthetic, broad-spectrum, intravenous thiopenem antibiotic. Its chemical structure is characterized by a penem core, which is a fused bicyclic system consisting of a β-lactam ring and a partially saturated five-membered ring containing a sulfur atom.
Key Structural Features:
-
Penem Core: The 4-thia-1-azabicyclo[3.2.0]hept-2-en-7-one ring system is the foundation of its antibacterial activity, functioning as a mechanism-based inhibitor of bacterial cell wall synthesis.
-
Hydroxyethyl Side Chain: The (1R)-1-hydroxyethyl group at the C6 position is crucial for its stability against hydrolysis by many β-lactamases.
-
Thiolanyl Sulfoxide Side Chain: The (1R,3S)-1-oxothiolan-3-yl]sulfanyl side chain at the C2 position contributes to its broad spectrum of activity.
| Identifier | Value |
| IUPAC Name | (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[[(1R,3S)-1-oxothiolan-3-yl]sulfanyl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
| CAS Number | 120788-07-0 |
| Molecular Formula | C₁₂H₁₅NO₅S₃ |
| Molecular Weight | 349.45 g/mol |
| SMILES | C--INVALID-LINK--C3)C(=O)O">C@HO |
| InChI | InChI=1S/C12H15NO5S3/c1-5(14)7-9(15)13-8(11(16)17)12(20-10(7)13)19-6-2-3-21(18)4-6/h5-7,10,14H,2-4H2,1H3,(H,16,17)/t5-,6+,7+,10-,21-/m1/s1 |
Synthesis of this compound
The synthesis of this compound has evolved through several generations, with each iteration aiming to improve efficiency, scalability, and cost-effectiveness. The key challenge in the synthesis is the stereoselective construction of the penem core and the introduction of the chiral side chains.
First-Generation Synthesis
The initial synthetic routes to this compound were linear and involved the early introduction of the chiral sulfoxide side chain. A key step in this approach was the use of an oxalimide-derived carbene cyclization to construct the penem ring system. However, this method suffered from low yields (around 40%) for the crucial cyclization step and had a significant environmental impact due to the use of chloroform as a solvent, making it unsuitable for large-scale production.[1]
Second-Generation Synthesis
To overcome the limitations of the first-generation synthesis, a more practical and improved second-generation process was developed.[2] This route focused on a modified Eschenmoser sulfide contraction to construct the penem ring.[2][3] Other key improvements included a more efficient synthesis of a critical trithiocarbonate intermediate and a superior method for the palladium-catalyzed deallylation of the penultimate ester, which resulted in lower levels of residual palladium in the final product.[2]
A significant aspect of this improved synthesis is the late-stage introduction of the expensive and labile chiral sulfoxide subunit, which enhances the overall efficiency of the process.
Experimental Protocol: Key Step in Second-Generation Synthesis - Preparation of (2R,3S)-3-((R)-1-((tert-butyldimethylsilyl)oxy)ethyl)-4-oxoazetidin-2-yl ((1R,3S)-1-oxidotetrahydrothiophen-3-yl) carbonotrithioate (4a) [3]
-
A solution of 2 (14.0 kg, 78.5 mol) in isopropyl alcohol (144 L) was cooled to -15 °C.
-
Solid sodium methoxide (4.6 kg, 85.2 mol) was added in nine portions over 30 minutes, maintaining the temperature at ≤ -8 °C.
-
The mixture was stirred for 20 to 30 minutes at -8 to -15 °C.
-
Dichloromethane (45 L) cooled to -10 °C was added.
-
A solution of carbon disulfide (8.0 kg, 105.1 mol) in dichloromethane (10 L) was added over 60 minutes at -18 to -25 °C.
Note: This is an illustrative excerpt from the detailed experimental procedures found in the cited literature. For complete protocols, including work-up and purification, please refer to the source documentation.
Third-Generation Synthesis
Further refinements led to a third-generation synthesis of this compound, which is a more convergent and practical process for large-scale manufacturing.[4][5] This approach also utilizes an oxalimide carbene cyclization for the construction of the thiopenem ring system but with significant improvements.[1][5] A key advantage of this third-generation synthesis is the late-stage introduction of the labile and expensive chiral side chain.[5] Additionally, it incorporates an improved deprotection sequence at the final stages.[1][5]
Diagram: Third-Generation Synthesis of this compound
Caption: Third-generation convergent synthesis of this compound.
Synthesis of this compound Etzadroxil
This compound etzadroxil is an orally available prodrug of this compound. The ester linkage in this compound etzadroxil is designed to be cleaved by esterases in the body, releasing the active this compound. The synthesis of the prodrug involves the esterification of the carboxylic acid group of this compound with a suitable promoiety.
Quantitative Data Summary
The following table summarizes representative yields for key transformations in the synthesis of this compound, as reported in the literature. It is important to note that yields can vary depending on the scale and specific conditions of the reaction.
| Step | Transformation | Reported Yield | Generation |
| 1 | Oxalimide Carbene Cyclization | ~40% | First |
| 2 | Preparation of Alcohol 8b | 62% | Second |
| 3 | Final Deprotection to this compound 1 | 77% | Second |
Conclusion
The chemical synthesis of this compound has undergone significant evolution, progressing from linear, low-yielding routes to highly efficient, convergent, and scalable processes suitable for commercial production. The development of second and third-generation syntheses, characterized by late-stage introduction of key chiral fragments and improved reaction conditions, has been instrumental in making this potent antibiotic a viable therapeutic agent. The synthesis of its oral prodrug, this compound etzadroxil, further enhances its clinical utility. This guide provides a foundational understanding for researchers and professionals involved in the development and manufacturing of novel antibacterial agents. For complete and detailed experimental procedures, readers are encouraged to consult the primary scientific literature cited herein.
References
In Vitro Spectrum of Activity for Sulopenem Against Multidrug-Resistant (MDR) Pathogens: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of sulopenem, a novel thiopenem antibacterial agent, against a range of multidrug-resistant (MDR) bacterial pathogens. This compound, available in both intravenous and oral prodrug formulations (this compound etzadroxil), has been developed to address the growing challenge of infections caused by resistant Gram-negative bacteria, particularly in urinary tract and intra-abdominal infections.[1][2][3] This document synthesizes quantitative data from major surveillance studies, details the experimental protocols used for susceptibility testing, and visualizes key mechanisms and workflows.
Mechanism of Action and Resistance
This compound is a β-lactam antibiotic that exerts bactericidal activity by inhibiting bacterial cell wall synthesis.[4] Its mode of action involves binding to essential penicillin-binding proteins (PBPs), which blocks the cross-linking of peptidoglycan, leading to cell lysis.[1][5] Due to its low molecular weight and ionization, this compound can diffuse through the outer membrane porin channels of Gram-negative bacteria to reach its PBP targets in the periplasmic space.[1][5]
However, bacterial resistance to this compound can emerge through several well-characterized mechanisms, often in combination:[1][5]
-
Enzymatic Degradation: Production of β-lactamase enzymes, particularly carbapenemases (e.g., KPC, NDM, OXA-48), that hydrolyze the β-lactam ring, inactivating the drug.[1][6] this compound is stable against many common β-lactamases like extended-spectrum β-lactamases (ESBLs) and AmpC enzymes.[7]
-
Target Site Modification: Alterations in the structure of PBPs can reduce the binding affinity of this compound, conferring resistance (e.g., PBP2a in MRSA).[1]
-
Reduced Permeability: Loss or modification of outer membrane proteins (porins) can limit this compound's entry into the periplasmic space.[1][8]
-
Active Efflux: The expression of multidrug efflux pumps can actively expel this compound from the bacterial cell.[1]
In Vitro Spectrum of Activity
This compound demonstrates potent in vitro activity against a wide range of Enterobacterales, including isolates with resistance phenotypes that complicate treatment with other oral agents.[9] Its activity is particularly notable against strains producing ESBLs and AmpC β-lactamases.[6][7] However, like ertapenem, it has limited to no activity against non-fermenting Gram-negative bacilli such as Pseudomonas aeruginosa and Acinetobacter baumannii.[5][6][10]
Activity Against MDR Enterobacterales
Surveillance studies consistently show that this compound maintains potent activity against E. coli and K. pneumoniae isolates exhibiting resistance to multiple other antibiotic classes. Over 90% of ESBL-producing, AmpC-producing, and MDR E. coli are inhibited by this compound concentrations of ≤0.25 mg/L.[10]
Table 1: In Vitro Activity of this compound against MDR Escherichia coli
| Phenotype (No. of Isolates) | MIC50 (mg/L) | MIC90 (mg/L) | Reference(s) |
| All Isolates (1248) | 0.03 | 0.06 | |
| ESBL-Phenotype (32) | 0.03 | 0.06 | [11] |
| AmpC-Phenotype | 0.03 | 0.06 | |
| MDR | 0.03 | 0.25 | [10] |
| Ciprofloxacin-Non-Susceptible | 0.03 | 0.12 | [9] |
| TMP/SMX-Non-Susceptible | 0.03 | 0.12 | [9] |
Table 2: In Vitro Activity of this compound against MDR Klebsiella pneumoniae
| Phenotype (No. of Isolates) | MIC50 (mg/L) | MIC90 (mg/L) | Reference(s) |
| All Isolates (347) | 0.03 | 0.12 | [12] |
| ESBL-Phenotype | 0.06 | 0.12 - 1.0 | [9][12][13] |
| Carbapenem-Resistant (CRE) | 16 | >16 | [12][13] |
As expected for a penem, this compound is not stable against carbapenemases, and its activity is significantly compromised against carbapenem-resistant Enterobacterales (CRE).[6][13]
Activity Against Other Pathogens
This compound demonstrates activity against certain Gram-positive organisms and anaerobes but is not a primary agent for infections caused by staphylococci or enterococci.[7][10]
Table 3: In Vitro Activity of this compound against Other Selected Pathogens
| Organism (No. of Isolates) | MIC50 (mg/L) | MIC90 (mg/L) | Reference(s) |
| Staphylococcus aureus (MSSA) (29) | 0.06 | 0.25 | |
| Enterococcus faecalis (158) | ≥8 | ≥8 | [10] |
| Anaerobes (Overall) (559) | - | - | [13] |
| Bacteroides fragilis group | 0.5 | 4 | [13] |
| Pseudomonas aeruginosa (75) | ≥8 | ≥8 | [10] |
Note: 98.9% of anaerobic isolates were inhibited at ≤4 mg/L.[13]
Experimental Protocols
The data presented in this guide are primarily derived from large surveillance studies employing standardized antimicrobial susceptibility testing methods according to the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method (for Aerobes)
The reference broth microdilution method is the most common procedure cited for determining this compound's Minimum Inhibitory Concentrations (MICs).
-
Isolate Preparation: Bacterial isolates are subcultured from frozen stocks onto appropriate agar plates and incubated for 18-24 hours.
-
Inoculum Preparation: A suspension of the cultured bacteria is prepared in a suitable broth (e.g., cation-adjusted Mueller-Hinton broth) and adjusted to the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the test wells.
-
Antimicrobial Dilutions: this compound and comparator agents are prepared in serial two-fold dilutions in 96-well microtiter plates.
-
Inoculation and Incubation: The prepared microtiter plates are inoculated with the bacterial suspension and incubated in ambient air at 35°C for 16-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
-
Quality Control: Standard ATCC (American Type Culture Collection) quality control strains, such as E. coli ATCC 25922, S. aureus ATCC 29213, and P. aeruginosa ATCC 27853, are tested concurrently to ensure the accuracy and reproducibility of the results.[7]
Agar Dilution Method (for Anaerobes)
For anaerobic bacteria, the agar dilution method is the CLSI-recommended reference standard. The principle is similar, but the antimicrobial agent is incorporated directly into the agar medium at various concentrations. A standardized bacterial inoculum is then spotted onto the surface of the plates, which are incubated under anaerobic conditions before being read for growth inhibition.[12][13]
Conclusion
This compound demonstrates potent and consistent in vitro activity against common urinary and intra-abdominal pathogens, including MDR Enterobacterales phenotypes such as ESBL- and AmpC-producers.[9][10] This activity profile makes it a promising candidate, particularly as an oral step-down therapy, for infections where resistance to fluoroquinolones and trimethoprim-sulfamethoxazole is prevalent.[1][3] Its spectrum, however, does not cover carbapenemase-producing isolates or problematic non-fermenters like P. aeruginosa.[8][10] The standardized methodologies outlined in this guide provide a robust framework for the continued evaluation of this compound and other novel agents against clinically relevant MDR pathogens.
References
- 1. This compound: An Intravenous and Oral Penem for the Treatment of Urinary Tract Infections Due to Multidrug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 5. fda.gov [fda.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. can-r.com [can-r.com]
- 8. This compound Disk Development, Quality Control Range, and MIC to Disk Result Correlation for Enterobacterales Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro activity of this compound and comparator agents against US Enterobacterales clinical isolates collected during the SENTRY antimicrobial surveillance program in 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro activity of this compound against 1880 bacterial pathogens isolated from Canadian patients with urinary tract infections (CANWARD, 2014-21) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 12. jmilabs.com [jmilabs.com]
- 13. researchgate.net [researchgate.net]
The Pharmacokinetics and Pharmacodynamics of Oral Sulopenem Etzadroxil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulopenem etzadroxil, a prodrug of the penem antibacterial this compound, represents a significant development in the oral treatment of urinary tract infections (UTIs), particularly those caused by multidrug-resistant bacteria.[1][2] Developed by Iterum Therapeutics, it is formulated as a bilayer tablet containing 500 mg of this compound etzadroxil and 500 mg of probenecid.[3][4] Probenecid, a renal tubular transport inhibitor, is co-administered to increase the systemic exposure of the active moiety, this compound.[3][4] This technical guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of this novel oral antibiotic combination.
Pharmacokinetics
Oral this compound etzadroxil is rapidly hydrolyzed by intestinal esterases to release the active drug, this compound.[1] The pharmacokinetic profile of this compound has been characterized in healthy subjects and in specific patient populations.
Absorption and Bioavailability
Following oral administration, both this compound and probenecid are absorbed from the intestinal tract.[5] The presence of food enhances the oral bioavailability of this compound.[5][6]
Table 1: Pharmacokinetic Parameters of this compound and Probenecid Following Single Oral Administration of ORLYNVAH™ (500 mg this compound etzadroxil/500 mg probenecid) in Healthy Subjects [3][5][7][8]
| Parameter | This compound (Fasted) | This compound (Fed - High-Fat Meal) | Probenecid (Fasted) | Probenecid (Fed - High-Fat Meal) |
| Cmax (ng/mL) | 1170 - 1774 | 1690 - 1870 | - | - |
| Tmax (hr) | 1 | 2 | 3 | 2 |
| AUC (hr*ng/mL) | 3683 - 3953 | 4545 - 6397 | - | - |
| Half-life (t1/2) (hr) | 1.18 | 1.28 | 2.93 | 3.83 |
| Oral Bioavailability | 40% | 64% | - | - |
| Apparent Volume of Distribution (Vd/F) (L) | 134 | 92.09 | 8.81 | 11.94 |
Distribution
The apparent volume of distribution of this compound is influenced by food intake, decreasing from 134 L in the fasted state to 92.09 L after a high-fat meal.[5]
Metabolism and Excretion
This compound etzadroxil is a prodrug that is first hydrolyzed to the active this compound.[9] this compound is then further metabolized through hydrolysis and dehydrogenation into two inactive metabolites, M1a and M1b.[9][10] Following a single radiolabeled dose, approximately 44.3% of the radioactivity was recovered in the feces (with 26.9% as unchanged this compound) and 40.8% in the urine (with 3.1% as unchanged this compound).[5][9]
Renal Impairment
This compound plasma concentrations are increased in patients with mild, moderate, and severe renal impairment.[3][5] However, dosage adjustments are not currently recommended for patients with a creatinine clearance (CrCl) of 15 mL/min or greater.[5] The use of this compound etzadroxil/probenecid is not recommended in patients with a CrCl of less than 15 mL/min or those on hemodialysis.[3][5]
Pharmacodynamics
The bactericidal activity of this compound is attributed to the inhibition of bacterial cell wall synthesis.[2][9]
Mechanism of Action
This compound, a β-lactam antibiotic, exerts its effect by binding to penicillin-binding proteins (PBPs) in bacteria.[9][10] This binding inhibits the cross-linking of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis and death.[2] In Escherichia coli, this compound shows a high binding affinity for PBP2.[3][9]
Pharmacodynamic Index
Similar to other β-lactam antibiotics, the key pharmacodynamic index that correlates with the efficacy of this compound is the percentage of time that the unbound plasma concentration of the drug exceeds the minimum inhibitory concentration (MIC) of the infecting organism (%T>MIC).[3][9][11] In vitro studies have shown that a median free-drug %T>MIC of 40.9%, 50.2%, and 62.6% is associated with net bacterial stasis, and 1- and 2-log10 CFU reductions, respectively.[11]
In Vitro Activity
This compound demonstrates potent in vitro activity against a broad spectrum of Gram-positive and Gram-negative bacteria, including multidrug-resistant Enterobacterales that produce extended-spectrum β-lactamases (ESBLs).[1][2]
Table 2: In Vitro Activity of this compound Against Urinary Isolates of Escherichia coli [12]
| Organism | Number of Isolates | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) |
| Escherichia coli | 539 | 0.015 - 0.12 | 0.03 | 0.03 |
Experimental Protocols
The clinical development of oral this compound etzadroxil has been supported by a series of Phase 1, 2, and 3 clinical trials. The methodologies employed in these key studies are summarized below.
Phase 3 Clinical Trial for Uncomplicated Urinary Tract Infections (uUTI) - (SURE 1 Trial - NCT03354598)[13][14][15][16]
-
Study Design: A prospective, Phase 3, randomized, multi-center, double-blind, double-dummy study.[13][14]
-
Objective: To compare the efficacy and safety of oral this compound etzadroxil/probenecid with oral ciprofloxacin for the treatment of uUTI in adult women.[13]
-
Patient Population: Adult women with a clinical diagnosis of uUTI.[15]
-
Treatment Arms:
-
Primary Endpoint: Overall success (a combination of clinical and microbiological success) at the test-of-cure visit.[13]
In Vitro Pharmacodynamic Model[11][17]
-
Model: One-compartment in vitro infection model.[11]
-
Objective: To characterize the pharmacokinetic-pharmacodynamic (PK-PD) relationship of this compound against a panel of Enterobacterales.[11]
-
Methodology:
-
Clinically relevant Enterobacterales isolates were exposed to this compound regimens simulating various free-drug %T>MIC values.[11]
-
Dose-fractionation and dose-ranging studies were conducted to identify the PK-PD index most associated with efficacy and the magnitude of this index required for different levels of bacterial reduction.[11]
-
Conclusion
Oral this compound etzadroxil, in combination with probenecid, offers a promising therapeutic option for uncomplicated urinary tract infections, particularly in an era of increasing antimicrobial resistance. Its favorable pharmacokinetic profile, characterized by enhanced oral bioavailability with food and the exposure--boosting effect of probenecid, coupled with its potent in vitro activity against common uropathogens, underscores its clinical potential. The pharmacodynamic parameter of %T>MIC is a critical determinant of its efficacy. The robust clinical trial program has provided essential data on its clinical utility and safety profile. This technical guide provides a comprehensive summary of the current knowledge on the pharmacokinetics and pharmacodynamics of this novel oral antibiotic.
References
- 1. This compound: An Intravenous and Oral Penem for the Treatment of Urinary Tract Infections Due to Multidrug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is this compound etzadroxil used for? [synapse.patsnap.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. This compound Etzadroxil/Probenecid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Our Promise :: Iterum Therapeutics plc (ITRM) [iterumtx.com]
- 8. academic.oup.com [academic.oup.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. This compound Etzadroxil | C19H27NO7S3 | CID 23642298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 12. In Vitro Activity of this compound, an Oral Penem, against Urinary Isolates of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 14. This compound or Ciprofloxacin for the Treatment of Uncomplicated Urinary Tract Infections in Women: A Phase 3, Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
The Sulopenem Saga: From Shelved Compound to a New Oral Option Against Resistant Pathogens
An In-depth Technical Guide on the Discovery and Development of Sulopenem
Executive Summary
This compound, a novel thiopenem antibiotic, has traversed a remarkable journey from its initial discovery and subsequent shelving to its recent approval as a much-needed oral treatment for uncomplicated urinary tract infections (uUTIs) caused by multi-drug resistant (MDR) bacteria. This technical guide provides a comprehensive overview of the discovery, development, and clinical validation of this compound for researchers, scientists, and drug development professionals. We delve into its mechanism of action, preclinical and clinical data, and the experimental methodologies that underpinned its journey to regulatory approval. The development of an oral formulation, this compound etzadroxil, in combination with probenecid, marks a significant advancement in combating antimicrobial resistance, offering a new line of defense against challenging Gram-negative pathogens.
Discovery and Redevelopment: A Timeline
The history of this compound is one of persistence and strategic redirection.
-
1980s: this compound (originally CP-70,429) is discovered in the laboratories of Pfizer Inc.[1][2]
-
1990s-Early 2000s: Pfizer develops both intravenous (IV) and oral formulations, conducting an extensive preclinical program along with Phase 1 and Phase 2 clinical trials.[1][2] Despite encouraging results, development is halted as Pfizer shifts its therapeutic focus.[1][2]
-
November 2015: Recognizing the growing crisis of antimicrobial resistance and the potential of a shelved asset, Iterum Therapeutics licenses this compound and its prodrugs, restarting the development program.[1][2]
-
2018-2020: Iterum initiates and conducts a series of pivotal Phase 3 trials, known as SURE (this compound for Resistant Enterobacteriaceae), for various indications.[3][4]
-
October 2024: The U.S. Food and Drug Administration (FDA) approves Orlynvah™ (a combination of the prodrug this compound etzadroxil and probenecid) for the treatment of uUTIs in adult women with limited or no alternative oral antibacterial treatment options.[2][5][6][7][8] This marks the arrival of the first oral penem antibiotic in the United States.[2]
Mechanism of Action: Dual Targeting of Cell Wall Synthesis
This compound is a member of the penem class of β-lactam antibiotics, which are structurally related to penicillins and carbapenems.[9] Its bactericidal activity stems from the inhibition of bacterial cell wall synthesis.[9]
The primary mechanism involves the acylation of serine residues in the active sites of high-molecular-weight penicillin-binding proteins (PBPs).[2] This covalent binding inactivates these essential enzymes, which are responsible for the final steps of peptidoglycan synthesis, specifically the cross-linking of peptide side chains. The inhibition of this process compromises the integrity of the bacterial cell wall, leading to cell lysis and death.[9]
This compound has demonstrated a strong binding affinity for multiple PBPs in Escherichia coli, with a preferential order of PBP2 > PBP1A > PBP1B > PBP4 > PBP3 > PBP5/6.[10] Furthermore, it exhibits high affinity for L,D-transpeptidases, which are involved in alternative peptidoglycan cross-linking pathways, potentially enhancing its activity against certain resistant strains.[11] Its penem structure confers a high degree of stability against many β-lactamase enzymes, a common mechanism of resistance to other β-lactam antibiotics.[2]
Preclinical Evaluation
An extensive body of preclinical work has characterized the in vitro activity and in vivo efficacy of this compound against a broad spectrum of pathogens.
In Vitro Susceptibility
This compound has demonstrated potent in vitro activity against common urinary and intra-abdominal pathogens, including many MDR strains. Susceptibility is typically determined using the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.[9]
Table 1: In Vitro Activity of this compound Against Key Enterobacterales Isolates
| Organism (Phenotype) | No. of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference(s) |
|---|---|---|---|---|
| All Enterobacterales | 1,647 | 0.03 | 0.25 | [12][[“]][14] |
| Escherichia coli | 983 | 0.03 | 0.03 | [14] |
| E. coli (ESBL-phenotype) | - | 0.03 | 0.06 | [5][12] |
| E. coli (Ciprofloxacin-NS) | 405 | 0.03 | 0.12 | [1][12] |
| Klebsiella pneumoniae | - | 0.03 | 0.12 | [14] |
| K. pneumoniae (ESBL-phenotype) | - | 0.06 | 0.12-1.0 | [5][12][[“]] |
MIC₅₀/MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 50% and 90% of isolates, respectively. ESBL: Extended-Spectrum β-Lactamase. NS: Non-susceptible.
Pharmacokinetics and Pharmacodynamics
Pharmacokinetics (PK): this compound is available in both IV and oral formulations. The oral product is a prodrug, this compound etzadroxil, which is rapidly hydrolyzed by intestinal esterases to active this compound.[2] To overcome rapid renal clearance, the oral formulation is co-administered with probenecid, an inhibitor of the organic anion transporter 3 (OAT3), which significantly increases the plasma exposure of this compound.[2]
Table 2: Pharmacokinetic Parameters of this compound in Healthy Adults
| Parameter | IV this compound (1000 mg) | Oral this compound Etzadroxil (500mg) + Probenecid (500mg) | Reference(s) |
|---|---|---|---|
| Vd (L) | 15.8 - 27.6 | - | [2] |
| CLT (L/h) | 18.9 - 24.9 | - | [2] |
| t½ (h) | 0.88 - 1.03 | ~1.18 (without probenecid) | [2] |
| Protein Binding (%) | ~10 | ~10.7 | [2] |
| Bioavailability (%) | 100 | Variable; AUC increased by 62% with food + probenecid | [2] |
Vd: Volume of distribution. CLT: Total drug clearance. t½: Elimination half-life. AUC: Area under the curve.
Pharmacodynamics (PD): Like other β-lactams, this compound exhibits time-dependent bactericidal activity. The pharmacokinetic-pharmacodynamic (PK-PD) index that best correlates with efficacy is the percentage of the dosing interval during which the free drug concentration remains above the MIC (f%T > MIC).[2]
Table 3: this compound Pharmacodynamic Targets
| PD Target | f%T > MIC | Model | Reference(s) |
|---|---|---|---|
| Bacteriostasis | 8.6% - 17% | Animal Models | [2] |
| 2-log₁₀ kill | 12% - 28% | Animal Models | [2] |
| Net Bacterial Stasis | 40.9% | In Vitro Infection Model | [15] |
| 1-log₁₀ CFU/mL Reduction | 50.2% | In Vitro Infection Model | [15] |
| 2-log₁₀ CFU/mL Reduction | 62.6% | In Vitro Infection Model |[15] |
Animal Infection Models
The in vivo efficacy of this compound has been validated in various animal models, most notably the murine thigh infection model. These studies were crucial for establishing PK/PD targets and informing dose selection for clinical trials.
Experimental Protocol: Murine Thigh Infection Model
-
Induction of Neutropenia: Mice (e.g., ICR strain) are rendered neutropenic by intraperitoneal injections of cyclophosphamide.
-
Infection: A bacterial suspension of the test organism (e.g., K. pneumoniae, S. pneumoniae) is injected into the thigh muscle.
-
Treatment: At a specified time post-infection (e.g., 2 hours), this compound is administered subcutaneously or orally at various doses and dosing intervals.
-
Endpoint Analysis: At 24 hours post-treatment initiation, mice are euthanized, and the thigh muscles are excised and homogenized.
-
Quantification: Serial dilutions of the homogenate are plated on appropriate agar to determine the number of colony-forming units (CFU) per thigh.
-
Data Analysis: The change in log₁₀ CFU/thigh over 24 hours is correlated with PK/PD parameters (e.g., f%T > MIC, fAUC/MIC, fCmax/MIC) using an Emax model to determine the driver of efficacy and the magnitude of the exposure required for stasis or bacterial killing.[16][17][18]
Clinical Development and Pivotal Trials
Iterum Therapeutics advanced this compound through a robust Phase 3 program, focusing on indications with a high unmet need for new oral antibiotics.
Phase 3 Trial Design: SURE Program
The pivotal trials for uUTI were randomized, multicenter, double-blind, active-controlled studies.
-
SURE 1 (NCT03354598): Compared oral this compound etzadroxil/probenecid (500mg/500mg BID for 5 days) with oral ciprofloxacin (250mg BID for 3 days) in women with uUTI.[4][7][16] The trial had two independent primary endpoints: non-inferiority in the ciprofloxacin-susceptible population and superiority in the ciprofloxacin-resistant population.[16]
-
REASSURE (NCT05584657): Compared oral this compound etzadroxil/probenecid (500mg/500mg BID for 5 days) with oral amoxicillin/clavulanate (875mg/125mg BID for 5 days) in women with uUTI.[3][19] The primary endpoint was non-inferiority in the amoxicillin/clavulanate-susceptible population.[3][20]
Clinical Efficacy
This compound demonstrated efficacy in treating uUTIs, particularly those caused by resistant pathogens. The primary efficacy endpoint in these trials was the overall response, a composite of clinical cure and microbiological eradication, at the Test-of-Cure (TOC) visit.
Table 4: Efficacy Results from Pivotal Phase 3 uUTI Trials (Overall Response at TOC)
| Trial | Population | This compound Arm (n/N, %) | Comparator Arm (n/N, %) | Treatment Difference (95% CI) | Outcome | Reference(s) |
|---|---|---|---|---|---|---|
| SURE 1 | Quinolone-Resistant (micro-MITTR) | - (62.6%) | Ciprofloxacin (36.0%) | - | Superiority Met (p<0.001) | [7][21] |
| SURE 1 | Quinolone-Susceptible (micro-MITTS) | - (66.8%) | Ciprofloxacin (78.6%) | - | Non-inferiority Not Met | [7] |
| REASSURE | Amox/Clav-Susceptible (m-MITTS) | - (61.7%) | Amox/Clav (55.0%) | 6.7% (-,-) | Non-inferiority & Superiority Met | [7][19][20] |
micro-MITTR: Microbiological modified intent-to-treat resistant. micro-MITTS: Microbiological modified intent-to-treat susceptible. Amox/Clav: Amoxicillin/clavulanate.
Safety and Tolerability
Across the Phase 3 program, oral this compound was generally well-tolerated, with a safety profile consistent with the β-lactam class.
Table 5: Summary of Common Treatment-Emergent Adverse Events (TEAEs)
| Adverse Event | This compound Arm (%) | Comparator Arm (%) | Trial | Reference(s) |
|---|---|---|---|---|
| Diarrhea | 12.4 | Ciprofloxacin (2.5) | SURE 1 | [7][21] |
| Diarrhea | 8.1 | Amox/Clav (4.1) | REASSURE | [11] |
| Nausea | 4.3 | Amox/Clav (2.9) | REASSURE | [11] |
| Headache | 2.2 | Amox/Clav (1.5) | REASSURE | [11] |
| Vulvovaginal Mycotic Infection | ≥2 | - | ORLYNVAH Label | [22] |
Discontinuations due to adverse events were low (<1% to 1.1%) and serious adverse events were rare.[19][21][23]
Synthesis of this compound
The chemical synthesis of this compound is a complex, multi-step process. Early medicinal chemistry routes were linear and not amenable to large-scale production.[24] Subsequent process development focused on creating more practical and convergent syntheses. A key innovation was the development of a process where the penem ring is constructed via a modified Eschenmoser sulfide contraction sequence.[24][25] This convergent strategy allows for the late-stage introduction of the expensive and labile chiral sulfoxide side chain, improving overall efficiency and yield for large-scale manufacturing.[24] Further refinements included an improved synthesis of a critical trithiocarbonate intermediate and a more effective process for the palladium-catalyzed deallylation of the penultimate ester to ensure low levels of residual palladium in the final active pharmaceutical ingredient.[25]
Conclusion
The journey of this compound from a shelved Pfizer compound to an FDA-approved treatment by Iterum Therapeutics is a testament to the value of re-evaluating promising assets in the context of evolving medical needs. As the first oral penem antibiotic available in the U.S., this compound etzadroxil/probenecid (Orlynvah™) provides a crucial new tool for clinicians. Its potent activity against MDR Gram-negative bacteria, particularly fluoroquinolone-resistant and ESBL-producing Enterobacterales, addresses a significant gap in the oral antibiotic armamentarium for uncomplicated urinary tract infections. The comprehensive preclinical and clinical data package demonstrates a well-characterized efficacy and safety profile, positioning this compound as a valuable option for patients with limited or no alternative oral treatments. Its development underscores the importance of continued innovation and strategic drug development in the ongoing fight against antimicrobial resistance.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound: An Intravenous and Oral Penem for the Treatment of Urinary Tract Infections Due to Multidrug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. Iterum Initiates SURE 1, a Phase 3 Clinical Trial of Oral this compound in Uncomplicated Urinary Tract Infections :: Iterum Therapeutics plc (ITRM) [ir.iterumtx.com]
- 5. In vitro activity of this compound and comparator agents against US Enterobacterales clinical isolates collected during the SENTRY antimicrobial surveillance program in 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [In vitro antibacterial activity of a new parenteral penem, this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. View ORLYNVAH Clinical Response in the REASSURE Trial [orlynvah.com]
- 9. In vitro activity of this compound against 1880 bacterial pathogens isolated from Canadian patients with urinary tract infections (CANWARD, 2014-21) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. urologytimes.com [urologytimes.com]
- 12. researchgate.net [researchgate.net]
- 13. consensus.app [consensus.app]
- 14. In vitro activity of this compound and comparator agents against Enterobacterales and anaerobic clinical isolates collected during the SENTRY Antimicrobial Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]
- 15. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 16. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 17. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 18. researchgate.net [researchgate.net]
- 19. Iterum Therapeutics Announces Positive Topline Results from its Phase 3 REASSURE Clinical Trial of Oral this compound in Uncomplicated Urinary Tract Infections :: Iterum Therapeutics plc (ITRM) [iterumtx.com]
- 20. Iterum Therapeutics Announces Positive Topline Results from its Phase 3 REASSURE Clinical Trial of Oral this compound in Uncomplicated Urinary Tract Infections [prnewswire.com]
- 21. LB-1. Efficacy and Safety of Oral this compound Etzadroxil/Probenecid Versus Oral Ciprofloxacin in the Treatment of Uncomplicated Urinary Tract Infections (uUTI) in Adult Women: Results from the SURE-1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 22. View ORLYNVAH Clinical Response in the SURE-1 Trial [orlynvah.com]
- 23. P-1107. Oral this compound/probenecid for Uncomplicated Urinary Tract Infections (uUTI): Results from the REASSURE Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Sulopenem's Potent Activity Against ESBL-Producing Enterobacterales: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of extended-spectrum β-lactamase (ESBL)-producing Enterobacterales represents a significant global health threat, limiting therapeutic options for common infections. Sulopenem, a novel penem antibacterial agent, has emerged as a promising therapeutic candidate due to its demonstrated in vitro activity against these multidrug-resistant organisms. This technical guide provides an in-depth overview of this compound's efficacy against ESBL-producing Enterobacterales, detailing its mechanism of action, quantitative in vitro susceptibility data, and the experimental protocols used to generate this evidence.
Mechanism of Action and Resistance
This compound, a β-lactam antibiotic, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[1][2] It readily penetrates the outer membrane of Gram-negative bacteria and binds to essential penicillin-binding proteins (PBPs), with a high affinity for PBP2, PBP1A, and PBP1B.[1] This binding inactivates the enzymes responsible for the final steps of peptidoglycan synthesis, leading to cell lysis and death.
ESBLs are enzymes that hydrolyze and inactivate a broad spectrum of β-lactam antibiotics, including penicillins and cephalosporins.[3] These enzymes are typically plasmid-mediated, facilitating their rapid dissemination among bacterial populations.[3] this compound's chemical structure, however, confers stability against many β-lactamases, including a variety of ESBLs, allowing it to maintain its activity against resistant strains.[4]
In Vitro Activity of this compound
Extensive in vitro studies have been conducted to evaluate the activity of this compound against a large collection of clinical isolates of ESBL-producing Enterobacterales. The SENTRY Antimicrobial Surveillance Program, among other studies, has provided a wealth of data demonstrating this compound's potent activity. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism, are summarized below.
Table 1: In Vitro Activity of this compound and Comparator Agents against All Enterobacterales Isolates
| Organism (Number of Isolates) | Antimicrobial Agent | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| Enterobacterales (1647) | This compound | 0.03 | 0.25 |
| Meropenem | ≤0.03 | 0.06 | |
| Ertapenem | ≤0.008 | 0.03 | |
| Imipenem | 0.12 | 0.5 | |
| Ceftriaxone | ≤0.25 | >32 | |
| Piperacillin-tazobactam | 1 | 16 | |
| Ciprofloxacin | ≤0.06 | >4 |
Data compiled from the SENTRY Antimicrobial Surveillance Program (2018-2020).[5]
Table 2: In Vitro Activity of this compound against ESBL-Phenotype Enterobacterales
| Organism (Number of Isolates) | Antimicrobial Agent | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| ESBL-phenotype E. coli | This compound | 0.03 | 0.06 |
| ESBL-phenotype K. pneumoniae | This compound | 0.06 | 1 |
Data compiled from the SENTRY Antimicrobial Surveillance Program (2018-2020).[5][6]
Table 3: In Vitro Activity of this compound against Various Enterobacterales Species
| Organism (Number of Isolates) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| Escherichia coli | 0.03 | 0.03 |
| Klebsiella pneumoniae | 0.03 | 0.12 |
| Proteus mirabilis | 0.12 | 0.25 |
| Enterobacter cloacae | 0.12 | 0.5 |
| Citrobacter freundii | 0.06 | 0.12 |
Data compiled from various in vitro surveillance studies.[5][7]
Experimental Protocols
The in vitro susceptibility data presented were primarily generated using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Susceptibility Testing Protocol
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.
-
Preparation of Antimicrobial Solutions: Serial two-fold dilutions of this compound and comparator agents are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculum Preparation: A standardized inoculum of the test organism is prepared from a fresh culture to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
Inoculation of Microdilution Trays: 96-well microtiter plates containing the serially diluted antimicrobial agents are inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The inoculated plates are incubated at 35°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Clinical Development and Trial Design
This compound has undergone extensive clinical evaluation to assess its efficacy and safety in treating infections caused by susceptible pathogens, including ESBL-producing Enterobacterales. The "this compound for Resistant Enterobacteriaceae" (SURE) clinical trial program investigated the use of an oral formulation of this compound etzadroxil in combination with probenecid for the treatment of uncomplicated urinary tract infections (uUTIs).
SURE 1 Clinical Trial Workflow (uUTI)
The SURE 1 trial was a Phase 3, randomized, multicenter, double-blind study comparing the efficacy and safety of oral this compound/probenecid to oral ciprofloxacin in adult women with uUTIs.[8][9][10]
Conclusion
This compound demonstrates potent and consistent in vitro activity against a broad range of ESBL-producing Enterobacterales. Its stability in the presence of these prevalent resistance enzymes, coupled with the availability of both oral and intravenous formulations, positions it as a valuable therapeutic option for infections caused by these challenging pathogens. The robust data from surveillance studies and clinical trials underscore the potential of this compound to address a critical unmet medical need in the era of rising antimicrobial resistance. Further research and ongoing surveillance are crucial to monitor its long-term effectiveness and the potential for resistance development.
References
- 1. This compound Etzadroxil/Probenecid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 5. Klebsiella pneumoniae presents antimicrobial drug resistance for β-lactam through the ESBL/PBP signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rr-asia.woah.org [rr-asia.woah.org]
- 7. Extended-Spectrum β-Lactamases (ESBL): Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. This compound for the Treatment of Complicated Urinary Tract Infections Including Pyelonephritis: A Phase 3, Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Guide to the Molecular Basis of Sulopenem's Bactericidal Activity
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the bactericidal action of sulopenem, a penem β-lactam antibiotic. It details the drug's interaction with its primary bacterial targets, its spectrum of activity, and the mechanisms by which bacteria can develop resistance. Furthermore, this document outlines the standard experimental protocols used to characterize its antimicrobial properties.
Primary Mechanism of Action: Inhibition of Cell Wall Synthesis
This compound exerts its bactericidal effect by disrupting the integrity of the bacterial cell wall.[1] This process is primarily mediated through the inhibition of essential enzymes known as Penicillin-Binding Proteins (PBPs).[2][3]
The core mechanism involves several key steps:
-
Penetration of the Outer Membrane: In Gram-negative bacteria, this compound's low molecular weight and ionized state facilitate its passage through outer membrane porin channels to reach the periplasmic space where the PBPs are located.[4][5]
-
PBP Binding and Inactivation: this compound's structure, featuring a reactive β-lactam ring, is a structural analog of the D-Ala-D-Ala moiety of peptidoglycan precursors. It binds to the active site of PBPs.[1]
-
Covalent Acylation: The β-lactam ring opens and forms a stable, covalent acyl-enzyme intermediate with a critical serine residue in the PBP active site.[2][4][5] This acylation is effectively irreversible, leading to the inactivation of the enzyme.
-
Inhibition of Peptidoglycan Cross-linking: Inactivated PBPs are unable to perform their essential transpeptidase function, which is to cross-link the peptidoglycan strands that form the structural backbone of the bacterial cell wall.[1]
-
Cell Lysis: The inhibition of cell wall biosynthesis and repair, coupled with the activity of autolytic enzymes, leads to a weakened cell wall that cannot withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.[1]
Notably, this compound has demonstrated a high affinity for both conventional serine-based PBPs and L,D-transpeptidases, allowing it to effectively inhibit both the classic and alternative pathways of peptidoglycan cross-linking.[6][7]
Target Affinity and Spectrum of Activity
This compound's potent bactericidal activity is a direct result of its high binding affinity for multiple PBP targets. This broad-spectrum activity extends to many Gram-positive and Gram-negative pathogens, including those producing certain β-lactamases.[8][9]
PBP Binding Affinity
In Escherichia coli, this compound demonstrates a preferential binding hierarchy to various PBPs, which contributes to its efficacy. It has a particularly strong affinity for PBP2, a critical enzyme for maintaining cell shape.[2][10]
| Table 1: this compound PBP Binding Affinity Order in E. coli |
| PBP Binding Order (Highest to Lowest Affinity) |
| PBP2 > PBP1A > PBP1B > PBP4 > PBP3 > PBP5/6 |
| Source:[1][2][3][11] |
Studies have also shown that this compound has stronger affinities than the carbapenem imipenem for all PBP fractions in S. aureus, E. coli, P. vulgaris, and S. marcescens.[10]
In Vitro Antibacterial Activity
The clinical efficacy of this compound is reflected in its low Minimum Inhibitory Concentrations (MICs) against a wide range of bacteria. The following table summarizes the MIC80 (the concentration required to inhibit 80% of isolates) and MIC50/90 values for key pathogens.
| Table 2: In Vitro Activity of this compound Against Various Bacterial Isolates | | :--- | :--- | :--- | :--- | | Organism | MIC₅₀ (µg/mL) | MIC₈₀ (µg/mL) | MIC₉₀ (µg/mL) | | Escherichia coli (urinary isolates) | 0.03[12] | - | 0.03[12] | | Klebsiella pneumoniae | - | 0.05[10] | - | | Proteus mirabilis | - | 0.10[10] | - | | Bacteroides fragilis | - | 0.20[10] | - | | Staphylococcus aureus (MSSA) | - | 0.20[10] | - | | Staphylococcus aureus (MRSA) | - | 50[10] | - | | Streptococcus pneumoniae (Penicillin-Susceptible) | 0.008[13] | - | 0.016[13] | | Streptococcus pneumoniae (Penicillin-Intermediate) | 0.06[13] | - | 0.25[13] | | Streptococcus pneumoniae (Penicillin-Resistant) | 0.25[13] | - | 0.5[13] | | Pseudomonas aeruginosa | - | 50[10] | - |
Stability Against β-Lactamases
A primary challenge for β-lactam antibiotics is their degradation by bacterial β-lactamase enzymes. This compound exhibits remarkable stability against hydrolysis by many common β-lactamases, including extended-spectrum β-lactamases (ESBLs) and AmpC enzymes, which are prevalent in multidrug-resistant Enterobacterales.[4][14] This stability allows this compound to remain active against pathogens that are resistant to penicillins and many cephalosporins.[8][9] Furthermore, this compound has been shown to have small Ki values (a measure of binding affinity to the enzyme) for various β-lactamases and a strong permanent inactivation effect on Class Ia and IIb enzymes, even more so than imipenem.[10]
Mechanisms of Bacterial Resistance to this compound
Despite its stability, bacteria can acquire resistance to this compound through several well-characterized mechanisms, which are often similar to those conferring resistance to carbapenems.[8]
-
Expression of Carbapenemases: The most significant resistance mechanism is the production of β-lactamases capable of hydrolyzing penems and carbapenems (e.g., KPC, NDM, VIM, and OXA-48-like enzymes).[1][4]
-
Alteration of PBP Targets: Mutations in the genes encoding PBPs can reduce the binding affinity of this compound, rendering it less effective. This is a primary mechanism of resistance in MRSA and penicillin-resistant Streptococcus pneumoniae.[1][3][5][13]
-
Reduced Outer Membrane Permeability: In Gram-negative bacteria, the loss or modification of porin channels can limit the influx of this compound into the periplasmic space, thereby reducing its access to PBP targets.[1][3][4]
-
Efflux Pump Overexpression: Bacteria can utilize active transport systems (efflux pumps) to pump the antibiotic out of the cell before it can reach its target. This mechanism is particularly relevant in Pseudomonas aeruginosa (e.g., MexAB-OprM).[1][5]
Key Experimental Protocols
The characterization of this compound's bactericidal activity relies on standardized in vitro assays. The methodologies for the most critical experiments are detailed below.
Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of this compound required to inhibit the visible growth of a bacterium. The broth microdilution method is standard.[12]
-
Preparation of Antibiotic Dilutions: Prepare serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB) within a 96-well microtiter plate. Concentrations should span the expected MIC range. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Inoculum Preparation: Culture the test organism on an appropriate agar plate overnight. Suspend several colonies in saline to match a 0.5 McFarland turbidity standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Inoculation: Dilute the standardized bacterial suspension in CAMHB so that when it is added to the microtiter plate, the final concentration in each well is approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is visually determined as the lowest concentration of this compound in which there is no visible turbidity (growth).
Protocol: Penicillin-Binding Protein (PBP) Affinity Assay
This competitive binding assay is used to determine the relative affinity of this compound for specific PBPs compared to a known β-lactam.
-
Membrane Preparation: Grow the test bacteria to mid-log phase and harvest the cells. Lyse the cells (e.g., via sonication or French press) and isolate the cell membrane fraction, which is rich in PBPs, through ultracentrifugation.
-
Competitive Binding: Incubate the membrane preparation with a fixed, sub-saturating concentration of a radiolabeled or fluorescently-labeled β-lactam (e.g., ¹⁴C-penicillin G) in the presence of varying concentrations of unlabeled this compound (the competitor).
-
Reaction Termination: Stop the binding reaction by adding an excess of unlabeled penicillin G and a denaturing sample buffer.
-
Separation and Visualization: Separate the PBP-ligand complexes by SDS-PAGE. Visualize the labeled PBPs using autoradiography or fluorescence imaging.
-
Quantification and Analysis: Quantify the signal intensity for each PBP band at each this compound concentration. The concentration of this compound that causes a 50% reduction in the signal from the labeled β-lactam is the IC₅₀ value, which is inversely proportional to the binding affinity.
Protocol: Time-Kill Kinetic Assay
This assay assesses the rate and extent of bacterial killing by this compound over time.[15]
-
Inoculum Preparation: Prepare a bacterial inoculum in logarithmic growth phase in a suitable broth medium (e.g., CAMHB) at a starting density of ~5 x 10⁵ CFU/mL.
-
Exposure: Add this compound at various multiples of the predetermined MIC (e.g., 1x, 4x, 8x MIC). Include a no-antibiotic growth control.
-
Sampling: Incubate the cultures at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each culture.
-
Quantification of Viable Cells: Perform serial ten-fold dilutions of each aliquot in sterile saline. Plate the dilutions onto appropriate agar plates.
-
Analysis: After overnight incubation, count the colonies on the plates to determine the CFU/mL at each time point. Plot log₁₀ CFU/mL versus time. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum.[15][16]
References
- 1. Recent Developments in Penem Antibiotics: Structural and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound Etzadroxil/Probenecid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: An Intravenous and Oral Penem for the Treatment of Urinary Tract Infections Due to Multidrug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Role of this compound in the Treatment of Uncomplicated Urinary Tract Infections: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. [Antibacterial activity of this compound, a new parenteral penem antibiotic] [pubmed.ncbi.nlm.nih.gov]
- 10. [In vitro antibacterial activity of a new parenteral penem, this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sulopenemetzadroxil – Wikipedia [de.wikipedia.org]
- 12. In Vitro Activity of this compound, an Oral Penem, against Urinary Isolates of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative Antipneumococcal Activities of this compound and Other Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro antibacterial activity and beta-lactamase stability of CP-70,429 a new penem antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Characterization of this compound antimicrobial activity using in vitro time-kill kinetics, synergy, post-antibiotic effect, and sub-inhibitory MIC effect methods against Escherichia coli and Klebsiella pneumoniae isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Initial Investigations of Sulopenem's Therapeutic Potential
This technical guide provides a comprehensive overview of the foundational preclinical and clinical research into this compound, a novel thiopenem antibiotic. This compound, developed in both intravenous (IV) and oral prodrug formulations (this compound etzadroxil), has been investigated for its potential to treat infections caused by multidrug-resistant (MDR) bacteria, particularly in urinary tract and intra-abdominal infections.[1][2][3] This document details its mechanism of action, in vitro activity, pharmacokinetic/pharmacodynamic profile, and the methodologies of key investigational studies.
Mechanism of Action and Resistance
This compound is a beta-lactam antibiotic that exerts its bactericidal effects by inhibiting bacterial cell wall synthesis.[4][5] Due to its low molecular weight and ionization, it traverses the outer membrane of Gram-negative bacteria to reach its targets.[2][3]
Signaling Pathway: Inhibition of Peptidoglycan Synthesis
The core mechanism involves the binding of this compound to penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[5] The β-lactam ring of this compound acylates the serine residues within the active site of PBPs, inactivating them and preventing the cross-linking of peptidoglycan chains.[2][3][4] This disruption of cell wall integrity leads to cell lysis and bacterial death.[5] In E. coli, this compound has shown a high binding affinity for PBP2, followed by PBP1A, PBP1B, PBP4, PBP3, and PBP5/6.[4] It also demonstrates a high affinity for L,D-transpeptidases, which are involved in alternative peptidoglycan cross-linking pathways.[6]
Caption: this compound's mechanism of action against Gram-negative bacteria.
Mechanisms of Bacterial Resistance
While this compound is stable against many β-lactamases, including extended-spectrum β-lactamases (ESBLs) and AmpC enzymes, several resistance mechanisms have been identified, which are common to other carbapenems.[1][7]
-
Enzymatic Degradation: Expression of carbapenemase enzymes (e.g., in carbapenemase-producing Enterobacterales) can hydrolyze the β-lactam ring of this compound.[2][3]
-
Target Alteration: Modifications in the structure of PBPs can reduce the binding affinity of this compound, as seen in methicillin-resistant Staphylococcus aureus (MRSA).[2][3]
-
Reduced Permeability: Decreased expression of outer membrane porin channels can limit the entry of this compound into the bacterial cell.[2][3][7]
-
Efflux Pumps: Active transport systems, such as the MexAB-OprM pump in Pseudomonas aeruginosa, can expel this compound from the cell before it reaches its PBP targets.[2][3][7]
Caption: Key mechanisms of bacterial resistance to this compound.
In Vitro Activity
This compound has demonstrated potent in vitro activity against a broad range of Gram-positive and Gram-negative aerobic and anaerobic bacteria, including many MDR pathogens.[1][5][8]
Quantitative Data: Minimum Inhibitory Concentrations (MIC)
The following tables summarize the in vitro activity of this compound against key clinical isolates. Data is presented as MIC₅₀/MIC₉₀ (in mg/L), the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
Table 1: this compound Activity Against Enterobacterales
| Organism (Phenotype) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |
|---|---|---|---|
| Escherichia coli (All) | 0.03 | 0.03 | [9] |
| Escherichia coli (ESBL-phenotype) | 0.03 | 0.06 | [10] |
| Klebsiella pneumoniae (ESBL-phenotype) | 0.06 | 1 | [10] |
| Enterobacterales (Overall) | 0.03 | 0.25 | [10] |
| Enterobacterales (Ciprofloxacin-nonsusceptible) | 0.03 | 0.12 | [10] |
| Enterobacterales (TMP/SMX-nonsusceptible) | 0.06 | 0.5 |[10] |
Table 2: this compound Activity Against Other Pathogens
| Organism | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Notes | Reference |
|---|---|---|---|---|
| Methicillin-susceptible S. aureus (MSSA) | Potent activity | Potent activity | Generally active. | [1][2] |
| Methicillin-resistant S. aureus (MRSA) | Not active | Not active | Altered PBP targets. | [1][2] |
| Streptococcus spp. | Potent activity | Potent activity | Includes S. pneumoniae. | [1][9] |
| Anaerobes (e.g., B. fragilis) | Potent activity | Potent activity | 98.9% inhibited at ≤4 mg/L. | [2][10] |
| Pseudomonas aeruginosa | Not active | Not active | Limited to no activity. | [1][7] |
| Stenotrophomonas maltophilia | Not active | Not active | Limited to no activity. |[1][9] |
Pharmacokinetics and Pharmacodynamics (PK/PD)
The PK/PD profile of this compound has been characterized in both preclinical models and human studies, establishing the parameters that best correlate with efficacy.
Pharmacokinetic Parameters
Following intravenous administration in healthy subjects, this compound exhibits pharmacokinetics similar to other carbapenems.[2] The oral formulation consists of a prodrug, this compound etzadroxil, co-formulated with probenecid to delay renal excretion and increase plasma concentrations.[4][11][12]
Table 3: Pharmacokinetic Parameters of Intravenous this compound in Healthy Adults
| Parameter | Value Range | Unit | Reference |
|---|---|---|---|
| Volume of Distribution (Vd) | 15.8 - 27.6 | L | [2] |
| Total Drug Clearance (CLT) | 18.9 - 24.9 | L/h | [2] |
| Elimination Half-life (t½) | 0.88 - 1.03 | h | [2] |
| Protein Binding | ~10 | % | [2] |
| Unchanged in Urine | 35.5 (± 6.7) | % of dose |[2] |
Pharmacodynamic Profile
Like other beta-lactams, this compound's bactericidal activity is time-dependent.[4] The PK/PD index that best correlates with its efficacy is the percentage of the dosing interval during which the free-drug concentration remains above the MIC (f%T > MIC).[11][13][14]
Table 4: this compound Pharmacodynamic Targets from In Vitro Infection Models
| Efficacy Endpoint | Median f%T > MIC | Reference |
|---|---|---|
| Net Bacterial Stasis | 40.9% | [11][12] |
| 1-log₁₀ CFU/mL Reduction | 50.2% | [11][12] |
| 2-log₁₀ CFU/mL Reduction | 62.6% |[11][12] |
Clinical Efficacy from Phase 3 Investigations
This compound has been evaluated in several Phase 3 clinical trials for the treatment of uncomplicated urinary tract infections (uUTI) and complicated urinary tract infections (cUTI).
Workflow: Oral Prodrug Administration and Action
The oral formulation, this compound etzadroxil with probenecid, is designed for improved bioavailability.[2] this compound etzadroxil is a prodrug hydrolyzed by intestinal esterases to release the active this compound moiety.[3] Probenecid acts as an organic anion transporter (OAT) inhibitor, reducing the renal tubular secretion of this compound and thereby extending its half-life.[11][15]
Caption: Workflow of oral this compound etzadroxil/probenecid.
Quantitative Data: Phase 3 Clinical Trial Results
The following tables summarize the primary efficacy outcomes from key Phase 3 trials.
Table 5: SURE-1 Trial - Oral this compound vs. Ciprofloxacin for uUTI
| Patient Population (Micro-MITT*) | This compound Response Rate | Ciprofloxacin Response Rate | Treatment Difference (95% CI) | Outcome | Reference |
|---|---|---|---|---|---|
| Ciprofloxacin-Resistant | 62.6% | 35.0% | 27.6% (not specified) | Superiority | [2][16] |
| Ciprofloxacin-Susceptible | Not specified | Not specified | Not specified | Non-inferiority not met | [2][16] |
| All Patients (Combined) | Not specified | Not specified | Not specified | Non-inferiority met | [16] |
*Microbiologically Modified Intent-to-Treat
Table 6: REASSURE Trial - Oral this compound vs. Amoxicillin/Clavulanate for uUTI
| Patient Population (Susceptible) | This compound Response Rate | Amoxicillin/Clavulanate Response Rate | Treatment Difference (95% CI) | Outcome | Reference |
|---|
| Overall Response | 61.7% | 55.0% | 6.7% (0.3 to 13.0) | Non-inferiority |[17] |
Table 7: cUTI Trial - IV this compound vs. IV Ertapenem (Oral Step-down)
| Patient Population (ME*) | This compound Response Rate | Ertapenem Response Rate | Treatment Difference (95% CI) | Outcome | Reference |
|---|---|---|---|---|---|
| Overall Response (Day 21) | 67.8% | 73.9% | -6.1% (-12.0 to -0.1) | Non-inferiority not met | [18][19] |
*Microbiologically Evaluable
Experimental Protocols
In Vitro Antimicrobial Susceptibility Testing
-
Methodology: Susceptibility testing was conducted according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[12]
-
Enterobacterales: The broth microdilution method was used to determine MIC values.[10] This involves preparing serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton broth in microtiter plates. Each well is then inoculated with a standardized bacterial suspension. Plates are incubated, and the MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[10][12]
-
Anaerobes: The agar dilution method was used.[10] This involves incorporating various concentrations of this compound into agar plates. A standardized inoculum of each anaerobic isolate is then spotted onto the surface of the plates. The plates are incubated under anaerobic conditions, and the MIC is determined by identifying the lowest drug concentration that prevents growth.
-
Quality Control: Standard ATCC quality control strains, such as E. coli ATCC 25922 and S. aureus ATCC 29213, were used to ensure the accuracy and reproducibility of the results.[1]
One-Compartment In Vitro Infection Model
This dynamic model was used to determine the PK/PD index associated with this compound efficacy.[11][12]
-
Model Setup: A central reservoir containing culture medium is inoculated with a standard bacterial concentration (e.g., 1 x 10⁶ CFU/mL).[11]
-
Drug Simulation: A computer-controlled pump system infuses fresh medium into the reservoir while simultaneously removing the drug-containing medium to simulate human free-drug plasma concentration-time profiles. Key PK parameters like protein binding (10.7%), Tₘₐₓ (2 hours), and half-life (1.18 hours) are programmed into the system.[11][12]
-
Dose Fractionation Studies: To identify the key PK/PD driver, a range of total daily this compound exposures were administered in different dosing schedules (e.g., every 4, 8, or 12 hours).[11]
-
Dose-Ranging Studies: To determine the magnitude of the PK/PD index required for efficacy, various simulated dosing regimens were tested against a panel of clinical isolates.[12]
-
Sampling and Analysis: Samples are collected from the reservoir at multiple time points over a 24-hour period to measure both bacterial density (CFU/mL) and actual this compound concentrations for pharmacokinetic verification. The relationship between the PK/PD indices (f%T > MIC, fAUC/MIC, fCₘₐₓ/MIC) and the change in bacterial burden is then analyzed using non-linear regression.[11][13]
Phase 3 Clinical Trial Protocol (SURE-1 Example)
The SURE-1 trial was a prospective, randomized, multicenter, double-blind study designed to evaluate the efficacy and safety of oral this compound.[16][20]
-
Objective: To compare the efficacy of oral this compound etzadroxil/probenecid with oral ciprofloxacin for the treatment of uUTI in adult women.[20]
-
Patient Population: Adult women (≥18 years) with signs and symptoms of uUTI (e.g., urinary frequency, urgency, dysuria), pyuria, and a positive urine culture.[16][20][21]
-
Randomization and Blinding: Approximately 1,671 eligible patients were randomized in a 1:1 ratio to one of two treatment arms. The study was double-blinded.[16][20]
-
Treatment Regimens:
-
Primary Endpoint: The primary outcome was the overall success rate (a composite of clinical cure and microbiological eradication) at the Test-of-Cure (TOC) visit on Day 12 (± 1 day).[20]
-
Statistical Analysis: Two independent primary analyses were performed:
Caption: High-level workflow of the Phase 3 SURE-1 clinical trial.
References
- 1. can-r.com [can-r.com]
- 2. This compound: An Intravenous and Oral Penem for the Treatment of Urinary Tract Infections Due to Multidrug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is this compound etzadroxil used for? [synapse.patsnap.com]
- 6. The Role of this compound in the Treatment of Uncomplicated Urinary Tract Infections: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. This compound Etzadroxil/Probenecid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro activity of this compound and comparator agents against Enterobacterales and anaerobic clinical isolates collected during the SENTRY Antimicrobial Surveillance Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2568. Characterization of this compound Pharmacokinetics-Pharmacodynamics Using a One-Compartment In Vitro Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Meropenem dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 16. contagionlive.com [contagionlive.com]
- 17. urologytimes.com [urologytimes.com]
- 18. This compound for the Treatment of Complicated Urinary Tract Infections Including Pyelonephritis: A Phase 3, Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound for the Treatment of Complicated Urinary Tract Infections Including Pyelonephritis: A Phase 3, Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
Sulopenem's Interaction with Penicillin-Binding Proteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of sulopenem, a penem antibacterial agent, for various penicillin-binding proteins (PBPs). This compound's bactericidal activity is derived from its ability to inhibit bacterial cell wall synthesis through the acylation of these essential enzymes.[1][2] This document summarizes the available quantitative and qualitative data on this compound's PBP binding, offers detailed experimental protocols for assessing these interactions, and visualizes the underlying mechanisms and workflows.
Core Mechanism of Action
This compound, like other β-lactam antibiotics, targets and inactivates penicillin-binding proteins. These enzymes are crucial for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. By binding to the active site of PBPs, this compound inhibits the cross-linking of peptidoglycan chains, leading to a compromised cell wall and ultimately, cell lysis.[2]
Caption: A diagram illustrating how this compound inhibits bacterial cell wall synthesis.
Binding Affinity of this compound for Penicillin-Binding Proteins
Escherichia coli
In E. coli, this compound exhibits a preferential binding to specific PBPs. The order of binding affinity has been reported as follows: PBP2 > PBP1A > PBP1B > PBP4 > PBP3 > PBP5/6.[3] Notably, this compound demonstrates a stronger affinity for PBP2 in E. coli as compared to the carbapenem antibiotic, imipenem.
Table 1: this compound Binding Affinity for E. coli PBPs
| Penicillin-Binding Protein (PBP) | This compound Binding Affinity |
| PBP2 | Highest |
| PBP1A | High |
| PBP1B | High |
| PBP4 | Moderate |
| PBP3 | Lower |
| PBP5/6 | Lowest |
Staphylococcus aureus
For S. aureus, it has been reported that this compound possesses a stronger affinity for PBP1 and PBP3 than imipenem.
Table 2: Comparative Binding Affinity of this compound and Imipenem for S. aureus PBPs
| Penicillin-Binding Protein (PBP) | This compound vs. Imipenem Affinity |
| PBP1 | Stronger |
| PBP3 | Stronger |
For a quantitative context, the following table presents the IC50 values for imipenem against PBPs from E. coli and S. aureus. This data can serve as a baseline for estimating the enhanced affinity of this compound for certain PBPs.
Table 3: Imipenem IC50 Values for E. coli and S. aureus PBPs
| Organism | PBP | Imipenem IC50 (µg/mL) |
| E. coli | PBP2 | 0.1[1] |
| S. aureus | PBP1 | ≤1[1] |
| PBP2 | ≤1[1] | |
| PBP3 | ≤1[1] | |
| PBP4 | ≤1[1] |
Experimental Protocols: Determining PBP Binding Affinity
The determination of a compound's binding affinity for various PBPs is commonly achieved through competitive binding assays. In these assays, the test compound (this compound) competes with a labeled ligand (e.g., a radiolabeled or fluorescently tagged penicillin) for binding to the PBPs within a bacterial membrane preparation. The concentration of the test compound that inhibits 50% of the binding of the labeled ligand is determined as the IC50 value.
Representative Protocol: Competitive PBP Binding Assay using Fluorescent Penicillin (Bocillin-FL)
This protocol is a representative method for determining the IC50 of this compound for the PBPs of a target bacterium.
1. Preparation of Bacterial Membranes: a. Grow the bacterial strain of interest to the mid-logarithmic phase in an appropriate culture medium. b. Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). c. Resuspend the cell pellet in the same buffer and lyse the cells using methods such as sonication or a French press. d. Remove intact cells and large debris by low-speed centrifugation. e. Pellet the membrane fraction from the supernatant by ultracentrifugation. f. Wash the membrane pellet and resuspend it in a storage buffer. Determine the protein concentration of the membrane preparation.
2. Competitive Binding Assay: a. In a series of microcentrifuge tubes or a microplate, incubate a fixed amount of the bacterial membrane preparation with varying concentrations of this compound for a predetermined time at a specific temperature (e.g., 30 minutes at 37°C). b. Add a fixed concentration of a fluorescent penicillin derivative, such as Bocillin-FL, to each reaction and incubate for an additional period (e.g., 15 minutes at 37°C).[4][5] c. Terminate the binding reaction by adding a sample buffer containing SDS and boiling the samples.
3. Gel Electrophoresis and Visualization: a. Separate the membrane proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). b. Visualize the fluorescently labeled PBPs in the gel using a fluorescence imager.[4]
4. Data Analysis: a. Quantify the fluorescence intensity of each PBP band in the different this compound concentration lanes. b. Plot the percentage of Bocillin-FL binding (relative to a control with no this compound) against the logarithm of the this compound concentration. c. Determine the IC50 value, the concentration of this compound that results in a 50% reduction in the fluorescence intensity of a specific PBP band, by fitting the data to a sigmoidal dose-response curve.
Caption: A flowchart of the experimental workflow for a competitive PBP binding assay.
Conclusion
This compound demonstrates a strong and selective binding affinity for key penicillin-binding proteins in both Gram-positive and Gram-negative bacteria, which is the basis of its bactericidal activity. While precise quantitative binding data for this compound remains to be fully elucidated in publicly accessible literature, the available qualitative and comparative information, in conjunction with established experimental protocols, provides a solid foundation for further research and drug development efforts in the field of antibacterial therapeutics. The methodologies outlined in this guide offer a robust framework for the detailed characterization of this compound's interactions with its PBP targets.
References
- 1. journals.asm.org [journals.asm.org]
- 2. This compound: An Intravenous and Oral Penem for the Treatment of Urinary Tract Infections Due to Multidrug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Etzadroxil/Probenecid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BOCILLIN FL, a Sensitive and Commercially Available Reagent for Detection of Penicillin-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
Methodological & Application
Protocol for Sulopenem susceptibility testing using broth microdilution
Application Notes and Protocols for Sulopenem Susceptibility Testing
Introduction
This compound is a novel thiopenem β-lactam antibiotic with both intravenous and oral formulations. It demonstrates potent in vitro activity against a broad spectrum of bacteria, including multidrug-resistant Enterobacterales that produce extended-spectrum β-lactamases (ESBLs) or AmpC β-lactamases.[1][2][3] Accurate determination of microbial susceptibility to this compound is crucial for its effective clinical use. The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium. This document provides a detailed protocol for performing this compound susceptibility testing using the broth microdilution method in accordance with Clinical and Laboratory Standards Institute (CLSI) guidelines.
Data Presentation
Table 1: Proposed this compound MIC Interpretive Criteria for Enterobacterales
| Interpretation | MIC (µg/mL) |
| Susceptible (S) | ≤0.5 |
| Intermediate (I) | 1 |
| Resistant (R) | ≥2 |
Source: Data derived from studies conducted in accordance with CLSI guideline M23.[1][4][5][6]
Table 2: Proposed Quality Control (QC) Ranges for this compound Broth Microdilution MIC (µg/mL)
| Quality Control Strain | ATCC Number | Proposed MIC Range (µg/mL) |
| Escherichia coli | 25922 | 0.015 - 0.06 |
| Staphylococcus aureus | 29213 | 0.015 - 0.12 |
| Enterococcus faecalis | 29212 | 2 - 8 |
| Streptococcus pneumoniae | 49619 | 0.03 - 0.12 |
| Haemophilus influenzae | 49766 | 0.06 - 0.25 |
Source: Data from a multi-laboratory study following CLSI methodology.[7]
Experimental Protocol: this compound Broth Microdilution Susceptibility Testing
This protocol outlines the procedure for determining the Minimum Inhibitory Concentration (MIC) of this compound against bacterial isolates using the broth microdilution method. The methodology adheres to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
1. Materials
-
This compound analytical standard
-
For fastidious organisms:
-
Sterile 96-well microtiter plates
-
Bacterial isolates for testing
-
Quality control (QC) strains (see Table 2)
-
Sterile saline (0.85%) or broth
-
0.5 McFarland turbidity standard
-
Sterile, disposable inoculation loops, pipettes, and reservoirs
-
Incubator (35°C ± 2°C)
-
Microplate reader or manual reading mirror
2. Preparation of this compound Stock Solution
The preparation of the this compound stock solution should be conducted in a sterile environment. The specific solvent and concentration may vary based on the manufacturer's instructions for the analytical standard. A general procedure is as follows:
-
Accurately weigh a precise amount of this compound powder.
-
Reconstitute the powder with a suitable solvent (e.g., sterile distilled water or a buffer recommended by the manufacturer) to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
Ensure the powder is completely dissolved. The stock solution can be aliquoted and stored at -70°C or lower until use. Avoid repeated freeze-thaw cycles.
3. Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism using a sterile loop.
-
Transfer the colonies to a tube containing 4-5 mL of sterile saline or broth.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of preparation, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
4. Preparation of 96-Well Microtiter Plates
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB to achieve the desired final concentration range in the microtiter plate (e.g., 0.008 to 16 µg/mL).
-
Dispense 50 µL of each this compound dilution into the appropriate wells of the 96-well plate.
-
Include a growth control well containing 100 µL of sterile CAMHB (without this compound) and a sterility control well containing 100 µL of uninoculated CAMHB.
-
Inoculate each well (except the sterility control) with 50 µL of the standardized bacterial inoculum, bringing the final volume in each well to 100 µL.
5. Incubation
-
Stack the microtiter plates (no more than four high) and cover them to prevent evaporation.
-
Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours. For fastidious organisms, specific atmospheric conditions may be required.
6. Reading and Interpreting Results
-
Examine the sterility control well for any signs of contamination. The test is invalid if growth is observed.
-
Examine the growth control well. There should be distinct turbidity or a pellet of growth at the bottom of the well.
-
The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the organism. This can be determined visually using a reading mirror or with a microplate reader.
-
Compare the obtained MIC values for the QC strains with the established ranges in Table 2 to validate the test run.
-
Interpret the MIC of the test isolate according to the breakpoints provided in Table 1.
Visualizations
Caption: Workflow for this compound Broth Microdilution Susceptibility Testing.
References
- 1. This compound Disk Development, Quality Control Range, and MIC to Disk Result Correlation for Enterobacterales Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. This compound Disk Development, Quality Control Range, and MIC to Disk Result Correlation for Enterobacterales Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Sulopenem Time-Kill Kinetics Assay against E. coli and K. pneumoniae
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing a time-kill kinetics assay to evaluate the bactericidal activity of sulopenem against Escherichia coli and Klebsiella pneumoniae. This compound is a novel penem antibiotic with both oral and intravenous formulations, demonstrating a broad spectrum of activity against Gram-negative and Gram-positive bacteria, including many multidrug-resistant strains.[1][2]
Introduction
This compound is an investigational thiopenem antibiotic being developed for the treatment of urinary tract and intra-abdominal infections.[3][4] Like other β-lactam antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis.[5][6] this compound binds to penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[5][7] This inhibition disrupts cell wall integrity, leading to bacterial cell lysis and death.[5] In E. coli, this compound has shown a high affinity for PBP2.[6] Due to its stability against many β-lactamases, including extended-spectrum β-lactamases (ESBLs) and AmpC enzymes, this compound is a promising agent against resistant pathogens.[4][7]
Time-kill kinetic assays are crucial in vitro pharmacodynamic studies that provide insights into the rate and extent of bacterial killing by an antimicrobial agent over time.[8][9] This information is valuable for optimizing dosing regimens and predicting clinical efficacy.[2] Studies have demonstrated that this compound exhibits bactericidal activity, defined as a ≥3 log₁₀ (99.9%) reduction in viable bacterial counts, against E. coli and K. pneumoniae.[2][10][11]
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
The following diagram illustrates the mechanism of action of this compound in Gram-negative bacteria like E. coli and K. pneumoniae.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. can-r.com [can-r.com]
- 5. What is this compound etzadroxil used for? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. This compound: An Intravenous and Oral Penem for the Treatment of Urinary Tract Infections Due to Multidrug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. emerypharma.com [emerypharma.com]
- 9. DSpace [helda.helsinki.fi]
- 10. Characterization of this compound antimicrobial activity using in vitro time-kill kinetics, synergy, post-antibiotic effect, and sub-inhibitory MIC effect methods against Escherichia coli and Klebsiella pneumoniae isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: Determination of Post-Antibiotic Effect (PAE) for Sulopenem In Vitro
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for determining the in vitro post-antibiotic effect (PAE) of sulopenem, a penem antibacterial agent. The PAE is a critical pharmacodynamic parameter that describes the suppression of bacterial growth after brief exposure to an antimicrobial agent. Understanding the PAE of this compound is essential for optimizing dosing regimens and predicting its clinical efficacy.
Introduction
This compound is a broad-spectrum, intravenous and oral penem antibiotic effective against a wide variety of Gram-negative and Gram-positive bacteria, including multidrug-resistant (MDR) strains such as those producing extended-spectrum β-lactamases (ESBLs).[1][2][3] Like other β-lactam antibiotics, its bactericidal activity results from the inhibition of bacterial cell wall synthesis.[1][4]
The post-antibiotic effect (PAE) is the period of suppressed bacterial growth that persists after the concentration of an antibiotic falls below the minimum inhibitory concentration (MIC).[5][6] This parameter is crucial for designing effective dosing schedules. An antibiotic with a long PAE may require less frequent dosing, while one with a short or absent PAE may need to be maintained above the MIC for longer periods.[5] Studies have shown that this compound exhibits a minimal PAE against certain Gram-negative isolates.[7][8]
This application note details the standard methodology for quantifying the in vitro PAE of this compound.
Principle of the Method
The PAE is measured by quantifying the difference in time required for a bacterial culture briefly exposed to an antibiotic and an untreated control culture to grow by 1 log₁₀ CFU/mL after the antibiotic has been removed. The antibiotic is typically removed by rapid and significant dilution.[5] The PAE is calculated using the following formula:
PAE = T - C
Where:
-
T = Time required for the viable count of the antibiotic-exposed culture to increase by 1 log₁₀ CFU/mL after drug removal.
-
C = Time required for the viable count of the untreated control culture to increase by 1 log₁₀ CFU/mL after dilution.[5]
Mechanism of Action of this compound
This compound exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall. As a β-lactam antibiotic, it covalently binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[2][9] This inhibition prevents the cross-linking of peptidoglycan chains, weakening the cell wall and ultimately leading to cell lysis and death.[1] In Escherichia coli, this compound shows a high binding affinity for PBP2.[4]
Caption: Mechanism of action of this compound in Gram-negative bacteria.
Materials and Methods
Reagents and Media
-
This compound analytical powder
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Tryptic Soy Agar (TSA) or other suitable non-selective agar
-
Phosphate-Buffered Saline (PBS), sterile
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Bacterial strains (e.g., E. coli ATCC 25922, K. pneumoniae ATCC 700603, relevant clinical isolates)[7]
Equipment
-
Biosafety cabinet
-
Shaking incubator (35 ± 2°C)
-
Spectrophotometer or McFarland turbiditometer
-
Vortex mixer
-
Calibrated micropipettes and sterile tips
-
Centrifuge (for optional washing method)
-
Sterile culture tubes and Petri dishes
-
Timer
Experimental Protocol
The following protocol outlines the steps for determining the PAE of this compound.
Caption: Experimental workflow for in vitro PAE determination.
Step 1: MIC Determination
Prior to PAE testing, determine the MIC of this compound for each bacterial strain using the broth microdilution method according to the latest Clinical and Laboratory Standards Institute (CLSI) guidelines.
Step 2: Inoculum Preparation
-
From a fresh overnight culture on a TSA plate, pick several colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension into pre-warmed CAMHB to achieve a final starting concentration of approximately 5 x 10⁶ CFU/mL. Verify the initial count by plating a serial dilution.
Step 3: PAE Induction (Exposure)
-
Prepare two sets of tubes:
-
Test Tubes: Add this compound to the bacterial suspension to achieve a final concentration of 5x or 10x the predetermined MIC.[7]
-
Control Tubes: Add an equivalent volume of sterile water or PBS (vehicle) to the bacterial suspension.
-
-
Incubate all tubes in a shaking incubator at 35 ± 2°C for a defined period, typically 1 or 2 hours.[7][10]
Step 4: Antibiotic Removal
-
After the exposure period, effectively remove the this compound to prevent further antimicrobial activity. The most common method is dilution:
-
Dilute the contents of both the test and control tubes 1:1000 in pre-warmed, drug-free CAMHB. This reduces the this compound concentration to 0.005x or 0.01x MIC, which is insufficient to inhibit growth.
-
Immediately after dilution, take a sample (t=0) from each tube to determine the baseline CFU/mL count.
Step 5: Monitoring Regrowth
-
Continue to incubate the diluted cultures at 35 ± 2°C with shaking.
-
At regular time points (e.g., 0, 1, 2, 4, 6, and 8 hours after dilution), remove an aliquot from each culture.
-
Perform serial dilutions of each aliquot in sterile saline and plate onto TSA plates for viable cell counting (CFU/mL).
-
Incubate the plates for 18-24 hours before counting colonies.
Step 6: Data Analysis and PAE Calculation
-
For both the test and control data, convert the CFU/mL counts to log₁₀ CFU/mL.
-
Plot log₁₀ CFU/mL versus time (in hours) for both cultures on the same graph.
-
Determine T , the time it takes for the count in the this compound-exposed culture to increase by 1 log₁₀ from the count at t=0.
-
Determine C , the time it takes for the count in the control culture to increase by 1 log₁₀ from the count at t=0.
-
Calculate the PAE using the formula: PAE = T - C .
Caption: Logical diagram illustrating the PAE calculation.
Expected Results and Data Presentation
Published data indicate that this compound generally exhibits a short PAE against Gram-negative organisms like E. coli and K. pneumoniae.[7] The results should be summarized in tables for clarity and comparison.
Table 1: Example MIC Values for this compound
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Escherichia coli | 0.03 | 0.03 - 0.06 | [11][12][13] |
| Klebsiella pneumoniae | 0.03 - 0.06 | 0.12 - 1 | [13] |
Table 2: Published In Vitro PAE Data for this compound
Data below is from a study exposing isolates to this compound for 1 hour.[7]
| Bacterial Strain | This compound Conc. (vs. MIC) | PAE (hours) |
| E. coli ATCC 25922 | 1x, 5x, 10x | 0.0 |
| E. coli ATCC 35218 | 1x | 0.0 |
| 5x | 0.2 | |
| 10x | 0.7 | |
| E. coli NCTC 13353 | 1x, 5x, 10x | 0.0 |
| K. pneumoniae ATCC 700603 | 1x, 5x, 10x | 0.0 |
Troubleshooting and Considerations
-
No PAE Observed: For many β-lactams against Gram-negative bacteria, a PAE of zero or a negative value (indicating faster growth post-exposure) is possible. This is a valid result. The short PAE for this compound is consistent with other carbapenems.[7]
-
Variability: PAE can be influenced by the bacterial strain, growth phase, medium composition, and duration of antibiotic exposure. Ensure all conditions are standardized and consistent between experiments.
-
Antibiotic Removal: Incomplete removal of the antibiotic can lead to an overestimation of the PAE. The 1:1000 dilution is generally sufficient to lower the concentration of this compound well below its MIC for most susceptible organisms.
-
Post-Antibiotic Sub-MIC Effect (PA-SME): Consider investigating the PA-SME, which measures the combined effect of the PAE and subsequent exposure to sub-MIC concentrations of the antibiotic. Studies show this compound has a significant PA-SME.[7]
References
- 1. What is this compound etzadroxil used for? [synapse.patsnap.com]
- 2. This compound: An Intravenous and Oral Penem for the Treatment of Urinary Tract Infections Due to Multidrug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iterum Therapeutics to Present Data on Prevalence of Resistant Infections and In Vitro Activity of its Novel Antibiotic this compound [prnewswire.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. emerypharma.com [emerypharma.com]
- 6. Use of the Microbial Growth Curve in Postantibiotic Effect Studies of Legionella pneumophila - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of this compound antimicrobial activity using in vitro time-kill kinetics, synergy, post-antibiotic effect, and sub-inhibitory MIC effect methods against Escherichia coli and Klebsiella pneumoniae isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. doaj.org [doaj.org]
- 9. The Role of this compound in the Treatment of Uncomplicated Urinary Tract Infections: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A new method to determine postantibiotic effect and effects of subinhibitory antibiotic concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Activity of this compound, an Oral Penem, against Urinary Isolates of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. In vitro activity of this compound and comparator agents against Enterobacterales and anaerobic clinical isolates collected during the SENTRY Antimicrobial Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Phase 3 Clinical Trial Design for Sulopenem in Complicated Urinary Tract Infections (cUTIs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the Phase 3 clinical trial design for Sulopenem in the treatment of complicated urinary tract infections (cUTIs), based on the publicly available information from the SURE-1 (this compound for Resistant Enterobacteriaceae) clinical trial (NCT03357614).
Introduction
This compound is a novel penem antibacterial agent with both intravenous (IV) and oral formulations, developed for the treatment of infections caused by multidrug-resistant bacteria.[1][2] Its availability in both forms facilitates the transition from hospital-based intravenous therapy to outpatient oral treatment.[3][4] These notes will detail the design and protocols of the Phase 3 clinical trial evaluating the efficacy and safety of this compound for cUTIs.
Mechanism of Action
This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[5] It specifically binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[5][6] This disruption of the cell wall structure leads to bacterial cell lysis and death.[5] this compound has demonstrated potent activity against a broad spectrum of Gram-positive and Gram-negative bacteria, including those producing extended-spectrum β-lactamases (ESBLs).[1][7] The oral formulation, this compound etzadroxil, is a prodrug that is rapidly hydrolyzed to the active this compound moiety upon absorption. It is co-formulated with probenecid, which reduces the renal clearance of this compound, thereby increasing its systemic exposure.[8]
Below is a diagram illustrating the mechanism of action of this compound.
Caption: Mechanism of Action of this compound
Phase 3 Clinical Trial Design (SURE-1 Trial)
The SURE-1 trial was a prospective, randomized, multicenter, double-blind, comparative Phase 3 study designed to evaluate the efficacy, tolerability, and safety of intravenous this compound followed by oral this compound etzadroxil/probenecid versus intravenous ertapenem followed by oral ciprofloxacin or amoxicillin-clavulanate for the treatment of cUTIs in adults.[3][4][8]
Study Objectives
The primary objective of the study was to demonstrate the non-inferiority of the this compound regimen compared to the ertapenem regimen in the treatment of adults with cUTIs.[8] Secondary objectives included comparing per-patient microbiologic response rates, evaluating efficacy at various time points, and assessing the safety profile of each treatment regimen.[8]
Patient Population
Hospitalized adult patients with signs and symptoms of cUTI, including pyuria and bacteriuria, were eligible for enrollment.[3][4]
Randomization and Blinding
Eligible patients were randomized in a 1:1 ratio to one of the two treatment arms.[3][8] The study was conducted in a double-blind, double-dummy fashion to maintain blinding of patients and investigators.[9]
Treatment Regimens
The treatment duration was planned for 7 to 10 days, with a possible extension to 14 days for patients with baseline bacteremia.[8]
| Treatment Arm | Intravenous Therapy (5 days) | Oral Step-Down Therapy |
| This compound Arm | This compound 1000 mg once daily | This compound etzadroxil 500 mg / Probenecid 500 mg twice daily |
| Comparator Arm | Ertapenem 1000 mg once daily | Ciprofloxacin 500 mg twice daily or Amoxicillin-clavulanate 875 mg twice daily (depending on uropathogen susceptibility) |
Efficacy Endpoints
The primary efficacy endpoint was the overall success rate, which was a composite of clinical and microbiological success, at the test-of-cure visit on Day 21.[3][4]
| Endpoint | Definition |
| Primary Endpoint | Overall success (clinical and microbiological) at the Test-of-Cure visit (Day 21) |
| Secondary Endpoints | Per-patient microbiologic response rates, efficacy outcomes at other relevant time points |
Efficacy Results
Of the 1392 treated patients, 444 in the this compound group and 440 in the ertapenem group had a positive baseline urine culture and were included in the primary efficacy analysis.[3][4] Extended-spectrum β-lactamase (ESBL)-producing organisms were identified in 26.6% of patients, and 38.6% had fluoroquinolone-nonsusceptible pathogens.[4]
| Outcome | This compound Arm | Comparator Arm | Difference (95% CI) |
| Overall Success at Day 21 | 67.8% | 73.9% | -6.1% (-12.0 to -0.1) |
Non-inferiority of this compound to the comparator was not demonstrated for the primary endpoint.[3][4] The difference was primarily driven by a lower rate of asymptomatic bacteriuria in the subgroup of patients treated with ertapenem who received ciprofloxacin as the oral step-down therapy.[3][4]
Safety Profile
Both the intravenous and oral formulations of this compound were reported to be well-tolerated and had a safety profile that compared favorably to the comparator arm.[3][4] Diarrhea was reported more frequently in patients receiving this compound.[9]
Experimental Protocols
The following provides a generalized experimental workflow for a Phase 3 clinical trial of this nature.
Patient Screening and Enrollment
-
Informed Consent: Obtain written informed consent from all potential participants.
-
Inclusion/Exclusion Criteria Assessment: Screen patients based on the predefined inclusion and exclusion criteria.
-
Baseline Assessments:
-
Complete medical history and physical examination.
-
Collect urine for urinalysis, culture, and susceptibility testing.
-
Collect blood for baseline hematology, chemistry, and bacteremia assessment.
-
Perform imaging studies (e.g., renal ultrasound) as clinically indicated.
-
Randomization and Treatment Administration
-
Randomization: Once eligibility is confirmed, randomize patients to a treatment arm using a centralized system.
-
Intravenous Treatment: Administer the assigned intravenous study drug for 5 days.
-
Oral Step-Down Therapy: Transition to the assigned oral study drug for the remainder of the treatment course.
Study Visits and Assessments
-
On-Treatment Visits: Monitor patients for clinical signs and symptoms of infection, as well as for any adverse events.
-
End-of-Treatment (EOT) Visit: Perform clinical and microbiological assessments.
-
Test-of-Cure (TOC) Visit (Day 21): This is the primary endpoint assessment visit.
-
Assess for clinical cure, defined as the resolution of baseline signs and symptoms.
-
Collect urine for culture to determine microbiological eradication.
-
-
Late Follow-up Visit: A final follow-up visit to assess for recurrence of infection and any late-onset adverse events.
Logical Workflow of the Phase 3 Clinical Trial
The following diagram illustrates the logical flow of the Phase 3 clinical trial for this compound in cUTIs.
References
- 1. This compound: An Intravenous and Oral Penem for the Treatment of Urinary Tract Infections Due to Multidrug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of this compound in the Treatment of Uncomplicated Urinary Tract Infections: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound for the Treatment of Complicated Urinary Tract Infections Including Pyelonephritis: A Phase 3, Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound for the Treatment of Complicated Urinary Tract Infections Including Pyelonephritis: A Phase 3, Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is this compound etzadroxil used for? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the LC-MS/MS Analysis of Sulopenem and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the quantitative analysis of sulopenem and its metabolites in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocols are intended to be a starting point for method development and validation.
Introduction
This compound is a broad-spectrum penem antibacterial agent effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2] It is administered orally as the prodrug this compound etzadroxil, which is rapidly hydrolyzed by esterases to the active moiety, this compound.[3] Understanding the pharmacokinetic profile of this compound and its metabolites is crucial for drug development and for establishing safe and effective dosing regimens. LC-MS/MS is the preferred method for the bioanalysis of this compound due to its high sensitivity, selectivity, and speed.
Metabolism
Following oral administration, this compound etzadroxil is converted to active this compound. This compound is then further metabolized, primarily through hydrolysis and dehydrogenation, to two main inactive metabolites, designated as M1a and M1b.[3]
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol describes a simple and rapid protein precipitation method for the extraction of this compound and its metabolites from plasma.
Materials:
-
Human plasma (or other relevant biological matrix)
-
This compound, M1a, and M1b analytical standards
-
Internal Standard (IS) working solution (e.g., a stable isotope-labeled this compound or a structurally similar compound)
-
Acetonitrile (HPLC grade), chilled at -20°C
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
-
Microcentrifuge
-
Vortex mixer
Procedure:
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution to each tube and vortex briefly.
-
Add 400 µL of ice-cold acetonitrile to each tube.
-
Vortex mix thoroughly for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 300 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and centrifuge at 3,000 x g for 5 minutes.
-
Inject 5-10 µL of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Method
The following are suggested starting conditions for the chromatographic separation and mass spectrometric detection of this compound and its metabolites. Method optimization will be required.
Liquid Chromatography (LC) Parameters:
| Parameter | Suggested Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Parameters:
| Parameter | Suggested Condition |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Ion Spray Voltage | 5500 V |
| Temperature | 500°C |
| Curtain Gas | 30 psi |
| Collision Gas | 9 psi |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Method Validation
The analytical method should be fully validated according to the guidelines of regulatory agencies such as the FDA or EMA. Key validation parameters include:
-
Selectivity and Specificity: Assess potential interference from endogenous matrix components.
-
Linearity and Range: Determine the concentration range over which the assay is accurate and precise.
-
Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.
-
Accuracy and Precision: Evaluate both within-run and between-run accuracy and precision at multiple concentration levels (LLOQ, LQC, MQC, HQC).
-
Recovery: Determine the efficiency of the extraction procedure.
-
Matrix Effect: Assess the ion suppression or enhancement caused by the biological matrix.
-
Stability: Evaluate the stability of the analytes in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, long-term, post-preparative).
Data Presentation
MRM Transitions (Hypothetical Example)
The following table provides a hypothetical, yet representative, set of MRM transitions for this compound and its metabolites. These values should be determined experimentally by infusing pure standards into the mass spectrometer.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |
| This compound | 384.0 | 141.0 | 80 | 25 |
| Metabolite M1a | 402.0 | 159.0 | 85 | 28 |
| Metabolite M1b | 400.0 | 157.0 | 82 | 27 |
| Internal Standard | 389.0 | 146.0 | 80 | 25 |
Method Validation Summary (Hypothetical Example)
This table summarizes the acceptance criteria and hypothetical results for the method validation.
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL |
| LLOQ | S/N > 10, Accuracy ±20%, Precision ≤20% | 1 ng/mL, Accuracy: 105%, Precision: 12% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.2% to 8.5% |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | Intra-day: 2.1-8.7%, Inter-day: 4.5-11.2% |
| Recovery | Consistent, precise, and reproducible | This compound: 88.5%, M1a: 85.2%, M1b: 91.0% |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | 8.9% |
| Freeze-Thaw Stability | % Change within ±15% | -4.5% (3 cycles) |
| Short-Term Stability | % Change within ±15% | -6.2% (24 hours at room temperature) |
| Long-Term Stability | % Change within ±15% | -8.1% (3 months at -80°C) |
| Post-Preparative Stability | % Change within ±15% | -3.7% (48 hours in autosampler at 4°C) |
Visualizations
This compound Metabolism Pathway
Caption: Metabolic conversion of this compound etzadroxil.
LC-MS/MS Experimental Workflow
Caption: Workflow for LC-MS/MS analysis of this compound.
Bioanalytical Method Validation Logic
Caption: Logical flow of bioanalytical method validation.
References
Application Notes and Protocols for Sulopenem PK/PD Studies Using Hollow-Fiber Infection Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sulopenem is a novel thiopenem antibiotic being developed in both intravenous and oral formulations for the treatment of urinary tract and intra-abdominal infections, particularly those caused by multidrug-resistant bacteria.[1][2][3][4][5] The oral formulation, this compound etzadroxil, is combined with probenecid to delay renal excretion and optimize its pharmacokinetic profile.[2][6][7][8] Understanding the pharmacokinetic/pharmacodynamic (PK/PD) relationship of this compound is crucial for determining optimal dosing regimens that ensure efficacy while minimizing the potential for resistance development. The hollow-fiber infection model (HFIM) is a dynamic in vitro system that allows for the simulation of human pharmacokinetic profiles, making it an invaluable tool for these studies.[9][10][11]
These application notes provide a detailed overview and protocols for conducting PK/PD studies of this compound using the HFIM, based on published research.
Key Pharmacokinetic/Pharmacodynamic (PK/PD) Target for this compound
The primary PK/PD index that best describes the efficacy of this compound is the percentage of the dosing interval during which the free-drug concentration remains above the Minimum Inhibitory Concentration (f%T > MIC).[7][8]
Data Presentation
Table 1: Bacterial Strains and this compound MICs
| Bacterial Strain | Type | Key Resistance Mechanisms | This compound MIC (mg/L) |
| Escherichia coli (various clinical isolates) | Gram-negative | Fluoroquinolone-resistant, ESBL-producing, Sequence Type 131 | 0.03 - 0.125 |
| Escherichia coli NCTC 13441 | Gram-negative | - | 0.125 |
| Other Enterobacterales (clinical isolates) | Gram-negative | - | 0.03 - 0.5 |
| Klebsiella pneumoniae (clinical isolates) | Gram-negative | ESBL-producing | 0.25 - 1 |
Data compiled from multiple sources.[2][6][8][12]
Table 2: this compound PK/PD Targets for Efficacy Against Enterobacterales
| Efficacy Endpoint | Median f%T > MIC Required |
| Net bacterial stasis | 40.9% |
| 1-log10 CFU/mL reduction | 50.2% |
| 2-log10 CFU/mL reduction | 62.6% |
These targets were determined from in vitro one-compartment model dose-ranging studies.[7][8]
Table 3: Summary of a 5-Day Hollow-Fiber Infection Model Study of Oral this compound
| Parameter | Description |
| Drug Regimen | This compound etzadroxil/probenecid 500 mg/500 mg administered every 12 hours (q12h).[2][6][13] |
| Simulated Profile | Total-drug urine concentrations.[2][6] |
| Bacterial Challenge | E. coli clinical isolates at an initial burden of 1 x 10^6 CFU/mL.[2][6] |
| Study Duration | 5 days.[2][6] |
| Primary Outcome | Reduction in bacterial density of the total population from 1.0 x 10^6 CFU/mL to below 1 log10 CFU/mL.[2][13] |
| Secondary Outcome | Prevention of the amplification of drug-resistant subpopulations.[2] |
| Active Controls | Meropenem 2 g q8h (simulating free-drug plasma concentrations).[2][6] |
| Negative Control | Levofloxacin 750 mg q24h (simulating free-drug plasma concentrations).[2][6] |
Experimental Protocols
In Vitro Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against the challenge isolates.
Methodology:
-
Perform broth microdilution susceptibility testing in triplicate according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[6]
-
Prepare serial twofold dilutions of this compound in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubate the microplates at 35-37°C for 16-20 hours.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Hollow-Fiber Infection Model (HFIM) Setup and Operation
Objective: To simulate human pharmacokinetic profiles of this compound and evaluate its effect on bacterial growth and resistance development over several days.
Materials:
-
Hollow-fiber cartridge (e.g., polysulfone fibers).[9]
-
Peristaltic pumps.
-
Central reservoir containing sterile growth medium (CAMHB).
-
Diluent reservoir with fresh, drug-free medium.
-
Waste reservoir.
-
Tubing and connectors.
-
Incubator.
Methodology:
-
System Assembly: Assemble the HFIM circuit as shown in the workflow diagram. The system consists of a central reservoir connected to a hollow-fiber cartridge.[10] A peristaltic pump circulates the medium from the central reservoir through the intracapillary space of the hollow fibers.[10]
-
Sterilization: Sterilize the entire system prior to use.
-
Bacterial Inoculation: Prepare a starting inoculum of the challenge isolate (e.g., E. coli) to a density of approximately 1 x 10^6 CFU/mL.[2][6] Inoculate this bacterial suspension into the extracapillary space (ECS) of the hollow-fiber cartridge.[10] The semi-permeable nature of the hollow fibers allows for the diffusion of nutrients and the antibiotic while retaining the bacteria in the ECS.[14][9]
-
Pharmacokinetic Simulation:
-
Administer this compound into the central reservoir to mimic the desired concentration-time profile. For oral this compound (500 mg q12h), this involves simulating the total-drug urine concentrations.[2][6]
-
Use a programmable syringe pump to introduce the drug into the central reservoir.
-
Simultaneously, use another peristaltic pump to infuse fresh, drug-free medium from the diluent reservoir into the central reservoir and remove an equal volume of medium to a waste container. This process simulates drug clearance and maintains a constant volume.[15][9] The rates of drug infusion and clearance are calculated to match the desired human pharmacokinetic parameters (e.g., half-life).
-
-
Sampling:
-
Collect samples from the ECS of the cartridge at predetermined time points over the study period (e.g., 0, 4, 8, 24, 48, 72, 96, and 120 hours).[6]
-
Use these samples for two main purposes:
-
Bacterial Enumeration: Perform serial dilutions and plate onto agar plates (with and without antibiotic supplementation) to determine the total bacterial burden (CFU/mL) and to quantify any drug-resistant subpopulations.[2]
-
Pharmacokinetic Analysis: Measure the concentration of this compound to verify that the simulated pharmacokinetic profile accurately reflects the target profile.[6]
-
-
Analytical Method for Drug Quantification
Objective: To accurately measure this compound concentrations in the collected samples.
Methodology:
-
Develop and validate a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the determination of this compound concentrations in the relevant matrix (e.g., CAMHB).[6]
-
Prepare a standard curve using known concentrations of this compound.
-
Process the samples collected from the HFIM (e.g., protein precipitation, solid-phase extraction).
-
Analyze the processed samples using the LC-MS/MS method.
-
Quantify the this compound concentration in the unknown samples by comparing their response to the standard curve.
Visualizations
Caption: Experimental workflow for a this compound PK/PD study using the Hollow-Fiber Infection Model.
Caption: Logical diagram of the two-compartment Hollow-Fiber Infection Model system setup.
References
- 1. journals.asm.org [journals.asm.org]
- 2. 2569. Pharmacokinetic-Pharmacodynamic Evaluation of this compound Using a Five-Day Hollow-Fiber In Vitro Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: An Intravenous and Oral Penem for the Treatment of Urinary Tract Infections Due to Multidrug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of this compound antimicrobial activity using in vitro time-kill kinetics, synergy, post-antibiotic effect, and sub-inhibitory MIC effect methods against Escherichia coli and Klebsiella pneumoniae isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 7. 2568. Characterization of this compound Pharmacokinetics-Pharmacodynamics Using a One-Compartment In Vitro Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 9. journals.asm.org [journals.asm.org]
- 10. Dynamic In Vitro PK/PD Infection Models for the Development and Optimisation of Antimicrobial Regimens: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibiotic PK/PD - FiberCell Systems [fibercellsystems.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Hollow Fiber Model in Antimicrobial PK/PD Studies - Bio-Connect [bio-connect.nl]
- 15. fibercellsystems.com [fibercellsystems.com]
Application Notes and Protocols for Sulopenem Administration in Combination with Probenecid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the combined administration of sulopenem and probenecid for research purposes. This document includes detailed protocols for key experiments, a summary of pharmacokinetic data, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
This compound is a novel penem antibacterial agent with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including many multidrug-resistant strains.[1][2] It is a time-dependent inhibitor of bacterial cell wall synthesis.[3] this compound etzadroxil is an oral prodrug of this compound.[3] Probenecid, a uricosuric agent, is co-administered with this compound to increase its systemic exposure by inhibiting its renal tubular secretion.[4][5] This combination has been investigated for the treatment of various bacterial infections, particularly uncomplicated urinary tract infections (uUTIs).[3][4][6]
Mechanism of Action
This compound: As a β-lactam antibiotic, this compound's bactericidal activity is achieved by binding to penicillin-binding proteins (PBPs) in bacteria. This binding inhibits the final step of peptidoglycan synthesis, a critical component of the bacterial cell wall, leading to cell lysis and death.[1][3] In E. coli, this compound shows a high affinity for PBP2.[3]
Probenecid: Probenecid competitively inhibits the organic anion transporters (OATs) in the proximal tubules of the kidneys.[7][8][9] By blocking these transporters, probenecid reduces the renal clearance of various drugs, including β-lactam antibiotics like this compound, thereby increasing their plasma concentration and prolonging their half-life.[7][8][9] this compound is a substrate for OAT3.[10]
Signaling Pathway of this compound and Probenecid
Caption: Mechanism of action for this compound and probenecid.
Pharmacokinetic Profile
The co-administration of probenecid significantly enhances the pharmacokinetic profile of this compound. The following tables summarize key pharmacokinetic parameters from studies in healthy volunteers.
Table 1: Pharmacokinetic Parameters of this compound (Single 500 mg Oral Dose of this compound Etzadroxil) with and without Probenecid (500 mg) in a Fasted State
| Parameter | This compound Alone | This compound + Probenecid |
| Cmax (ng/mL) | - | - |
| AUC (hours*ng/mL) | Increased by 28% with probenecid[11] | - |
| T>MIC | Extended with probenecid[11] | - |
Table 2: Pharmacokinetic Parameters of this compound and Probenecid Following Single Oral Dose of this compound Etzadroxil/Probenecid [12]
| Parameter | Fasted State | Fed State (High-Fat Meal) |
| This compound Tmax (hours) | 1 | 2 |
| Probenecid Tmax (hours) | 3 | 2 |
| This compound Oral Bioavailability | 40% | 64% |
| This compound Apparent Volume of Distribution (L) | 134 | 92.09 |
| Probenecid Apparent Volume of Distribution (L) | 8.81 | 11.94 |
| This compound Elimination Half-life (hours) | 1.18 | 1.28 |
| Probenecid Elimination Half-life (hours) | 2.93 | 3.83 |
Note: Data presented is a compilation from available literature and may vary between studies.
Application Notes for In Vitro Studies
-
Antimicrobial Susceptibility Testing: Standard broth microdilution or agar dilution methods according to Clinical and Laboratory Standards Institute (CLSI) guidelines can be used to determine the minimum inhibitory concentrations (MICs) of this compound against various bacterial isolates.[13][14]
-
Time-Kill Kinetic Assays: These assays are crucial to assess the bactericidal or bacteriostatic activity of this compound over time. They help in understanding the concentration-dependent killing effects.[15]
-
Post-Antibiotic Effect (PAE): Determining the PAE provides insights into the suppression of bacterial growth after a short exposure to this compound.[15]
-
Synergy Testing: Checkerboard assays can be employed to evaluate the potential synergistic, indifferent, or antagonistic interactions of this compound with other antimicrobial agents.[15]
Experimental Protocols
Protocol for In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is adapted from CLSI guidelines for determining the MIC of this compound.
Materials:
-
This compound powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial isolates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent as recommended by the manufacturer.
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial isolate on an appropriate agar plate overnight.
-
Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Serial Dilution in Microtiter Plate:
-
Perform a two-fold serial dilution of this compound in CAMHB across the wells of a 96-well plate.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculation: Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Experimental Workflow for In Vitro Susceptibility Testing
Caption: Workflow for determining the MIC of this compound.
Protocol for In Vivo Efficacy Study in a Murine UTI Model
This protocol outlines a general procedure for evaluating the efficacy of this compound/probenecid in a mouse model of urinary tract infection.
Materials:
-
Female mice (e.g., C3H/HeN)
-
Uropathogenic bacterial strain (e.g., E. coli)
-
This compound etzadroxil and probenecid formulation for oral gavage
-
Anesthetic
-
Catheters
-
Sterile saline and PBS
Procedure:
-
Induction of UTI:
-
Anesthetize the mice.
-
Introduce a bacterial suspension into the bladder via transurethral catheterization.
-
-
Treatment Administration:
-
At a specified time post-infection (e.g., 24 hours), begin treatment.
-
Administer the this compound etzadroxil/probenecid formulation orally (e.g., twice daily) for a defined period (e.g., 3-5 days).
-
Include a vehicle control group receiving the formulation without the active drugs.
-
-
Assessment of Bacterial Burden:
-
At the end of the treatment period, euthanize the mice.
-
Aseptically harvest the kidneys and bladder.
-
Homogenize the tissues in sterile PBS.
-
Perform serial dilutions of the homogenates and plate on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.
-
-
Data Analysis: Compare the bacterial loads in the treated group to the control group to determine the efficacy of the treatment.
Workflow for Murine UTI Efficacy Study
Caption: Workflow for an in vivo murine UTI model.
Safety and Tolerability
In clinical trials, the combination of this compound etzadroxil and probenecid was generally well-tolerated.[16] The most common adverse reactions reported (incidence ≥2%) were diarrhea, nausea, vulvovaginal mycotic infection, headache, and vomiting.[12]
Potential serious side effects include: [17][18]
-
Hypersensitivity reactions
-
Clostridioides difficile-associated diarrhea (CDAD)
-
Risk of uric acid kidney stones
-
Gout exacerbation
Researchers should be aware of these potential adverse effects and monitor subjects accordingly in any preclinical or clinical studies.
Conclusion
The combination of this compound and probenecid presents a promising oral therapeutic option for infections caused by multidrug-resistant bacteria. The information and protocols provided in these application notes are intended to guide researchers in the design and execution of their studies. Adherence to established guidelines and careful consideration of the pharmacokinetic and safety profiles are essential for successful research and development in this area.
References
- 1. What is this compound etzadroxil used for? [synapse.patsnap.com]
- 2. The Role of this compound in the Treatment of Uncomplicated Urinary Tract Infections: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound and probenecid (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 6. This compound Etzadroxil and Probenecid: A Drug Review of a Novel Oral Penem Active Against Extended-Spectrum Beta-Lactamase (ESBL) Producing Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Probenecid - Wikipedia [en.wikipedia.org]
- 8. pharmacy180.com [pharmacy180.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Meropenem dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 11. 1393. A Phase 1, Randomized, Open-Label, Crossover Study in Healthy Subjects Under Fasting Conditions of Orally Administered this compound Etzadroxil Alone or with Probenecid to Determine the Pharmacokinetics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Etzadroxil/Probenecid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. can-r.com [can-r.com]
- 14. academic.oup.com [academic.oup.com]
- 15. journals.asm.org [journals.asm.org]
- 16. This compound: An Intravenous and Oral Penem for the Treatment of Urinary Tract Infections Due to Multidrug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound etzadroxil and Probenecid: MedlinePlus Drug Information [medlineplus.gov]
- 18. This compound-Etzadroxil-Probenecid: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
Troubleshooting & Optimization
Technical Support Center: Sulopenem Resistance in Gram-negative Bacteria
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating mechanisms of resistance to Sulopenem in Gram-negative bacteria.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to this compound in Gram-negative bacteria?
A1: Resistance to this compound in Gram-negative bacteria is primarily mediated by three main mechanisms, which can occur individually or in combination:
-
Enzymatic Degradation: The production of β-lactamase enzymes, particularly carbapenemases, can hydrolyze the β-lactam ring of this compound, inactivating the drug.[1][2][3] While this compound is stable against many extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases, carbapenemases can confer resistance.[1][2][3][4]
-
Reduced Drug Permeability: Alterations in the outer membrane of Gram-negative bacteria can limit the influx of this compound to its target, the penicillin-binding proteins (PBPs). This is often due to the loss or modification of outer membrane porins (OMPs).[1][2][5]
-
Active Efflux: Bacteria can actively pump this compound out of the cell using multidrug resistance (MDR) efflux pumps.[1][2][5] For example, the MexAB-OprM efflux system in Pseudomonas aeruginosa has been implicated in resistance.[1]
Q2: My Gram-negative isolate shows elevated Minimum Inhibitory Concentrations (MICs) for this compound. What is the likely resistance mechanism?
A2: An elevated this compound MIC suggests the presence of one or more resistance mechanisms. To determine the specific mechanism, a stepwise approach is recommended:
-
Test for β-lactamase production: Specifically, screen for carbapenemase activity, as this compound is often resistant to hydrolysis by ESBLs and AmpC β-lactamases.[6][7][8]
-
Investigate efflux pump activity: Use an efflux pump inhibitor (EPI) to see if the this compound MIC is reduced. A significant reduction in the presence of an EPI suggests the involvement of an efflux pump.
-
Analyze porin expression: A reduction or loss of specific outer membrane porins can decrease this compound uptake. This can be investigated using techniques like SDS-PAGE or RT-qPCR.
Q3: Is this compound effective against isolates producing Extended-Spectrum β-Lactamases (ESBLs) or AmpC β-lactamases?
A3: Yes, this compound generally demonstrates potent activity against Enterobacterales that produce ESBLs or AmpC β-lactamases.[2][3][4] However, the presence of other resistance mechanisms, such as porin loss or the co-production of carbapenemases, can lead to elevated MICs.
Q4: Can mutations in Penicillin-Binding Proteins (PBPs) cause resistance to this compound in Gram-negative bacteria?
A4: While alterations in PBPs are a known mechanism of β-lactam resistance, the primary drivers of high-level this compound resistance in Gram-negative bacteria are typically enzymatic degradation, reduced permeability, and active efflux.[1] PBP alterations can contribute to resistance but are often secondary to these other mechanisms.
Troubleshooting Guides
Guide 1: Investigating High this compound MICs in Escherichia coli
Issue: An E. coli isolate, previously susceptible to carbapenems, now shows a high MIC to this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high this compound MICs in E. coli.
Guide 2: Differentiating Between β-Lactamase-Mediated Resistance
Issue: Difficulty in determining if this compound resistance is due to ESBL, AmpC, or carbapenemase production.
Experimental Approach:
Caption: Differentiating β-lactamase-mediated this compound resistance.
Data Presentation
Table 1: this compound MIC values against Gram-negative isolates with defined resistance mechanisms.
| Organism | Resistance Mechanism | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) | Reference |
| Escherichia coli | ESBL-producing | 0.03 | 0.06 | [9][10] |
| Klebsiella pneumoniae | ESBL-producing | 0.06 | 1 | [9] |
| Enterobacteriaceae | Ciprofloxacin-resistant | 0.03 | 0.12 | [9] |
| Enterobacteriaceae | Overall | 0.03 | 0.25 | [9][11] |
| E. coli | All urinary isolates | 0.03 | 0.03 | [12] |
| Proteus mirabilis | --- | --- | 0.06 | [13] |
Note: Data compiled from multiple in vitro studies. MIC values can vary based on the specific strain and testing methodology.
Experimental Protocols
Protocol 1: Determination of this compound Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Prepare this compound Stock Solution: Dissolve this compound powder in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL).
-
Prepare Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.008 to 16 µg/mL).
-
Prepare Bacterial Inoculum: Culture the Gram-negative isolate on an appropriate agar plate overnight. Suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculate and Incubate: Add the bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). Incubate the plate at 35°C for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: Phenotypic Detection of Carbapenemases (Modified Carbapenem Inactivation Method - mCIM)
-
Prepare Inoculum: Suspend a 1 µL loopful of the test isolate in 2 mL of Trypticase Soy Broth (TSB).
-
Incubate: Vortex the suspension and incubate at 35°C for 4 hours ± 15 minutes.
-
Prepare Meropenem Disk: Place a 10 µg meropenem disk in the TSB suspension.
-
Incubate: Continue incubation for another 4 hours ± 15 minutes.
-
Plate Inoculum: Prepare a 0.5 McFarland suspension of a carbapenem-susceptible indicator organism (e.g., E. coli ATCC 25922) and lawn it onto a Mueller-Hinton agar (MHA) plate.
-
Place Disk: Remove the meropenem disk from the TSB suspension and place it on the inoculated MHA plate.
-
Incubate: Incubate the MHA plate at 35°C for 18-24 hours.
-
Interpret Results:
-
Positive (Carbapenemase producer): Zone of inhibition diameter of 6-15 mm or the presence of pinpoint colonies within a 16-18 mm zone.
-
Negative (Not a carbapenemase producer): Zone of inhibition diameter ≥ 19 mm.
-
Protocol 3: Efflux Pump Activity Assay (Broth Microdilution with an Efflux Pump Inhibitor)
-
Prepare two sets of this compound dilutions: Following Protocol 1, prepare two identical 96-well plates with serial dilutions of this compound.
-
Add Efflux Pump Inhibitor (EPI): To one set of wells, add a sub-inhibitory concentration of an EPI such as Phenylalanine-Arginine β-Naphthylamide (PAβN) or Carbonyl cyanide m-chlorophenyl hydrazone (CCCP). The other plate will serve as the control without the EPI.
-
Inoculate and Incubate: Inoculate both plates with the test isolate as described in Protocol 1 and incubate.
-
Determine MICs: Determine the MIC of this compound in the presence and absence of the EPI.
-
Interpret Results: A four-fold or greater reduction in the this compound MIC in the presence of the EPI is indicative of efflux pump activity contributing to resistance.
Protocol 4: Analysis of Outer Membrane Porin (OMP) Expression by SDS-PAGE
-
OMP Extraction: Grow the test isolate and a susceptible control strain to the mid-logarithmic phase. Harvest the cells and extract the outer membrane proteins using a suitable method (e.g., sonication followed by differential centrifugation and sarcosyl extraction).
-
Protein Quantification: Quantify the protein concentration in the OMP extracts using a standard assay (e.g., Bradford or BCA assay).
-
SDS-PAGE: Separate the OMP extracts on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Visualization: Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue) to visualize the protein bands.
-
Analysis: Compare the protein band patterns of the test isolate and the control strain. A diminished or absent band in the test isolate corresponding to the molecular weight of a known porin (e.g., OmpF or OmpC in E. coli) suggests reduced porin expression.
Signaling Pathways and Logical Relationships
Caption: Overview of this compound's mechanism of action and resistance.
References
- 1. This compound: An Intravenous and Oral Penem for the Treatment of Urinary Tract Infections Due to Multidrug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. This compound Disk Development, Quality Control Range, and MIC to Disk Result Correlation for Enterobacterales Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 5. Adaptive and Mutational Resistance: Role of Porins and Efflux Pumps in Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of acquired broad-spectrum β-lactamases on susceptibility to oral penems/carbapenems (tebipenem, this compound, and faropenem) alone or in combination with avibactam and taniborbactam β-lactamase inhibitors in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of acquired broad-spectrum β-lactamases on susceptibility to oral penems/carbapenems (tebipenem, this compound, and faropenem) alone or in combination with avibactam and taniborbactam β-lactamase inhibitors in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. can-r.com [can-r.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Iterum Therapeutics to Present Data on Prevalence of Resistant Infections and In Vitro Activity of its Novel Antibiotic this compound [prnewswire.com]
Technical Support Center: Enhancing the Oral Bioavailability of Sulopenem in Experimental Models
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for overcoming the poor oral bioavailability of Sulopenem in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound inherently low?
A1: this compound, like many carbapenem antibiotics, has low oral bioavailability due to its physicochemical properties which limit its absorption across the gastrointestinal tract.[1] To address this, an oral prodrug formulation, this compound etzadroxil, was developed. This ester prodrug is designed to be hydrolyzed by intestinal esterases, releasing the active this compound into circulation.[2][3]
Q2: What is the role of probenecid in the oral formulation of this compound?
A2: Probenecid is co-formulated with this compound etzadroxil to enhance its systemic exposure. Probenecid acts as a renal tubular inhibitor, specifically targeting and blocking the organic anion transporter 3 (OAT3).[4][5] This inhibition reduces the renal clearance of this compound, leading to higher and more sustained plasma concentrations of the active drug.[3][6]
Q3: How does food intake affect the oral bioavailability of this compound etzadroxil/probenecid?
A3: The administration of this compound etzadroxil/probenecid with food, particularly a high-fat meal, significantly improves the oral bioavailability of this compound.[2][7] Under fasted conditions, the bioavailability is approximately 40%, which increases to about 64% when taken with a high-fat meal.[2][7] Food consumption increases the area under the curve (AUC) of oral this compound.[2]
Troubleshooting Guide
Problem: Low oral bioavailability is observed in our animal model despite using the this compound etzadroxil prodrug.
| Possible Cause | Troubleshooting Step |
| Inadequate Co-administration of Probenecid | Ensure that probenecid is being co-administered with this compound etzadroxil at an appropriate dose for the animal model being used. The mechanism of inhibiting renal clearance is crucial for achieving adequate plasma concentrations.[5][6] |
| Fasting State of Animals | Administer the oral formulation with a high-fat meal to your animal models. The presence of food has been shown to significantly increase the absorption and bioavailability of this compound.[2][7] |
| Inappropriate Vehicle for Oral Gavage | The choice of vehicle for oral administration can impact drug solubility and absorption. Consider using a formulation vehicle that is known to improve the solubility of poorly water-soluble drugs. |
| High First-Pass Metabolism in the Chosen Animal Model | If the animal model has high levels of intestinal or hepatic esterases, the prodrug may be metabolized before it can be fully absorbed. Consider using a different animal model or investigating the metabolic profile of this compound etzadroxil in your current model. |
| Efflux Transporter Activity | While the primary mechanism for enhanced exposure with probenecid is inhibition of renal excretion, some efflux transporters in the gut can limit drug absorption. While not the primary strategy for this compound, investigating the role of efflux transporters in your specific experimental setup may be warranted. |
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of this compound under different experimental conditions.
Table 1: Pharmacokinetic Parameters of Oral this compound Etzadroxil/Probenecid in Humans
| Parameter | Fasted State | Fed State (High-Fat Meal) |
| Bioavailability | ~40%[2][7] | ~64%[2][7] |
| Tmax (this compound) | 1 hour[4] | 2 hours[4] |
| Tmax (Probenecid) | 3 hours[4] | 2 hours[4] |
| Elimination Half-life (this compound) | 1.18 hours[2] | 1.28 hours[2] |
| Volume of Distribution (Vd) (this compound) | 134 L[2] | 92.09 L[2] |
Table 2: Preclinical Pharmacokinetic Parameters of this compound in Mice (Subcutaneous Administration)
| Dose Range (mg/kg) | Cmax (µg/ml) | AUC0-24 (µg-h/ml) |
| 6.3 - 200 | 1.9 - 51 | 1.1 - 28 |
Note: Data for oral administration in preclinical models is less consistently reported in the reviewed literature.
Experimental Protocols
Neutropenic Mouse Thigh Infection Model
This model is widely used to evaluate the in vivo efficacy of antimicrobial agents.
Methodology:
-
Animal Model: Use female ICR mice weighing approximately 20-22g.[8]
-
Induction of Neutropenia: Render the mice neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen is 150 mg/kg administered 4 days prior to infection and 100 mg/kg administered 1 day before infection.[9][10]
-
Induction of Renal Impairment (Optional but Recommended): To slow drug clearance and better mimic human pharmacokinetics, a predictable degree of renal impairment can be induced with a single intraperitoneal injection of 5 mg/kg uranyl nitrate three days prior to inoculation.[8]
-
Inoculation: Two hours before initiating therapy, inject each thigh intramuscularly with 0.1 ml of a bacterial suspension containing approximately 10^7 CFU of the test isolate (e.g., Staphylococcus aureus, Klebsiella pneumoniae).[8][9]
-
Drug Administration:
-
For subcutaneous administration, inject the desired dose in a 0.2 ml volume.
-
For oral administration of this compound etzadroxil/probenecid, use an appropriate vehicle and administer via oral gavage. Ensure co-administration with a meal if studying the food effect.
-
-
Sample Collection and Analysis:
-
At 24 hours post-treatment, sacrifice the mice.
-
Aseptically remove the thighs and homogenize them individually in 5 ml of normal saline.[8]
-
Perform serial dilutions of the thigh homogenate and plate on appropriate agar (e.g., Trypticase soy agar with 5% sheep blood) to determine the bacterial density (CFU/thigh).[8][9]
-
-
Efficacy Calculation: Efficacy is determined by the change in log10 CFU per thigh in treated mice compared to control groups at the start and end of the 24-hour period.[8]
Caco-2 Cell Permeability Assay
This in vitro model is used to predict the intestinal permeability of a drug.
Methodology:
-
Cell Culture: Culture Caco-2 cells on semi-permeable supports in multi-well plates. Allow the cells to differentiate for approximately 21 days to form a confluent monolayer with tight junctions.[11][12]
-
Monolayer Integrity Check: Before the experiment, verify the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER).[11][13]
-
Assay Procedure:
-
The assay is performed in duplicate or triplicate at a specific concentration of the test compound (e.g., 10 µM).[13]
-
Add the test compound (e.g., this compound etzadroxil) to the apical (donor) compartment of the trans-well insert. The basolateral (receiver) compartment will contain a drug-free buffer.
-
To assess efflux, add the compound to the basolateral compartment and measure its appearance in the apical compartment.
-
-
Sample Collection and Analysis:
-
Incubate for a defined period (e.g., 2 hours).[13]
-
At predetermined time points, take samples from the receiver compartment.
-
Analyze the concentration of the compound in the samples using a validated analytical method such as LC-MS/MS.
-
-
Calculation of Apparent Permeability Coefficient (Papp): The Papp value, which reflects the ability of the compound to cross the cell monolayer, is calculated from the rate of appearance of the compound in the receiver compartment.[11]
Visualizations
Caption: Experimental workflow for assessing and improving this compound's oral bioavailability.
Caption: Mechanism of enhanced this compound exposure with probenecid co-administration.
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. This compound Etzadroxil/Probenecid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. reference.medscape.com [reference.medscape.com]
- 5. This compound etzadroxil and probenecid Monograph for Professionals - Drugs.com [drugs.com]
- 6. academic.oup.com [academic.oup.com]
- 7. jwatch.org [jwatch.org]
- 8. journals.asm.org [journals.asm.org]
- 9. noblelifesci.com [noblelifesci.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Use of a Caco-2 cell culture model for the characterization of intestinal absorption of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. enamine.net [enamine.net]
Technical Support Center: Addressing Carbapenemase-Mediated Resistance to Sulopenem
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Sulopenem. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro experiments, particularly concerning carbapenemase-mediated resistance.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to this compound in Enterobacterales?
A1: The primary mechanism of resistance to this compound is the production of carbapenemase enzymes.[1][2] These enzymes hydrolyze the β-lactam ring of this compound, rendering it inactive. Other contributing factors, similar to those seen with other carbapenems, include alterations in penicillin-binding proteins (PBPs), porin loss which reduces drug entry into the bacterial cell, and the action of efflux pumps that actively remove the drug.[1]
Q2: Which carbapenemase families are known to confer resistance to this compound?
A2: this compound's activity is significantly compromised by carbapenemase-producing isolates.[3][4] The main families of carbapenemases that confer resistance include:
-
Class A: Klebsiella pneumoniae carbapenemase (KPC)[5]
-
Class B: Metallo-β-lactamases (MBLs) such as New Delhi metallo-β-lactamase (NDM), Verona integron-encoded metallo-β-lactamase (VIM), and imipenemase (IMP).[6]
-
Class D: Oxacillinase (OXA) enzymes, particularly OXA-48 and its variants.[6]
Q3: How does the in vitro activity of this compound compare against different carbapenemase-producing Enterobacterales?
A3: The in vitro activity of this compound varies depending on the type of carbapenemase produced. Generally, this compound shows potent activity against Enterobacterales that produce extended-spectrum β-lactamases (ESBLs) or AmpC β-lactamases.[3][7][8] However, its efficacy is significantly reduced against carbapenemase producers. The following table summarizes representative Minimum Inhibitory Concentration (MIC) data for this compound against various carbapenemase-producing isolates.
| Carbapenemase Family | Enzyme Example | Organism | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) |
| Class A | KPC | K. pneumoniae | >32 | >32 |
| Class B | NDM | E. coli | 16 | >32 |
| VIM | Enterobacterales | >16 | >16 | |
| Class D | OXA-48 | K. pneumoniae | 4 | 16 |
| ESBL (non-carbapenemase) | CTX-M | E. coli | 0.03 | 0.06 |
| K. pneumoniae | 0.06 | 1 |
Note: MIC values can vary between studies and specific isolates. The data presented is a summary for illustrative purposes.
Troubleshooting Experimental Assays
Q4: My this compound MIC values for known carbapenemase-producing strains are inconsistent. What could be the cause?
A4: Inconsistent MIC values, particularly with carbapenemase-producing organisms, can often be attributed to the inoculum effect . This phenomenon occurs when the MIC of a β-lactam antibiotic increases with a higher initial bacterial inoculum.[1][9] Carbapenemase producers can release enzymes into the surrounding medium, and a larger bacterial population will produce a higher concentration of these enzymes, leading to more rapid drug inactivation and apparently higher resistance.
Troubleshooting Steps for Inoculum Effect:
-
Standardize Inoculum Preparation: Ensure strict adherence to CLSI (Clinical and Laboratory Standards Institute) guidelines for preparing the bacterial inoculum, aiming for a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[2][9]
-
Verify Inoculum Density: Periodically perform colony counts from your prepared inocula to confirm that your preparation method consistently yields the target density.
-
Use a McFarland Standard: Employ a 0.5 McFarland turbidity standard for initial bacterial suspension preparation to improve consistency.
-
Automated Readers: If available, use automated or semi-automated systems for reading MIC plates to ensure consistency in endpoint determination.
Caption: Troubleshooting workflow for inconsistent MIC results.
Q5: I am not observing the expected synergy in my checkerboard assay with this compound and a β-lactamase inhibitor. What are some common issues?
A5: A lack of expected synergy in a checkerboard assay can stem from several factors related to the experimental setup or the specific resistance mechanism of the isolate.
Troubleshooting a Checkerboard Assay:
-
Inhibitor Concentration Range: Ensure the concentration range of the β-lactamase inhibitor is appropriate. If the concentrations are too low, they may not be sufficient to inhibit the carbapenemase effectively.
-
Drug Stability: Prepare fresh stock solutions of both this compound and the inhibitor. Degradation of either compound can lead to inaccurate results.
-
Calculation of FIC Index: Double-check the calculation of the Fractional Inhibitory Concentration (FIC) index. An FIC index of ≤ 0.5 is typically considered synergistic.
-
Isolate-Specific Mechanisms: The carbapenemase produced by your isolate may not be susceptible to the chosen inhibitor. For example, avibactam is not effective against metallo-β-lactamases (MBLs).[10]
-
Plate Reading: Ensure that you are reading the wells for true growth inhibition and not just turbidity from dead cells or drug precipitate.
Caption: Logical steps for troubleshooting checkerboard assays.
Q6: In my time-kill assays, I observe initial killing followed by bacterial regrowth at 24 hours. What does this signify?
A6: This phenomenon is common in time-kill assays, especially with β-lactam antibiotics, and can indicate several possibilities:
-
Drug Degradation: this compound, like other β-lactams, may degrade in the broth over the 24-hour incubation period, allowing surviving bacteria to regrow.
-
Selection of a Resistant Subpopulation: The initial bacterial population may contain a small number of more resistant cells that are selected for and proliferate after the susceptible population is killed.
-
Inoculum Effect: A high initial inoculum can lead to rapid enzymatic degradation of the antibiotic, reducing its concentration below effective levels.[11]
Troubleshooting Time-Kill Assays:
-
Confirm MIC: Ensure the concentrations used in the time-kill assay are accurate multiples of the predetermined MIC for that specific isolate and inoculum density.
-
Monitor pH: Check the pH of the culture medium over the time course, as bacterial metabolism can alter it and affect antibiotic stability and activity.
-
Reduce Inoculum: If the inoculum effect is suspected, repeat the assay with a lower, yet still standard, initial inoculum.
-
Time Points: Include earlier time points (e.g., 2, 4, 6 hours) to better characterize the initial bactericidal activity before potential regrowth occurs.[12]
Detailed Experimental Protocols
Protocol 1: Broth Microdilution for this compound MIC Determination
This protocol is based on CLSI guidelines.
-
Prepare this compound Stock Solution: Dissolve this compound powder in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Prepare Intermediate Dilutions: Serially dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to create working solutions.
-
Prepare 96-Well Plates: Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate. Add 50 µL of the appropriate this compound working solution to the first column and perform serial dilutions across the plate, leaving the last column as a growth control (no drug).
-
Prepare Bacterial Inoculum:
-
Select 3-5 colonies of the test organism from an overnight agar plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculate Plates: Add 50 µL of the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Caption: Workflow for this compound MIC determination via broth microdilution.
Protocol 2: Checkerboard Synergy Testing
This protocol is for evaluating the interaction between this compound and a β-lactamase inhibitor.
-
Determine MICs: First, determine the MIC of this compound and the inhibitor individually for the test organism as described in Protocol 1.
-
Prepare Drug Dilutions in Plates:
-
In a 96-well plate, add 50 µL of CAMHB to all wells.
-
Serially dilute this compound (Drug A) vertically down the columns, typically from 4x MIC to 1/8x MIC.
-
Serially dilute the inhibitor (Drug B) horizontally across the rows, also from 4x MIC to 1/8x MIC.
-
-
Prepare and Add Inoculum: Prepare a standardized inoculum of the test organism (5 x 10⁵ CFU/mL) and add 100 µL to each well.
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
Read Results: Identify the wells with no visible growth.
-
Calculate FIC Index: For each well showing no growth, calculate the FIC index using the following formula: FIC Index = FIC of this compound + FIC of Inhibitor Where:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Inhibitor = (MIC of Inhibitor in combination) / (MIC of Inhibitor alone) The lowest FIC index value is reported.
-
Synergy: FIC Index ≤ 0.5
-
Indifference/Additive: 0.5 < FIC Index ≤ 4.0
-
References
- 1. jwatch.org [jwatch.org]
- 2. researchgate.net [researchgate.net]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. Mechanisms of Action of Carbapenem Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of acquired broad-spectrum β-lactamases on susceptibility to oral penems/carbapenems (tebipenem, this compound, and faropenem) alone or in combination with avibactam and taniborbactam β-lactamase inhibitors in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Disk Development, Quality Control Range, and MIC to Disk Result Correlation for Enterobacterales Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. can-r.com [can-r.com]
- 9. The Inoculum Effect in the Era of Multidrug Resistance: Minor Differences in Inoculum Have Dramatic Effect on MIC Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | In vitro Synergistic Activity of Antimicrobial Combinations Against blaKPC and blaNDM-Producing Enterobacterales With blaIMP or mcr Genes [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. actascientific.com [actascientific.com]
Troubleshooting low efficacy of Sulopenem in ciprofloxacin-susceptible UTI models
This technical support center provides troubleshooting guidance for researchers observing lower-than-expected efficacy of sulopenem in ciprofloxacin-susceptible uncomplicated urinary tract infection (uUTI) models. The information is presented in a question-and-answer format to directly address common issues encountered during preclinical research.
Frequently Asked Questions (FAQs)
Q1: We observed low efficacy of this compound in our ciprofloxacin-susceptible UTI animal model, even though in vitro MIC values are potent. What are the potential reasons for this discrepancy?
A1: This is a critical observation that mirrors findings from clinical trials. In the phase 3 SURE-1 trial, this compound was not non-inferior to ciprofloxacin for treating UTIs caused by ciprofloxacin-susceptible pathogens[1][2][3]. The primary reason cited for this was a higher rate of asymptomatic bacteriuria (ASB) after treatment in patients who received this compound compared to those who received ciprofloxacin[2][3][4].
Several factors in your experimental model could contribute to this outcome:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Profile: The PK/PD profile of this compound in your specific animal model may differ from humans. Beta-lactams, like this compound, often exhibit time-dependent killing (T>MIC), meaning the duration the drug concentration remains above the Minimum Inhibitory Concentration (MIC) is crucial for efficacy[5]. If the dosing interval in your model is not optimized to maintain adequate T>MIC, sub-optimal efficacy may result.
-
Asymptomatic Bacteriuria (ASB) vs. Microbiological Cure: Your model's endpoint may not distinguish between a clinical cure (resolution of symptoms) and a microbiological cure (eradication of bacteria). The persistence of bacteria without clinical signs of infection (ASB) was a key factor in the clinical trials[2][6]. Ciprofloxacin may be more effective at achieving complete bacterial eradication in susceptible strains[1][4].
-
Animal Model Specifics: The choice of animal strain can significantly impact UTI progression and resolution. For instance, C3H/HeN mice are susceptible to chronic cystitis, whereas C57BL/6 mice tend to resolve the infection more rapidly[7]. Ensure your model is appropriate for the research question.
-
Bacterial Strain and Virulence: The specific uropathogenic E. coli (UPEC) strain used can influence outcomes. Factors like biofilm formation, adhesion capabilities, and the presence of intracellular bacterial communities (IBCs) can protect bacteria from antibiotics and are important to consider in the pathogenesis of UTIs[8][9].
Q2: What are the key differences in the mechanisms of action between this compound and ciprofloxacin that might explain these efficacy differences?
A2: this compound and ciprofloxacin belong to different antibiotic classes with distinct mechanisms, which can lead to different outcomes, particularly against susceptible pathogens.
-
This compound: As a penem antibiotic, this compound is a beta-lactam that inhibits bacterial cell wall synthesis[10]. This action is typically bactericidal against actively dividing bacteria. It is noted for its stability against many beta-lactamases, including extended-spectrum β-lactamases (ESBLs)[10][11].
-
Ciprofloxacin: As a fluoroquinolone, ciprofloxacin inhibits bacterial DNA replication by targeting DNA gyrase and topoisomerase IV. This mechanism is also bactericidal and is effective against a broad spectrum of pathogens.
The difference in efficacy in susceptible strains may be driven by how effectively each drug eradicates residual or persistent bacteria. While this compound is highly effective against resistant strains where ciprofloxacin fails[2][6][12], ciprofloxacin may achieve a more complete eradication of susceptible bacteria, leading to lower rates of ASB[4][6].
Q3: How can we refine our experimental protocol to better evaluate this compound's efficacy and troubleshoot our results?
A3: A rigorous and well-defined protocol is essential. Consider the following refinements:
-
PK/PD Analysis: Conduct preliminary pharmacokinetic studies in your chosen animal model to determine the optimal dosing regimen for this compound that achieves a target T>MIC associated with efficacy.
-
Multi-Endpoint Analysis: Do not rely solely on bacterial counts (CFU/mL) in urine.
-
Tissue Burden: Quantify bacterial load in both the bladder and kidneys to assess the extent of infection and clearance.
-
Histopathology: Examine bladder tissue for signs of inflammation, epithelial damage, and the presence of intracellular bacterial communities (IBCs).
-
Biomarkers: Measure inflammatory markers in urine or tissue.
-
-
Appropriate Controls: Always include a ciprofloxacin arm (as a positive control for susceptible strains) and a vehicle control group. If studying resistant strains, ciprofloxacin serves as a negative comparator to demonstrate this compound's superiority.
-
Standardized Inoculum: Ensure a consistent and validated bacterial inoculum and transurethral infection method to reduce variability between animals[7].
Q4: What are the expected in vitro MIC values for this compound against common uropathogens like E. coli?
A4: this compound demonstrates potent in vitro activity against E. coli, including strains resistant to other antibiotics. Its activity is generally unaffected by non-susceptibility to ciprofloxacin or trimethoprim-sulfamethoxazole, or by the presence of ESBL or AmpC enzymes[13][14].
Data Summary
Table 1: Comparative Efficacy from the SURE-1 Clinical Trial (this compound vs. Ciprofloxacin in uUTI)
| Population | Primary Endpoint (Overall Success at Test-of-Cure) | Outcome | Reference |
|---|---|---|---|
| Ciprofloxacin-Nonsusceptible (micro-MITTR) | This compound: 62.6% vs. Ciprofloxacin: 36.0% | This compound was superior to ciprofloxacin. | [2][4][6] |
| Ciprofloxacin-Susceptible (micro-MITTS) | This compound: 66.8% vs. Ciprofloxacin: 78.6% | This compound was not non-inferior to ciprofloxacin. | [2][4][6] |
| Combined Population (MITTR + MITTS) | this compound: 65.6% vs. Ciprofloxacin: 67.9% | this compound was non-inferior to ciprofloxacin. |[1][2] |
Table 2: In Vitro Activity of this compound against Urinary E. coli Isolates
| Parameter | MIC Value (μg/mL) | Notes | Reference |
|---|---|---|---|
| MIC Range | 0.015 - 0.12 | Against 539 urinary isolates. | [13] |
| MIC₅₀ | 0.03 | Concentration inhibiting 50% of isolates. | [13][15] |
| MIC₉₀ | 0.03 | Concentration inhibiting 90% of isolates. |[13][15] |
Visualizations
Caption: Troubleshooting workflow for low this compound efficacy.
Caption: Standard experimental workflow for a murine UTI model.
Detailed Experimental Protocol
Murine Model of Uncomplicated Urinary Tract Infection (UTI)
This protocol provides a standard methodology for establishing a murine UTI model to test antibiotic efficacy. It should be adapted based on specific institutional guidelines (IACUC) and research goals.
1. Materials & Preparation
-
Animals: Female mice, 8-10 weeks old (e.g., C3H/HeN or C57BL/6 strains).
-
Bacteria: Uropathogenic E. coli (UPEC) strain (e.g., UTI89, CFT073) grown to mid-log phase in Luria-Bertani (LB) broth.
-
Anesthesia: Isoflurane or equivalent.
-
Catheters: Sterile, soft polyethylene catheters.
-
Reagents: PBS (sterile), antibiotic formulations (this compound, Ciprofloxacin), vehicle control.
2. Bacterial Inoculum Preparation
-
Inoculate 5 mL of LB broth with a single colony of the UPEC strain. Incubate overnight at 37°C with shaking.
-
The following day, subculture 100 µL of the overnight culture into 10 mL of fresh LB broth. Grow to mid-log phase (OD₆₀₀ ≈ 0.5-0.8).
-
Centrifuge the bacterial suspension, wash the pellet twice with sterile PBS.
-
Resuspend the final pellet in sterile PBS to a concentration of approximately 1-2 x 10⁹ CFU/mL. Verify the concentration by serial dilution and plating.
3. Transurethral Inoculation
-
Anesthetize a mouse using isoflurane. Anesthesia depth should be sufficient to prevent movement but maintain a steady respiratory rate.
-
Gently insert a sterile, lubricated catheter through the urethral opening into the bladder. A successful insertion is often marked by the release of a small amount of residual urine.
-
Slowly instill 50 µL of the bacterial suspension (~5x10⁷ - 1x10⁸ CFU) directly into the bladder via the catheter.
-
Withdraw the catheter and allow the mouse to recover on a warming pad. House animals with free access to food and water.
4. Treatment Regimen
-
At a predetermined time post-infection (e.g., 24 hours), randomize the infected animals into treatment groups (n=8-10 per group):
-
Group 1: Vehicle Control (e.g., saline or formulation buffer).
-
Group 2: this compound (dose and frequency determined by PK studies).
-
Group 3: Ciprofloxacin (e.g., 10 mg/kg, a standard literature dose).
-
-
Administer treatments via the desired route (e.g., oral gavage, subcutaneous injection) for a specified duration (e.g., 3 to 5 days).
5. Endpoint Analysis
-
At a specified time after the final dose (e.g., 24 hours), euthanize the mice according to approved institutional protocols.
-
Aseptically collect the bladder and both kidneys.
-
Weigh each organ and homogenize it in 1 mL of sterile PBS using a bead beater or tissue homogenizer.
-
Perform serial dilutions of the tissue homogenates and plate them on appropriate agar (e.g., MacConkey or LB agar) to determine the bacterial load (CFU/gram of tissue).
-
(Optional) For histopathology, fix one half of the bladder in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation and tissue damage.
References
- 1. contagionlive.com [contagionlive.com]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound or Ciprofloxacin for the Treatment of Uncomplicated Urinary Tract Infections in Women: A Phase 3, Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacotherapeutics in Bacterial Urinary Tract Infections in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 6. urologytimes.com [urologytimes.com]
- 7. Establishment and Characterization of UTI and CAUTI in a Mouse Model [jove.com]
- 8. In Vivo Role of Two-Component Regulatory Systems in Models of Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. can-r.com [can-r.com]
- 11. researchgate.net [researchgate.net]
- 12. The Role of this compound in the Treatment of Uncomplicated Urinary Tract Infections: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vitro Activity of this compound, an Oral Penem, against Urinary Isolates of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. academic.oup.com [academic.oup.com]
Technical Support Center: Sulopenem Activity and Pseudomonas aeruginosa Efflux Pumps
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of efflux pumps on the activity of sulopenem in Pseudomonas aeruginosa.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of this compound resistance in Pseudomonas aeruginosa?
A1: Resistance to this compound in P. aeruginosa is multifactorial. Key mechanisms include the expression of efflux pumps that actively transport the antibiotic out of the bacterial cell, alterations in penicillin-binding proteins (PBPs), the production of carbapenemase enzymes that degrade the antibiotic, and reduced outer membrane permeability.[1][2] The interplay between these mechanisms, particularly the outer membrane barrier and efflux systems, contributes significantly to the intrinsic resistance of P. aeruginosa to penems like this compound.
Q2: Which efflux pump is primarily responsible for reducing this compound activity in P. aeruginosa?
A2: The MexAB-OprM efflux pump, belonging to the Resistance-Nodulation-Division (RND) family, is a major contributor to the efflux of this compound and other β-lactams in P. aeruginosa.[1] Overexpression of this pump is a common mechanism of acquired resistance.
Q3: How can I determine if efflux pumps are contributing to this compound resistance in my P. aeruginosa isolates?
A3: You can assess the role of efflux pumps through several methods:
-
Minimum Inhibitory Concentration (MIC) Comparison: Determine the MIC of this compound in the presence and absence of a known efflux pump inhibitor (EPI), such as Phenylalanine-arginine β-naphthylamide (PAβN). A significant reduction (typically ≥4-fold) in the MIC in the presence of the EPI suggests efflux pump involvement.
-
Genetic Analysis: Compare the MIC of this compound against a wild-type P. aeruginosa strain and an isogenic mutant with a knockout of the gene encoding a key component of the efflux pump (e.g., mexB). A lower MIC in the mutant strain indicates that the efflux pump contributes to resistance.
-
Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the expression level of efflux pump genes, such as mexB. Overexpression of these genes in a resistant isolate compared to a susceptible control strain points to the role of efflux in resistance.
Q4: Are there commercially available efflux pump inhibitors (EPIs) that I can use in my experiments?
A4: Phenylalanine-arginine β-naphthylamide (PAβN) is a widely used EPI in research settings to investigate the activity of RND-type efflux pumps.[3] It acts as a competitive inhibitor.[4] However, its clinical application is limited due to toxicity. Other EPIs are also under investigation.
Q5: Besides MexAB-OprM, are other efflux pumps in P. aeruginosa involved in this compound resistance?
A5: While MexAB-OprM is considered the primary efflux pump for many β-lactams, P. aeruginosa possesses several other RND-type efflux systems (e.g., MexCD-OprJ, MexEF-OprN, MexXY-OprM) that contribute to multidrug resistance. The substrate specificities of these pumps can overlap, and their expression can be induced by different conditions or mutations. While the direct contribution of these other pumps to this compound efflux is less characterized than that of MexAB-OprM, their potential involvement should be considered, especially in multidrug-resistant strains.
Troubleshooting Guides
Troubleshooting Unexpected MIC Results
| Problem | Possible Cause | Suggested Solution |
| High variability in replicate MIC values for the same isolate. | Inconsistent inoculum density. | Ensure the bacterial suspension is standardized to a 0.5 McFarland standard before dilution. Perform colony counts on a subset of inocula to verify the CFU/mL.[5] |
| Pipetting errors during serial dilutions. | Use calibrated pipettes and change tips between dilutions. Mix each dilution thoroughly. | |
| No significant reduction in this compound MIC in the presence of an EPI, despite suspecting efflux-mediated resistance. | The specific efflux pump is not inhibited by the chosen EPI. | Consider using a different EPI with a broader spectrum of activity or one that targets a different class of efflux pumps. |
| The EPI is used at a sub-optimal concentration. | Perform a dose-response experiment to determine the optimal, non-toxic concentration of the EPI for your specific P. aeruginosa strain. | |
| Other resistance mechanisms are dominant. | Investigate other resistance mechanisms, such as carbapenemase production (e.g., using the Carba NP test) or porin loss. | |
| This compound MIC is unexpectedly low for a known resistant strain. | Inactivation of the antibiotic during the experiment. | Prepare fresh this compound stock solutions for each experiment. Ensure proper storage of the antibiotic. |
| The inoculum viability is low. | Use a fresh overnight culture to prepare the inoculum. |
Troubleshooting Quantitative Real-Time PCR (qRT-PCR) for Efflux Pump Gene Expression
| Problem | Possible Cause | Suggested Solution |
| No amplification or very late amplification (high Cq value) in samples that should be positive. | Poor RNA quality or degradation. | Use an RNA stabilization solution immediately after harvesting bacterial cells. Assess RNA integrity using gel electrophoresis or a bioanalyzer. |
| Inefficient cDNA synthesis. | Optimize the reverse transcription reaction. Ensure the use of high-quality reverse transcriptase and appropriate primers (random hexamers or gene-specific primers). | |
| PCR inhibitors in the RNA sample. | Include an extra purification step for the RNA, such as a column-based cleanup. Dilute the cDNA template to reduce inhibitor concentration.[6] | |
| Amplification in the no-template control (NTC). | Contamination of reagents or workspace with DNA. | Use dedicated pipettes and filtered tips for PCR setup. Prepare master mixes in a clean hood. Use fresh, nuclease-free water.[7] |
| High variability between technical replicates. | Pipetting errors. | Use a master mix to minimize pipetting variations. Ensure proper mixing of the reaction components before aliquoting.[6] |
| Inconsistent sample loading. | Visually inspect the wells of the PCR plate to ensure equal volumes. | |
| Melt curve analysis shows multiple peaks. | Non-specific amplification or primer-dimer formation. | Optimize the annealing temperature using a gradient PCR. Redesign primers to be more specific.[8] |
Troubleshooting the Ethidium Bromide (EtBr) Accumulation Assay
| Problem | Possible Cause | Suggested Solution |
| Low fluorescence signal in all samples. | Insufficient EtBr concentration. | Optimize the EtBr concentration. A common starting point is 0.5 µg/mL.[9] |
| Low cell density. | Ensure a consistent and adequate bacterial cell density in the assay buffer. | |
| High background fluorescence. | Contamination of the assay buffer with fluorescent compounds. | Use high-purity water and reagents to prepare the buffer. |
| Autofluorescence of the bacterial cells or medium. | Run a control with cells alone (no EtBr) to determine the background fluorescence. | |
| No difference in fluorescence between wild-type and efflux pump mutant strains. | The efflux pump under investigation does not transport EtBr. | This assay is only suitable for efflux pumps that recognize EtBr as a substrate. Consider using a different fluorescent substrate. |
| The assay conditions are not optimal. | Optimize buffer pH, temperature, and incubation times. | |
| Fluorescence signal decreases over time in the presence of an EPI. | Photobleaching of the fluorescent dye. | Minimize exposure of the samples to the excitation light. |
| Cell death and lysis. | Ensure the EPI concentration is not toxic to the cells, which can be checked with a viability assay. |
Data Presentation
Table 1: Effect of MexAB-OprM Efflux Pump on Carbapenem MICs in Pseudomonas aeruginosa
Note: Specific quantitative data for the impact of efflux pumps on this compound MIC in P. aeruginosa is limited in publicly available literature. The following table presents data for meropenem, another carbapenem antibiotic, which is a known substrate of the MexAB-OprM efflux pump and can serve as an analogue to understand the potential impact on this compound.
| Strain | Relevant Genotype/Phenotype | Meropenem MIC (µg/mL) | Fold Change in MIC (relative to Wild-Type) | Reference |
| PAO1 | Wild-Type (OprM+, OprD+) | 0.5 | - | [10] |
| PAO1T | MexAB-OprM deficient (OprM-) | 0.125 | 4-fold decrease | [10] |
| PA1423 | MexAB-OprM overproducer (OprM++) | 4 | 8-fold increase | [10] |
| PASE1 | OprD deficient (OprM+) | 4 | 8-fold increase | [10] |
| PA1425 | MexAB-OprM and OprD deficient (OprM-, OprD-) | 0.5 | No change | [10] |
| PA1426 | MexAB-OprM overproducer and OprD deficient (OprM++, OprD-) | 16 | 32-fold increase | [10] |
Experimental Protocols
Broth Microdilution MIC Assay for this compound
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[11][12]
Materials:
-
Pseudomonas aeruginosa isolates (test strains and quality control strains, e.g., P. aeruginosa ATCC 27853)
-
This compound powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile reservoirs and multichannel pipettes
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare this compound Stock Solution: Accurately weigh this compound powder and dissolve it in a suitable solvent to create a high-concentration stock solution. Further dilute in CAMHB to the desired starting concentration for the assay.
-
Prepare Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies and suspend them in sterile saline or CAMHB.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Prepare the MIC Plate:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the highest concentration of this compound to the first column of wells, resulting in a 1:2 dilution.
-
Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on, down the plate. Discard 100 µL from the last column of antibiotic-containing wells.
-
The final volume in each well should be 100 µL.
-
-
Inoculate the Plate:
-
Add 10 µL of the diluted bacterial suspension to each well, bringing the final volume to 110 µL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Quantitative Real-Time PCR (qRT-PCR) for mexB Gene Expression
Materials:
-
P. aeruginosa isolates (test and control strains)
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
qPCR master mix (SYBR Green-based)
-
Primers for mexB and a housekeeping gene (e.g., rpsL)
-
qRT-PCR instrument
Procedure:
-
RNA Extraction:
-
Grow P. aeruginosa cultures to mid-logarithmic phase.
-
Harvest the cells and extract total RNA using a commercial RNA extraction kit, following the manufacturer's instructions.
-
Include a DNase I treatment step to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Quantify the extracted RNA and assess its purity (A260/A280 ratio).
-
Synthesize cDNA from a standardized amount of RNA using a reverse transcription kit.
-
-
qPCR Reaction Setup:
-
Prepare a master mix containing SYBR Green qPCR master mix, forward and reverse primers for mexB or the housekeeping gene, and nuclease-free water.
-
Add the cDNA template to the appropriate wells of a qPCR plate.
-
Include no-template controls (NTCs) for each primer set.
-
-
qPCR Run:
-
Perform the qPCR using a standard three-step cycling protocol (denaturation, annealing, extension).
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Cq) values for mexB and the housekeeping gene for each sample.
-
Calculate the relative expression of mexB using the ΔΔCq method, normalizing to the housekeeping gene and comparing to a reference strain (e.g., a susceptible wild-type).
-
Ethidium Bromide (EtBr) Accumulation Assay
Materials:
-
P. aeruginosa isolates (test and control strains)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Ethidium bromide (EtBr)
-
Glucose
-
Efflux pump inhibitor (e.g., PAβN) or a protonophore (e.g., CCCP) as a positive control for efflux inhibition
-
Fluorometer or fluorescence plate reader
Procedure:
-
Cell Preparation:
-
Grow P. aeruginosa to the mid-logarithmic phase.
-
Harvest the cells by centrifugation, wash them with buffer, and resuspend them to a standardized optical density (e.g., OD₆₀₀ of 0.5).
-
-
Assay Setup:
-
In a 96-well black microtiter plate, add the bacterial cell suspension.
-
Add EtBr to a final concentration that is sub-inhibitory (e.g., 0.5-2 µg/mL).
-
For inhibitor studies, add the EPI to the desired final concentration.
-
Include a positive control for efflux inhibition (e.g., with CCCP) and a negative control (no inhibitor).
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorometer and measure the fluorescence at appropriate excitation and emission wavelengths for EtBr (e.g., ~530 nm excitation, ~600 nm emission).
-
Record the fluorescence over time. An increase in fluorescence indicates accumulation of EtBr within the cells.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time.
-
Compare the rate of EtBr accumulation in the presence and absence of the EPI, and between different bacterial strains. Higher fluorescence indicates greater accumulation and, therefore, reduced efflux.
-
Visualizations
Caption: Overview of key experimental workflows.
Caption: Logical relationship between this compound, efflux pumps, and resistance.
Caption: Simplified regulation of the mexAB-oprM operon.
References
- 1. dispendix.com [dispendix.com]
- 2. Development of Resistance in Wild-Type and Hypermutable Pseudomonas aeruginosa Strains Exposed to Clinical Pharmacokinetic Profiles of Meropenem and Ceftazidime Simulated In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Interaction of antibacterial compounds with RND efflux pumps in Pseudomonas aeruginosa [frontiersin.org]
- 5. Variability of Beta-Lactam Broth Microdilution for Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. azurebiosystems.com [azurebiosystems.com]
- 7. pcrbio.com [pcrbio.com]
- 8. blog.biosearchtech.com [blog.biosearchtech.com]
- 9. jksus.org [jksus.org]
- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. Identification of Natural Compound Inhibitors for Multidrug Efflux Pumps of Escherichia coli and Pseudomonas aeruginosa Using In Silico High-Throughput Virtual Screening and In Vitro Validation | PLOS One [journals.plos.org]
Technical Support Center: Strategies to Mitigate Sulopenem Resistance In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals working with sulopenem. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your in vitro experiments aimed at mitigating this compound resistance.
Troubleshooting Guides
This section provides solutions to common problems encountered during in vitro testing of this compound against resistant bacterial strains.
Issue 1: High this compound MICs Against Suspected Susceptible Isolates
| Potential Cause | Troubleshooting Step |
| Bacterial Contamination | Streak the isolate on appropriate selective and differential media to ensure purity. Perform Gram staining and confirmatory biochemical tests. |
| Inoculum Preparation Error | Ensure the inoculum is prepared from a fresh, 18-24 hour culture. Standardize the inoculum to a 0.5 McFarland turbidity standard using a spectrophotometer or McFarland densitometer. |
| Incorrect MIC Method | Verify that the broth microdilution or agar dilution method is performed according to CLSI guidelines. Ensure appropriate cation-adjusted Mueller-Hinton broth/agar is used.[1] |
| This compound Degradation | Prepare fresh this compound stock solutions for each experiment. Store stock solutions at the recommended temperature (-20°C or lower) and protect from light. |
| Presence of Resistance Mechanisms | Perform molecular characterization of the isolate to screen for the presence of carbapenemases (e.g., KPC, NDM, VIM, IMP, OXA-48), alterations in penicillin-binding proteins (PBPs), or efflux pump overexpression.[2] |
Issue 2: Inconsistent Results in this compound Synergy Testing (Checkerboard Assay)
| Potential Cause | Troubleshooting Step |
| Inaccurate Drug Concentrations | Prepare fresh serial dilutions of this compound and the synergistic agent for each experiment. Verify the concentration of stock solutions. |
| Incorrect Plate Setup | Double-check the plate layout to ensure correct dispensing of each drug concentration. Include wells with each drug alone as controls to determine their individual MICs. |
| Variable Inoculum Size | Ensure a consistent and standardized inoculum is added to each well of the checkerboard plate. |
| Misinterpretation of FIC Index | Use the standard formula to calculate the Fractional Inhibitory Concentration (FIC) Index: FIC Index = FIC of Drug A + FIC of Drug B, where FIC = MIC of drug in combination / MIC of drug alone. Interpret the results as follows: Synergy (FIC ≤ 0.5), Indifference (0.5 < FIC ≤ 4), or Antagonism (FIC > 4).[3][4] Note that for this compound, indifference has been a common observation in checkerboard assays.[5][6][7] |
Issue 3: Lack of Bactericidal Activity in Time-Kill Assays
| Potential Cause | Troubleshooting Step |
| Sub-optimal this compound Concentration | Test a range of this compound concentrations, typically from 0.5x to 8x the MIC.[6] Bactericidal activity (a ≥3-log10 reduction in CFU/mL) is often observed at higher multiples of the MIC.[5][8] |
| Short Incubation Time | Extend the duration of the time-kill assay to 24 hours, with sampling at multiple time points (e.g., 0, 2, 4, 8, 12, 24 hours) to capture the full killing kinetics.[9] |
| Bacterial Regrowth | Monitor for regrowth at later time points. Regrowth may indicate the selection of a resistant subpopulation. |
| Inoculum Effect | Test different starting inoculum concentrations to assess if a higher bacterial density is affecting this compound's bactericidal activity. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to this compound observed in vitro?
A1: The primary mechanisms of in vitro resistance to this compound include:
-
Enzymatic Degradation: Production of carbapenemases, which are beta-lactamase enzymes that can hydrolyze this compound.[2]
-
Target Site Modification: Alterations in the structure of penicillin-binding proteins (PBPs), the molecular targets of this compound, which can reduce binding affinity.[2]
-
Reduced Permeability: Decreased expression or modification of outer membrane porins, which can limit this compound's entry into the bacterial cell.[2]
-
Efflux Pumps: Overexpression of multidrug resistance (MDR) efflux pumps that actively transport this compound out of the cell.[2]
Q2: How can I investigate the role of efflux pumps in this compound resistance in my isolates?
A2: You can investigate the role of efflux pumps by performing MIC testing in the presence and absence of a known efflux pump inhibitor (EPI). A significant reduction in the this compound MIC in the presence of an EPI suggests that efflux is contributing to resistance. Common EPIs used in research include phenylalanine-arginine β-naphthylamide (PAβN) and carbonyl cyanide m-chlorophenylhydrazone (CCCP). You can also use molecular techniques to quantify the expression of known efflux pump genes.
Q3: What are some effective strategies to overcome this compound resistance in vitro?
A3: Promising in vitro strategies to mitigate this compound resistance include:
-
Combination with β-Lactamase Inhibitors: Combining this compound with a β-lactamase inhibitor (e.g., avibactam, durlobactam) can restore its activity against carbapenemase-producing isolates.
-
Synergy with Other Antibiotics: Although often showing indifference, some synergistic combinations have been observed.[6] It is worth exploring combinations with other classes of antibiotics, such as aminoglycosides or fluoroquinolones, using a checkerboard assay.
-
Use of Efflux Pump Inhibitors: For isolates where efflux is a primary resistance mechanism, the addition of an EPI can re-sensitize the bacteria to this compound.
Data Presentation
Table 1: In Vitro Activity of this compound Against Resistant Enterobacterales Isolates
| Organism | Resistance Phenotype | This compound MIC50 (mg/L) | This compound MIC90 (mg/L) | Reference |
| Escherichia coli | ESBL-phenotype | 0.03 | 0.06 | [1][10] |
| Klebsiella pneumoniae | ESBL-phenotype | 0.06 | 1 | [1][10] |
| E. coli | Ciprofloxacin-nonsusceptible | 0.03 | 0.12 | [10] |
| E. coli | Trimethoprim/sulfamethoxazole-nonsusceptible | 0.03 | 0.06 | [10] |
| Enterobacterales | All | 0.03 | 0.25 | [1][10] |
Table 2: Interpretation of Checkerboard Assay Results
| Interaction | Fractional Inhibitory Concentration (FIC) Index |
| Synergy | ≤ 0.5 |
| Indifference | > 0.5 to ≤ 4.0 |
| Antagonism | > 4.0 |
Experimental Protocols
Checkerboard Synergy Assay
This protocol outlines the broth microdilution checkerboard method to assess the in vitro synergy of this compound with a second antimicrobial agent.
-
Prepare Stock Solutions: Prepare stock solutions of this compound and the second test agent at a concentration of at least 10 times the highest final concentration to be tested.
-
Prepare Inoculum: From a fresh 18-24 hour culture, prepare a bacterial suspension in cation-adjusted Mueller-Hinton broth (CAMHB) and adjust to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Plate Setup:
-
In a 96-well microtiter plate, add 50 µL of CAMHB to all wells.
-
Along the x-axis (e.g., columns 2-11), create a two-fold serial dilution of this compound.
-
Along the y-axis (e.g., rows B-G), create a two-fold serial dilution of the second antimicrobial agent.
-
The final plate should contain a gradient of concentrations for both agents.
-
Include control wells with each drug alone (row H for this compound, column 12 for the second agent) and a growth control well without any antibiotic.
-
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading Results: Determine the MIC of each drug alone and in combination. The MIC is the lowest concentration of the drug that completely inhibits visible growth.
-
Calculate FIC Index: Calculate the FIC index for each well showing no growth using the formula mentioned in Table 2. The FIC index for the combination is the lowest FIC index value obtained.
Time-Kill Kinetics Assay
This protocol describes the time-kill method to evaluate the bactericidal activity of this compound over time.
-
Prepare Cultures: Grow an overnight culture of the test organism in CAMHB. Dilute the overnight culture in fresh, pre-warmed CAMHB to achieve a starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.
-
Prepare Test Tubes: Prepare tubes containing CAMHB with this compound at various concentrations (e.g., 0x, 0.5x, 1x, 2x, 4x, and 8x MIC). Also include a growth control tube without any antibiotic.
-
Inoculation: Inoculate each tube with the standardized bacterial suspension.
-
Incubation and Sampling: Incubate the tubes at 35 ± 2°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Counting: Perform ten-fold serial dilutions of the collected aliquots in sterile saline or phosphate-buffered saline. Plate the dilutions onto appropriate agar plates (e.g., Mueller-Hinton agar).
-
Incubation and Colony Counting: Incubate the plates at 35 ± 2°C for 18-24 hours and then count the number of colonies (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each this compound concentration. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
Efflux Pump Inhibition Assay (Ethidium Bromide-Agar Cartwheel Method)
This is a simple agar-based method to screen for efflux pump activity and its inhibition.
-
Prepare Agar Plates: Prepare a series of Trypticase Soy Agar (TSA) plates containing varying concentrations of ethidium bromide (EtBr), for example, 0, 0.5, 1.0, 1.5, 2.0, and 2.5 mg/L. Prepare a parallel set of plates containing both EtBr and a known efflux pump inhibitor (e.g., PAβN at a sub-inhibitory concentration).
-
Prepare Inoculum: Prepare a bacterial suspension of the test isolates and a known control strain (with and without overexpressed efflux pumps) adjusted to a 0.5 McFarland standard.
-
Inoculate Plates: Using a sterile cotton swab, create a "cartwheel" pattern on the agar plates by streaking the different bacterial isolates from the center to the edge of the plate.
-
Incubation: Incubate the plates at 37°C for 16-18 hours.
-
Visualize Fluorescence: After incubation, view the plates under a UV transilluminator.
-
Interpret Results: Isolates with overexpressed efflux pumps will show less fluorescence (as they pump out the EtBr) compared to the control strain on the EtBr-only plates. On the plates containing the efflux pump inhibitor, these isolates should show increased fluorescence, indicating inhibition of the efflux pump.
Visualizations
References
- 1. In vitro activity of this compound and comparator agents against Enterobacterales and anaerobic clinical isolates collected during the SENTRY Antimicrobial Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: An Intravenous and Oral Penem for the Treatment of Urinary Tract Infections Due to Multidrug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. emerypharma.com [emerypharma.com]
- 5. Characterization of this compound antimicrobial activity using in vitro time-kill kinetics, synergy, post-antibiotic effect, and sub-inhibitory MIC effect methods against Escherichia coli and Klebsiella pneumoniae isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. doaj.org [doaj.org]
- 8. Characterization of this compound antimicrobial activity using in vitro time-kill kinetics, synergy, post-antibiotic effect, and sub-inhibitory MIC effect methods against Escherichia coli and Klebsiella pneumoniae isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jmilabs.com [jmilabs.com]
Interpreting variable clinical success rates of Sulopenem in trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret the variable clinical success rates of sulopenem observed in various trials.
Frequently Asked Questions (FAQs)
Q1: Why have the clinical success rates of this compound been variable across different trials?
A1: The variable clinical success rates of this compound can be attributed to several factors, including the specific indication (uncomplicated vs. complicated urinary tract infections), the choice of comparator drug, the susceptibility of the baseline pathogens, and the definition of the primary endpoint. A key factor in some trials, such as the SURE-1 and SURE-2 trials, was a higher rate of asymptomatic bacteriuria at the test-of-cure visit in patients treated with this compound, which contributed to a lower overall success rate based on the composite endpoint of clinical and microbiological cure[1][2][3][4][5].
Q2: In which patient populations has this compound shown the most promise?
A2: this compound has demonstrated significant efficacy in treating uncomplicated urinary tract infections (uUTIs) caused by quinolone-resistant pathogens. In the SURE-1 trial, oral this compound was superior to ciprofloxacin in this patient population[1][4][6]. It has also shown potent in vitro activity against a wide variety of gram-negative, gram-positive, and anaerobic bacteria resistant to other antibiotics[7][8][9].
Q3: What is the mechanism of action of this compound?
A3: this compound is a penem antibacterial agent. Its bactericidal action results from binding to penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. This binding inhibits the cross-linking of peptidoglycan, leading to cell lysis and death[1][10][11][12]. The oral formulation, this compound etzadroxil, is a prodrug that is combined with probenecid to increase its plasma half-life[10].
Q4: What are the known resistance mechanisms to this compound?
A4: Resistance to this compound is similar to that of other carbapenem-class antibiotics. The primary mechanisms include:
-
Enzymatic degradation: Production of carbapenemases that hydrolyze the β-lactam ring.
-
Target site modification: Alterations in penicillin-binding proteins (PBPs) that reduce binding affinity.
-
Reduced permeability: Loss or modification of outer membrane porins, restricting drug entry into the bacterial cell.
-
Efflux pumps: Active transport of the drug out of the bacterial cell[1][10][11].
Troubleshooting Guides for Experimental Design
Issue: Designing a clinical trial for a new oral antibiotic for urinary tract infections.
Recommendation: Carefully consider the primary endpoint and the comparator agent, as these have significantly influenced the outcomes of this compound trials.
-
Endpoint Definition: The inclusion of microbiological cure as a primary endpoint can be impacted by asymptomatic bacteriuria, which may not always correlate with clinical failure. Consider endpoints that weigh clinical outcomes more heavily or use a test-of-cure visit timed to minimize the impact of asymptomatic bacteriuria.
-
Comparator Selection: The choice of comparator should be based on current treatment guidelines and local resistance patterns. As seen in the SURE-1 trial, comparing this compound to ciprofloxacin in a population with a high prevalence of quinolone resistance highlighted its potential benefit[1][4][6].
-
Patient Population: Stratifying the patient population based on the susceptibility of the baseline pathogen (e.g., quinolone-susceptible vs. quinolone-resistant) can provide more precise estimates of efficacy in different subgroups[1][4][6].
Quantitative Data Summary
Table 1: Summary of Efficacy Results from Key this compound Clinical Trials
| Trial | Indication | Comparator | This compound Arm Success Rate | Comparator Arm Success Rate | Key Finding |
| REASSURE | Uncomplicated UTI | Amoxicillin/clavulanate | 61.7% | 55.0% | Oral this compound was non-inferior and statistically superior to amoxicillin/clavulanate[6][7][13]. |
| SURE-1 | Uncomplicated UTI (Quinolone-Resistant) | Ciprofloxacin | 62.6% | 36.0% | Oral this compound was superior to ciprofloxacin in patients with quinolone-resistant pathogens[1][4][6]. |
| SURE-1 | Uncomplicated UTI (Quinolone-Susceptible) | Ciprofloxacin | 66.8% | 78.6% | Oral this compound did not meet the non-inferiority margin compared to ciprofloxacin, largely due to higher rates of asymptomatic bacteriuria[1][4][6]. |
| SURE-2 | Complicated UTI | Ertapenem followed by oral step-down therapy | 67.8% | 73.9% | IV this compound followed by oral this compound was not non-inferior to the ertapenem regimen, with the difference driven by asymptomatic bacteriuria in the ciprofloxacin step-down group[2][3][14]. |
| SURE-3 | Complicated Intra-abdominal Infections | Ertapenem followed by oral step-down therapy | - | - | Did not meet the primary endpoint of non-inferiority to ertapenem followed by oral therapy[9][15]. |
Experimental Protocols
Protocol: Phase 3 Randomized, Double-Blind Clinical Trial for Complicated Urinary Tract Infections (based on SURE-2 Trial)
-
Patient Population: Hospitalized adults with clinical signs and symptoms of complicated urinary tract infection (cUTI), including pyuria and bacteriuria.
-
Randomization: Patients are randomized to one of two treatment arms.
-
Treatment Arms:
-
Investigational Arm: Intravenous (IV) this compound for a minimum of 5 days, followed by oral this compound etzadroxil/probenecid.
-
Comparator Arm: IV ertapenem for a minimum of 5 days, followed by oral ciprofloxacin or amoxicillin-clavulanate, depending on the susceptibility of the baseline uropathogen.
-
-
Primary Endpoint: Overall success, defined as a composite of clinical cure (resolution of baseline signs and symptoms) and microbiological eradication (reduction of the baseline pathogen to <10³ CFU/mL in the urine culture) at the test-of-cure visit (Day 21)[2].
-
Key Assessments:
-
Urine cultures at baseline, end of treatment, and test-of-cure visits.
-
Clinical assessment of signs and symptoms at all study visits.
-
Safety and tolerability monitoring throughout the trial.
-
Visualizations
Caption: Mechanism of action of this compound in a gram-negative bacterium.
Caption: A generalized workflow for a randomized controlled clinical trial.
Caption: Logical relationship explaining variable outcomes in this compound trials.
References
- 1. This compound: An Intravenous and Oral Penem for the Treatment of Urinary Tract Infections Due to Multidrug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 4. urologytimes.com [urologytimes.com]
- 5. biospace.com [biospace.com]
- 6. urologytimes.com [urologytimes.com]
- 7. Iterum Therapeutics Announces Positive Topline Results from its Phase 3 REASSURE Clinical Trial of Oral this compound in Uncomplicated Urinary Tract Infections :: Iterum Therapeutics plc (ITRM) [iterumtx.com]
- 8. Iterum Therapeutics Announces Positive Topline Results from its Phase 3 REASSURE Clinical Trial of Oral this compound in Uncomplicated Urinary Tract Infections [prnewswire.com]
- 9. Iterum Therapeutics Announces Topline Results from Phase 3 Clinical Trial of Oral and IV this compound for the Treatment of Complicated Intra-abdominal Infections :: Iterum Therapeutics plc (ITRM) [iterumtx.com]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. The Role of this compound in the Treatment of Uncomplicated Urinary Tract Infections: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Positive Phase 3 Results for Iterum's this compound in Treating uUTIs [synapse.patsnap.com]
- 14. academic.oup.com [academic.oup.com]
- 15. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
Technical Support Center: Synthesis and Purification of Sulopenem
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of Sulopenem.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the synthesis of this compound?
A1: The primary challenges in this compound synthesis include:
-
Stereochemical Control: Establishing the correct stereochemistry at multiple chiral centers is critical for biological activity. The key stereocenters are at the β-lactam ring and the side chain.
-
β-Lactam Ring Strain and Instability: The fused ring system of penems is highly strained and susceptible to degradation, particularly under harsh reaction conditions (e.g., strong acids or bases, high temperatures).
-
Side Chain Introduction: The introduction of the labile and expensive chiral sulfoxide side chain is a critical and often challenging step. Convergent synthetic strategies that introduce this moiety late in the synthesis are generally preferred to maximize efficiency.[1][2]
-
Deprotection of Functional Groups: The final deprotection steps to reveal the carboxylic acid and hydroxyl groups must be performed under mild conditions to avoid degradation of the sensitive penem core.
Q2: What are the common impurities encountered during this compound synthesis?
A2: Common impurities can be categorized as process-related impurities and degradation products:
-
Process-Related Impurities: These can include starting materials, reagents, and byproducts from side reactions. For example, incomplete cyclization can leave unreacted intermediates, and side reactions during side-chain introduction can lead to diastereomers or other structural variants.
-
Degradation Products: this compound is susceptible to degradation under various conditions. Forced degradation studies have shown that this compound etzadroxil (a prodrug) degrades under thermal, hydrolytic (acidic and basic), and oxidative (peroxide) stress.[3] Common degradation pathways for β-lactams include hydrolysis of the β-lactam ring.
Q3: What are the key considerations for the purification of this compound?
A3: Key considerations for this compound purification include:
-
Stability: Due to the inherent instability of the penem core, purification methods should be mild and rapid. Prolonged exposure to certain chromatographic conditions or high temperatures can lead to degradation.
-
Chromatographic Method Development: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for both analysis and purification of this compound and its intermediates.[3][4] Method development should focus on achieving good resolution between the desired product and its impurities while minimizing on-column degradation.
-
Crystallization: Crystallization can be an effective method for large-scale purification of this compound and its intermediates, offering the potential to remove process-related impurities and achieve high purity.[5][6] However, care must be taken to select appropriate solvents and conditions to avoid degradation.
Troubleshooting Guides
Synthesis Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low yield in cyclization step to form the penem core | - Incomplete reaction.- Side reactions, such as polymerization or decomposition of the starting material.- Inefficient catalyst activity (if using a metal-catalyzed cyclization). | - Monitor the reaction closely by TLC or HPLC to determine the optimal reaction time.- Optimize the reaction temperature; lower temperatures may reduce side reactions.- Screen different catalysts and ligands to improve catalytic efficiency.[7][8] |
| Formation of diastereomers during side-chain introduction | - Poor stereocontrol in the reaction.- Epimerization of stereocenters under the reaction conditions. | - Use a chiral auxiliary or a stereoselective reagent to control the stereochemistry of the reaction.- Optimize reaction conditions (e.g., lower temperature, non-polar solvent) to minimize epimerization. |
| Incomplete deprotection of silyl ethers | - Insufficient amount of deprotecting agent.- Steric hindrance around the silyl ether.- Inappropriate deprotection reagent for the specific silyl group. | - Increase the equivalents of the deprotecting agent (e.g., TBAF).- Increase the reaction time or temperature, while carefully monitoring for product degradation.- Select a more suitable deprotection reagent based on the stability of the silyl ether (e.g., HF-pyridine for more robust silyl ethers).[9][10] |
| Degradation of the penem core during final deprotection | - Harsh deprotection conditions (e.g., strong acid or base).- Presence of residual palladium from a deallylation step which can catalyze degradation. | - Use mild deprotection reagents (e.g., for allyl esters, use a palladium catalyst with a mild scavenger).- Ensure efficient removal of the palladium catalyst after the deallylation step.[11] |
Purification Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Poor peak shape (tailing or fronting) in RP-HPLC | - Secondary interactions between the analyte and the stationary phase.- Column overload.- Inappropriate mobile phase pH. | - Add a competing amine (e.g., triethylamine) to the mobile phase to block active silanol groups on the stationary phase.- Reduce the sample concentration or injection volume.- Adjust the mobile phase pH to ensure the analyte is in a single ionic state. |
| Co-elution of impurities with the main product in RP-HPLC | - Insufficient resolution.- Similar polarity of the impurity and the product. | - Optimize the mobile phase composition (e.g., change the organic modifier or the gradient profile).- Try a different stationary phase with a different selectivity (e.g., a phenyl-hexyl column instead of a C18).- Consider using a different purification technique, such as preparative TLC or crystallization. |
| Product degradation during purification | - On-column degradation due to acidic or basic conditions.- Thermal degradation if the purification is performed at elevated temperatures. | - Use a buffered mobile phase to maintain a neutral pH.- Perform the purification at room temperature or below if possible.- Minimize the time the sample spends on the column. |
| Difficulty in inducing crystallization | - Product is an oil or amorphous solid.- Presence of impurities that inhibit crystal formation.- Inappropriate solvent system. | - Try to form a salt of the product to enhance crystallinity.- Further purify the material by chromatography to remove impurities.- Screen a wide range of solvents and solvent mixtures to find a suitable crystallization system. Use techniques like anti-solvent addition or slow evaporation. |
Data Presentation
Table 1: Forced Degradation of this compound Etzadroxil
| Stress Condition | % Degradation |
| Thermal | High |
| Hydrolytic (Acidic) | Moderate |
| Hydrolytic (Basic) | Low |
| Oxidative (Peroxide) | High |
| Photolytic | Low |
Data is qualitative and based on findings from forced degradation studies.[3]
Table 2: Typical RP-HPLC Conditions for this compound Analysis
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and a buffer (e.g., phosphate or acetate) |
| Detection | UV at a specific wavelength (e.g., 272 nm) |
| Flow Rate | Typically 1.0 mL/min |
| Temperature | Ambient |
These are general conditions and should be optimized for specific applications.
Experimental Protocols
General Protocol for Deprotection of a Silyl Ether (e.g., TBDMS)
-
Dissolve the silyl-protected this compound intermediate in a suitable organic solvent (e.g., THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of tetrabutylammonium fluoride (TBAF) in THF (typically a 1 M solution) dropwise to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
General Protocol for Purification by Preparative RP-HPLC
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Filter the sample solution through a 0.45 µm filter to remove any particulate matter.
-
Equilibrate the preparative RP-HPLC column with the initial mobile phase conditions.
-
Inject the sample onto the column.
-
Run a gradient of increasing organic modifier (e.g., acetonitrile) in the mobile phase to elute the compounds.
-
Collect fractions corresponding to the main product peak, as detected by the UV detector.
-
Analyze the collected fractions by analytical HPLC to determine their purity.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: A simplified workflow for a convergent synthesis of this compound.
Caption: A general workflow for the purification and isolation of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. impactfactor.org [impactfactor.org]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Rhodium-Catalyzed Asymmetric Enyne Cycloisomerization of Terminal Alkynes abd Formal Total Synthesis of (−) Platensimycin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rhodium-catalyzed intramolecular reductive aldol-type cyclization: Application for the synthesis of a chiral necic acid lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. google.com [google.com]
- 10. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 11. researchgate.net [researchgate.net]
Managing adverse events of Sulopenem in preclinical animal studies
This guide is intended for researchers, scientists, and drug development professionals managing preclinical animal studies involving sulopenem. It provides troubleshooting advice and answers to frequently asked questions regarding potential adverse events.
Frequently Asked Questions (FAQs)
Q1: What are the expected adverse events associated with this compound in preclinical animal models?
Based on the toxicological profile of similar β-lactam antibiotics and available data, the primary adverse events to monitor in preclinical species (e.g., rodents and non-rodents) are related to gastrointestinal disturbances and potential renal effects. While this compound is generally well-tolerated, high doses may lead to effects consistent with this class of antibiotics. Key observations may include changes in fecal consistency (soft stools, diarrhea) and alterations in clinical pathology parameters related to kidney function.
Q2: Are there any specific genetic toxicity concerns with this compound?
This compound has been evaluated in a standard battery of genotoxicity tests. In vitro, it showed weak clastogenic potential at cytotoxic concentrations. However, in vivo micronucleus assays in rats and mice did not indicate clastogenic effects. Overall, this compound is not considered to pose a significant mutagenic or genotoxic risk under normal experimental conditions.
Q3: Have any reproductive toxicology findings been reported?
In animal reproduction studies, maternal toxicity and adverse effects on fetuses were observed, but typically at doses significantly higher than the maximum recommended human dose. Researchers conducting studies in pregnant animals should carefully consider dose selection and monitor for any signs of maternal or fetal distress.
Q4: What is the No-Observed-Adverse-Effect-Level (NOAEL) for this compound in key preclinical species?
The NOAEL has been established in repeat-dose toxicology studies. These values are crucial for dose selection in subsequent efficacy and safety studies.
| Species | Duration | NOAEL (mg/kg/day) |
| Rat | 4 weeks | 100 |
| Monkey | 4 weeks | 50 |
| Note: These values are derived from specific studies and may vary based on study design and vehicle used. |
Troubleshooting Guides
Issue 1: Animals Exhibiting Diarrhea or Loose Stools
Potential Cause: Like many broad-spectrum antibiotics, this compound can disrupt the normal gut microbiota, leading to dysbiosis and subsequent diarrhea. This is often a dose-dependent effect.
Troubleshooting Steps:
-
Confirm Onset and Severity: Document the onset, duration, and severity of diarrhea (e.g., using a fecal scoring system). Note the dosage at which these signs appear.
-
Dose-Response Evaluation: Determine if the incidence and severity of diarrhea correlate with the this compound dose level. If the effect is limited to high-dose groups, it may represent an expected pharmacological or toxicological effect.
-
Supportive Care: Ensure animals have unrestricted access to hydration and appropriate nutrition. Monitor for signs of dehydration or weight loss.
-
Microbiota Analysis (Optional): For in-depth investigation, collect fecal samples for 16S rRNA sequencing to characterize the changes in the gut microbiome.
-
Consider Probiotics: Prophylactic or concurrent administration of a multi-strain probiotic can help stabilize the gut microbiota and may mitigate the severity of diarrhea.
Issue 2: Elevated Kidney Biomarkers (e.g., BUN, Creatinine)
Potential Cause: High doses of renally cleared drugs can sometimes lead to kidney stress. While this compound has not shown direct nephrotoxicity at therapeutic exposures, increased kidney weight has been noted as a physiological response to high doses in animal studies. Monitoring renal biomarkers is a standard precaution.
Troubleshooting Steps:
-
Verify Results: Repeat the clinical chemistry analysis to rule out sample handling errors.
-
Urinalysis: Perform a comprehensive urinalysis, including measurement of urinary volume, specific gravity, protein, glucose, and microscopic examination for casts or crystals.
-
Advanced Biomarkers: If concerns persist, consider analyzing novel urinary biomarkers of kidney injury such as KIM-1 (Kidney Injury Molecule-1) or Clusterin, which can detect subtle renal tubular injury earlier than serum creatinine.
-
Histopathology: Ensure that the study protocol includes a thorough histopathological examination of the kidneys by a qualified veterinary pathologist to correlate biomarker changes with any morphological evidence of injury.
-
Dose Adjustment: If nephrotoxicity is confirmed and deemed dose-limiting, a re-evaluation of the dose levels for future studies may be necessary.
Experimental Protocols
Protocol 1: Fecal Scoring and Monitoring for Diarrhea
Objective: To standardize the assessment of gastrointestinal disturbances.
Methodology:
-
Frequency: Observe all animals at least once daily. For high-dose groups, increase observation to twice daily.
-
Scoring System: Use a standardized 5-point fecal scoring system.
-
1 = Dry, hard pellets
-
2 = Normal, firm, well-formed pellets
-
3 = Soft, moist, formed stools
-
4 = Very soft, unformed stools (diarrhea)
-
5 = Watery, liquid stools
-
-
Documentation: Record the score for each animal at each observation point. A score of 4 or 5 is considered an adverse event.
-
Action Threshold: If an animal exhibits a score of 4 or 5 for more than 48 hours, or if it is accompanied by >10% weight loss or signs of dehydration, veterinary intervention and potential removal from the study should be considered.
Protocol 2: Monitoring Renal Function
Objective: To proactively monitor for potential drug-induced nephrotoxicity.
Methodology:
-
Sample Collection: Collect blood and urine samples from all study groups (including controls) at baseline (pre-dose) and at selected time points during the study (e.g., weekly) and at termination.
-
Serum Analysis: Analyze serum for the following key markers:
-
Blood Urea Nitrogen (BUN)
-
Creatinine (SCr)
-
-
Urinalysis: Analyze urine for:
-
Volume and specific gravity
-
Protein, glucose, ketones, and blood
-
Microscopic sediment analysis for cells, casts, and crystals.
-
-
Data Interpretation: Compare mean values for each treatment group to the concurrent control group. Investigate any statistically significant and dose-dependent increases in BUN or creatinine, or significant findings in the urinalysis.
-
Histopathology: At necropsy, weigh the kidneys and fix them in 10% neutral buffered formalin. Process tissues for microscopic examination, with special attention to the glomeruli and renal tubules.
Visualizations
Caption: Workflow for troubleshooting diarrhea in study animals.
Validation & Comparative
Sulopenem vs. Ciprofloxacin for Quinolone-Resistant Uncomplicated Urinary Tract Infections: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rising prevalence of antibiotic resistance necessitates the development of novel therapeutic agents for common bacterial infections. This guide provides a detailed comparison of sulopenem, a novel penem anti-infective, and ciprofloxacin, a fluoroquinolone antibiotic, for the treatment of uncomplicated urinary tract infections (uUTIs), with a focus on quinolone-resistant strains. This comparison is primarily based on the pivotal Phase 3 SURE-1 clinical trial.
Executive Summary
This compound has demonstrated superiority over ciprofloxacin in treating uUTIs caused by quinolone-resistant pathogens.[1][2][3][4][5] In the SURE-1 clinical trial, oral this compound achieved a significantly higher overall success rate (a combination of clinical and microbiological response) compared to oral ciprofloxacin in this patient population.[2][4][6][7] However, in patients with quinolone-susceptible uUTIs, this compound did not meet the non-inferiority endpoint compared to ciprofloxacin, largely due to a higher rate of asymptomatic bacteriuria after treatment with this compound.[1][2][6][7]
Comparative Efficacy: The SURE-1 Trial
The "this compound for Resistant Enterobacteriaceae" (SURE-1) trial was a multicenter, double-blind, phase 3 study that randomized 1,671 women with uUTI to receive either oral this compound/probenecid or oral ciprofloxacin.[1][2][3] The trial had two independent primary endpoints based on the baseline pathogen's susceptibility to quinolones.[1][2][3]
Table 1: Overall Response Rates in the Quinolone-Resistant (micro-MITT) Population at Test of Cure (TOC)*[2][4]
| Outcome | This compound (n=147) | Ciprofloxacin (n=139) | Difference (95% CI) | P-value |
| Overall Response | 62.6% (92/147) | 36.0% (50/139) | 26.6% (15.1 to 37.4) | <.001 |
| Clinical Response | 83.0% (122/147) | 62.6% (87/139) | 20.4% (10.2 to 30.4) | <.001 |
| Microbiological Response | 74.1% (109/147) | 49.6% (69/139) | 24.5% (13.4 to 35.1) | <.001 |
*micro-MITT: microbiologic-modified intent-to-treat
Table 2: Overall Response Rates in the Quinolone-Susceptible (micro-MITT) Population at Test of Cure (TOC)*[2][4][6]
| Outcome | This compound | Ciprofloxacin | Difference (95% CI) |
| Overall Response | 66.8% | 78.6% | -11.8% (-18.0 to -5.6) |
| Clinical Response | 81.1% | 84.1% | -3.0% (-8.4 to 2.3) |
| Microbiological Response | 77.6% | 88.9% | -11.3% (-16.7 to -6.2) |
*micro-MITT: microbiologic-modified intent-to-treat
Experimental Protocols: The SURE-1 Trial
Study Design: A phase 3, randomized, multinational, double-blind, double-dummy, controlled, non-inferiority study.[8]
Patient Population: Adult women with uncomplicated urinary tract infections, characterized by pyuria, bacteriuria, and signs and symptoms of uUTI.[1] A total of 1,670 patients were enrolled.[3]
Randomization and Treatment:
-
This compound arm: Oral this compound etzadroxil/probenecid administered twice daily for 5 days.[1][3][6][7]
-
Ciprofloxacin arm: Oral ciprofloxacin administered twice daily for 3 days.[1][3][6][7]
Primary Endpoints: The primary endpoint was the overall success, defined as both clinical and microbiological response, at the Day 12 Test of Cure (TOC) visit.[6][7][8] The trial had two independent primary analyses:
-
Quinolone-Resistant Population: To test for superiority of this compound over ciprofloxacin.[1][6][7]
-
Quinolone-Susceptible Population: To test for non-inferiority of this compound to ciprofloxacin.[1][6][7]
Key Assessments:
-
Clinical Cure: Defined as the resolution of uUTI symptoms and no new symptoms.[8]
-
Microbiological Response: Defined as the eradication of the baseline pathogen to <10³ CFU/mL in the urine.[8]
Mechanisms of Action and Resistance
This compound: A Penem Antibiotic
This compound is a novel penem anti-infective agent.[1] Like other β-lactam antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[5][9] This disruption of the peptidoglycan layer leads to bacterial cell death. This compound is available in both intravenous and oral formulations.[1][9] The oral formulation, this compound etzadroxil, is a prodrug that is co-formulated with probenecid to increase its systemic exposure.[10]
Caption: Mechanism of action of this compound.
Ciprofloxacin: A Fluoroquinolone Antibiotic
Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic.[11] Its bactericidal action results from the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[11][12][13][14] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, ciprofloxacin prevents cell division and leads to bacterial DNA fragmentation.[11]
Caption: Mechanism of action of Ciprofloxacin.
Mechanisms of Quinolone Resistance
Bacterial resistance to quinolones, such as ciprofloxacin, can arise through several mechanisms:[15][16][17]
-
Target-site mutations: Alterations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) reduce the binding affinity of the antibiotic.[15][17]
-
Reduced intracellular drug accumulation: This can be due to decreased uptake or increased efflux of the drug via multidrug resistance (MDR) pumps.[15][18]
-
Plasmid-mediated resistance: The acquisition of plasmids carrying resistance genes, such as qnr genes, which protect the target enzymes from quinolone action.[15][17]
Caption: Mechanisms of quinolone resistance.
Adverse Events
Table 3: Common Treatment-Related Adverse Events[6]
| Adverse Event | This compound | Ciprofloxacin |
| Diarrhea | 12.4% | 2.5% |
| Nausea | 3.8% | 3.6% |
| Headache | 2.2% | 2.2% |
| Vomiting | 1.6% | 1.3% |
| Dizziness | 1.1% | 0.6% |
Treatment-limiting adverse events were reported in 1.6% of patients receiving this compound and 1.0% of those receiving ciprofloxacin.[6]
Conclusion
For the treatment of uncomplicated urinary tract infections caused by quinolone-resistant pathogens, oral this compound presents a promising and effective alternative to ciprofloxacin, demonstrating superior efficacy in the SURE-1 trial.[1][2][3][4][5] However, its role in treating quinolone-susceptible uUTIs is less clear, as it failed to demonstrate non-inferiority to ciprofloxacin in this population. The higher incidence of diarrhea with this compound is a notable consideration in clinical practice. The development of this compound addresses a critical unmet medical need for new oral antibiotics to combat multidrug-resistant pathogens in the community setting.
References
- 1. contagionlive.com [contagionlive.com]
- 2. urologytimes.com [urologytimes.com]
- 3. Iterum Therapeutics Announces Topline Results from its Phase 3 Clinical Trial of Oral this compound for the Treatment of Uncomplicated Urinary Tract Infections :: Iterum Therapeutics plc (ITRM) [iterumtx.com]
- 4. urologytimes.com [urologytimes.com]
- 5. 2minutemedicine.com [2minutemedicine.com]
- 6. This compound or Ciprofloxacin for the Treatment of Uncomplicated Urinary Tract Infections in Women: A Phase 3, Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound or Ciprofloxacin for the Treatment of Uncomplicated Urinary Tract Infections in Women: A Phase 3, Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. View ORLYNVAH Clinical Response in the SURE-1 Trial [orlynvah.com]
- 9. The Role of this compound in the Treatment of Uncomplicated Urinary Tract Infections: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 12. everlywell.com [everlywell.com]
- 13. urology-textbook.com [urology-textbook.com]
- 14. Ciprofloxacin: Clinical Applications, Mechanism of Action, Formulations and Side Effects_Chemicalbook [chemicalbook.com]
- 15. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanisms of quinolone resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Sulopenem's Stand Against ESBL-Producing Klebsiella pneumoniae: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of extended-spectrum β-lactamase (ESBL)-producing Klebsiella pneumoniae poses a significant challenge to effective antimicrobial therapy, necessitating the exploration of novel therapeutic agents. This guide provides a detailed comparison of sulopenem, an investigational thiopenem antibiotic, with other agents, focusing on its efficacy against these multidrug-resistant strains. The information is supported by experimental data from in vitro studies and clinical trials.
In Vitro Efficacy: this compound vs. Comparators
This compound has demonstrated potent in vitro activity against a wide array of Gram-negative bacteria, including ESBL-producing Enterobacterales.[1] Its stability against many β-lactamases, including ESBLs and AmpC enzymes, makes it a promising candidate for treating infections caused by these resistant pathogens.[2][3]
The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's in vitro potency. The following table summarizes the comparative MIC data for this compound and other antibiotics against ESBL-producing K. pneumoniae.
| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| This compound | 0.06 | 0.12-4 | [2][3][4][5][6] |
| Ertapenem | 0.12 | 8 | [2] |
| Meropenem | ≤ 0.03 - 0.06 | 0.12 - 0.5 | [2][3] |
| Imipenem | - | - | [7] |
| Piperacillin-Tazobactam | 16 | > 512 | [2] |
| Ciprofloxacin | - | - | [8] |
| Amoxicillin-Clavulanate | 16 | 32 | [3] |
| Ceftriaxone | > 64 | > 64 | [3] |
Note: MIC values can vary slightly between studies due to different isolate collections and testing methodologies.
As the data indicates, this compound's MIC₅₀ and MIC₉₀ values against ESBL-producing K. pneumoniae are comparable to or lower than those of meropenem and ertapenem, suggesting potent in vitro activity.[2][3][4][5][6][7]
Clinical Efficacy: Insights from Phase 3 Trials
While direct clinical trial data on this compound specifically for invasive ESBL-producing K. pneumoniae infections is emerging, phase 3 trials in uncomplicated urinary tract infections (uUTIs) provide valuable insights into its clinical potential, particularly against resistant pathogens.
| Trial | Comparator | Population | Key Finding | Reference |
| SURE 1 (NCT03354598) | Ciprofloxacin | Women with uUTI | This compound was superior to ciprofloxacin in patients with ciprofloxacin-nonsusceptible pathogens (62.6% vs 36.0% overall success).[8][9][10] | [8][9][10] |
| REASSURE (NCT05584657) | Amoxicillin/Clavulanate (Augmentin®) | Women with uUTI | Oral this compound demonstrated statistical superiority over amoxicillin/clavulanate (61.7% vs 55.0% overall success).[8][11][12] | [8][11][12] |
| SURE-2 (NCT03357614) | Ertapenem | Patients with complicated UTIs | Noninferiority of this compound to ertapenem was not demonstrated (67.8% vs 73.9% overall success).[13] | [13] |
These trials highlight this compound's efficacy in treating UTIs caused by resistant bacteria, a common manifestation of ESBL-producing K. pneumoniae infections.[8][9][10][11][12]
Alternatives in the Current Treatment Landscape
Carbapenems are currently considered the treatment of choice for invasive infections caused by ESBL-producing organisms.[14] However, the emergence of carbapenem resistance necessitates the exploration of alternatives.[15] Other options, depending on the site of infection and susceptibility testing, include piperacillin-tazobactam, certain fluoroquinolones, and aminoglycosides.[14][16] For uncomplicated cystitis, oral options like nitrofurantoin and fosfomycin may be effective.[15][16]
Mechanism of Action
This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[8] It achieves this by binding to penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis.[7][10][17] This disruption of the cell wall integrity leads to cell lysis and death. Due to its molecular structure, this compound can penetrate the outer membrane of Gram-negative bacteria to reach its PBP targets.[7][10][17]
Caption: this compound's mechanism of action against Gram-negative bacteria.
Experimental Protocols
In Vitro Susceptibility Testing
The in vitro activity of this compound and comparator agents is typically determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[3][4][6]
Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).
Methodology Details:
-
Isolate Collection: Clinical isolates of K. pneumoniae are collected from various sources, such as urine, blood, or respiratory samples.[4][6]
-
Subculture: Isolates are subcultured from frozen stocks onto appropriate agar plates to ensure purity and viability.[3]
-
Inoculum Preparation: A standardized inoculum of the bacterial suspension is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard.
-
Broth Microdilution: Custom-designed 96-well microtiter plates containing serial twofold dilutions of this compound and comparator antibiotics in cation-adjusted Mueller-Hinton broth are used.[3]
-
Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the microtiter plates, which are then incubated at a controlled temperature (typically 35-37°C) for 16-20 hours.[3]
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[3] Quality control is performed using standard ATCC reference strains.[2]
Conclusion
This compound exhibits potent in vitro activity against ESBL-producing K. pneumoniae, with MIC values that are comparable to or better than some carbapenems.[2][3][4][5][6] Clinical trial data from uUTIs further support its potential in treating infections caused by resistant Gram-negative bacteria.[8][9][10][11][12] As a novel thiopenem with both oral and intravenous formulations, this compound represents a valuable potential addition to the antimicrobial armamentarium for combating infections caused by ESBL-producing pathogens.[1][18] Further clinical studies are warranted to fully establish its role in treating a broader range of infections caused by these challenging organisms.
References
- 1. Iterum Therapeutics Announces Positive Topline Results from its Phase 3 REASSURE Clinical Trial of Oral this compound in Uncomplicated Urinary Tract Infections [prnewswire.com]
- 2. can-r.com [can-r.com]
- 3. can-r.com [can-r.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. In vitro activity of this compound and comparator agents against US Enterobacterales clinical isolates collected during the SENTRY antimicrobial surveillance program in 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: An Intravenous and Oral Penem for the Treatment of Urinary Tract Infections Due to Multidrug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2minutemedicine.com [2minutemedicine.com]
- 9. This compound or Ciprofloxacin for the Treatment of Uncomplicated Urinary Tract Infections in Women: A Phase 3, Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Iterum Therapeutics Announces Positive Topline Results from its Phase 3 REASSURE Clinical Trial of Oral this compound in Uncomplicated Urinary Tract Infections :: Iterum Therapeutics plc (ITRM) [iterumtx.com]
- 12. Positive Phase 3 Results for Iterum's this compound in Treating uUTIs [synapse.patsnap.com]
- 13. This compound for the Treatment of Complicated Urinary Tract Infections Including Pyelonephritis: A Phase 3, Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Pharmacist’s Role in Treating Extended-Spectrum Beta-Lactamase Infections [uspharmacist.com]
- 15. medicine.missouri.edu [medicine.missouri.edu]
- 16. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
- 17. researchgate.net [researchgate.net]
- 18. journals.asm.org [journals.asm.org]
A Comparative Analysis of Cross-Resistance Between Sulopenem and Other Carbapenems
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro activity and cross-resistance profiles of sulopenem, a novel penem antibacterial, and other carbapenems, including doripenem, meropenem, and imipenem. The information presented is supported by experimental data from recent surveillance studies to aid in research and development efforts.
Understanding Carbapenem Resistance
Resistance to carbapenems, a class of broad-spectrum β-lactam antibiotics, is a significant global health concern. The primary mechanisms of resistance in Gram-negative bacteria, particularly Enterobacterales, are:
-
Carbapenemase Production: This is the most common mechanism, involving the production of enzymes (carbapenemases) that hydrolyze and inactivate the carbapenem antibiotic.
-
Porin Loss/Mutation: Changes in or loss of outer membrane porin channels can restrict the entry of carbapenems into the bacterial cell, thereby reducing their efficacy.
-
Efflux Pump Overexpression: Bacteria can actively transport carbapenems out of the cell through the overexpression of multidrug efflux pumps.
Cross-resistance between this compound and other carbapenems is expected, especially in bacteria that produce carbapenemases, as these enzymes can often degrade a wide range of carbapenem antibiotics.[1]
Quantitative Data Presentation: In Vitro Susceptibility
The following table summarizes the minimum inhibitory concentration (MIC) data for this compound and comparator carbapenems against a large collection of Enterobacterales isolates from the SENTRY Antimicrobial Surveillance Program. The MIC50 and MIC90 values represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.
| Organism (Number of Isolates) | Antibiotic | MIC50 (mg/L) | MIC90 (mg/L) |
| Escherichia coli (983) | This compound | 0.03 | 0.03 |
| Doripenem | ≤0.03 | 0.06 | |
| Meropenem | ≤0.03 | 0.06 | |
| Imipenem | 0.25 | 0.5 | |
| Klebsiella pneumoniae (347) | This compound | 0.03 | 0.12 |
| Doripenem | ≤0.03 | 0.12 | |
| Meropenem | ≤0.03 | 0.06 | |
| Imipenem | 0.25 | 1 | |
| Enterobacter cloacae complex (110) | This compound | 0.12 | 0.5 |
| Doripenem | 0.06 | 0.25 | |
| Meropenem | ≤0.03 | 0.12 | |
| Imipenem | 0.25 | 1 | |
| All Enterobacterales (1647) | This compound | 0.03 | 0.25 |
| Doripenem | ≤0.03 | 0.12 | |
| Meropenem | ≤0.03 | 0.06 | |
| Imipenem | 0.25 | 1 |
Data sourced from the SENTRY Antimicrobial Surveillance Program, as reported in Huband et al., 2023.[2]
Analysis of Cross-Resistance:
The data indicates that this compound demonstrates potent in vitro activity against Enterobacterales, with MIC values comparable to or slightly higher than doripenem and meropenem, and generally lower than imipenem.[2] Against ESBL-phenotype Escherichia coli, this compound maintained low MIC50/90 values (0.03/0.06 mg/L).[2][3] Similarly, for ESBL-phenotype Klebsiella pneumoniae, the this compound MIC50/90 was 0.06/1 mg/L.[2][3][4] This suggests that this compound is stable against many extended-spectrum β-lactamases.[5] However, the potential for cross-resistance with other carbapenems remains, particularly in isolates with carbapenemase-mediated resistance.
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination (CLSI Guideline)
This protocol outlines the reference method for determining the MIC of an antimicrobial agent.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microdilution plates
-
Antimicrobial agent stock solution
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile diluent (e.g., saline or broth)
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Prepare Antimicrobial Dilutions:
-
Create a series of twofold dilutions of the antimicrobial agent in CAMHB directly in the wells of the 96-well plate. The final volume in each well should be 100 µL.
-
The concentration range should be appropriate to determine the MIC for the test organism.
-
Include a growth control well (broth only, no antibiotic) and a sterility control well (uninoculated broth).
-
-
Prepare Bacterial Inoculum:
-
From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile diluent to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.
-
-
Inoculate the Plate:
-
Within 15 minutes of preparing the standardized inoculum, add 10 µL of the diluted inoculum to each well of the microdilution plate, except for the sterility control well. This will result in a final volume of 110 µL per well.
-
-
Incubation:
-
Cover the plate with a lid or sealing tape to prevent evaporation.
-
Incubate the plate at 35°C ± 2°C in ambient air for 16-20 hours.
-
-
Reading the MIC:
-
Following incubation, examine the plate for bacterial growth. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
Time-Kill Assay
This assay evaluates the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Materials:
-
Mueller-Hinton Broth (MHB)
-
Bacterial culture in logarithmic growth phase
-
Antimicrobial agent at desired concentrations (e.g., 1x, 2x, 4x MIC)
-
Sterile culture tubes or flasks
-
Incubator with shaking capabilities (37°C)
-
Sterile saline for serial dilutions
-
Agar plates for colony counting
-
Timer
Procedure:
-
Prepare Inoculum:
-
Inoculate MHB with the test organism and incubate until it reaches the logarithmic phase of growth.
-
Dilute the culture in fresh, pre-warmed MHB to a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
-
Set Up Test Conditions:
-
Prepare tubes or flasks containing the bacterial inoculum and the antimicrobial agent at the desired concentrations.
-
Include a growth control tube with no antibiotic.
-
-
Incubation and Sampling:
-
Incubate all tubes at 37°C with constant agitation.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.[6]
-
-
Determine Viable Counts:
-
Perform serial tenfold dilutions of each aliquot in sterile saline.
-
Plate a specific volume of each dilution onto agar plates.
-
Incubate the plates overnight at 37°C.
-
-
Data Analysis:
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
Plot the log10 CFU/mL versus time for each antimicrobial concentration and the growth control.
-
Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[7]
-
Bacteriostatic activity is characterized by a <3-log10 reduction in CFU/mL.[7]
-
Mandatory Visualizations
Caption: Workflow for MIC Determination.
Caption: Mechanisms of Carbapenem Resistance.
References
- 1. pacificbiolabs.com [pacificbiolabs.com]
- 2. In vitro activity of this compound and comparator agents against Enterobacterales and anaerobic clinical isolates collected during the SENTRY Antimicrobial Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro activity of this compound and comparator agents against Enterobacterales and anaerobic clinical isolates collected during the SENTRY Antimicrobial Surveillance Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. can-r.com [can-r.com]
- 6. Predicting the Effects of Carbapenem/Carbapenemase Inhibitor Combinations against KPC-Producing Klebsiella pneumoniae in Time-Kill Experiments: Alternative versus Traditional Approaches to MIC Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. emerypharma.com [emerypharma.com]
Comparative Analysis of Sulopenem and Imipenem PBP Binding Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the penicillin-binding protein (PBP) binding profiles of Sulopenem and Imipenem. The information is compiled from publicly available experimental data to assist researchers in understanding the mechanistic nuances of these two important carbapenem antibiotics.
Introduction
This compound and Imipenem are both β-lactam antibiotics belonging to the carbapenem class, which exert their bactericidal effect by inhibiting bacterial cell wall synthesis. This is achieved through the acylation and subsequent inactivation of essential penicillin-binding proteins (PBPs), which are bacterial enzymes crucial for the final steps of peptidoglycan synthesis. The specific PBP binding profile of a carbapenem—its affinity for different PBPs—is a key determinant of its spectrum of activity, bactericidal potency, and effects on bacterial morphology. This guide offers a side-by-side look at the PBP binding characteristics of this compound and Imipenem, supported by available quantitative data and detailed experimental methodologies.
Data Presentation: PBP Binding Affinities
Imipenem PBP Binding Affinity (IC50 Values)
The following table summarizes the 50% inhibitory concentrations (IC50) of Imipenem required to inhibit PBP activity in Escherichia coli and Pseudomonas aeruginosa. Lower IC50 values indicate higher binding affinity.
| Bacterial Species | Penicillin-Binding Protein (PBP) | Imipenem IC50 (µg/mL) |
| Escherichia coli MC4100 | PBP1a | 0.03[1] |
| PBP1b | 0.4[1] | |
| PBP2 | 0.008[1] | |
| PBP3 | >8[1] | |
| PBP4 | ≤0.02[1] | |
| PBP5/6 | ≤0.4[1] | |
| Pseudomonas aeruginosa PAO1 | PBP1a | 0.5[2] |
| PBP1b | 0.1[2] | |
| PBP2 | 0.1[2] | |
| PBP3 | 1.0[2] | |
| PBP4 | 0.5[2] |
This compound PBP Binding Profile
Quantitative IC50 data for this compound is not as comprehensively published as for Imipenem. However, qualitative descriptions of its binding affinity are available. This compound's bactericidal activity is a result of its inhibition of cell wall synthesis through binding to PBPs. The binding affinity of this compound for various PBPs has been reported to follow this order of greatest to least affinity: PBP2, PBP1A, PBP1B, PBP4, PBP3, and PBP5/6.
Studies have indicated that this compound's activity against certain Gram-negative aerobes is greater than that of Imipenem.[3] Furthermore, against many Gram-positive and Gram-negative anaerobes, this compound has demonstrated identical or slightly greater activity than Imipenem.[3] The minimum inhibitory concentrations (MICs) of this compound against pneumococci have been found to be similar to those of Imipenem.[4]
Comparative Analysis
Both this compound and Imipenem demonstrate a strong affinity for PBP2 in Gram-negative bacteria like E. coli and P. aeruginosa.[1][2] Inhibition of PBP2 is typically associated with the formation of spherical bacterial cells and is a primary target for bactericidal activity.[1]
A key difference lies in their affinity for PBP3. Imipenem shows a notably low affinity for PBP3 in E. coli (IC50 >8 µg/mL).[1] In contrast, while PBP3 is not the primary target for this compound, it does have a place in its binding hierarchy, suggesting a more balanced profile across multiple PBPs compared to Imipenem's more targeted high affinity for PBP2 and PBP4. The higher affinity of an antibiotic for PBP3 is generally associated with the formation of filamentous bacteria.[1]
In P. aeruginosa, Imipenem has a strong affinity for PBP1b and PBP2.[2] While specific quantitative data for this compound in this organism is lacking, its reported broad activity suggests effective binding to essential P. aeruginosa PBPs.
Experimental Protocols
The following is a representative experimental protocol for determining the PBP binding affinity (IC50) of a β-lactam antibiotic using a competitive binding assay with a fluorescently labeled penicillin, such as Bocillin FL. This method is based on protocols described in the scientific literature.[2][5]
Preparation of Bacterial Membranes
-
Bacterial Culture: Grow the bacterial strain of interest (e.g., E. coli MC4100 or P. aeruginosa PAO1) in appropriate broth media to the mid-logarithmic phase.
-
Cell Harvesting: Centrifuge the culture to pellet the cells. Wash the cell pellet with a suitable buffer (e.g., 10 mM Tris-HCl, pH 8.0).
-
Cell Lysis: Resuspend the cells in the same buffer and lyse them using a French press or sonication to release the cellular contents.
-
Membrane Isolation: Perform a low-speed centrifugation to remove intact cells and large debris. Subsequently, subject the supernatant to high-speed ultracentrifugation to pellet the cell membranes.
-
Washing and Storage: Wash the membrane pellet with buffer to remove any remaining cytoplasmic proteins. Resuspend the final membrane preparation in a buffer and store at -70°C until use. The protein concentration of the membrane preparation should be determined using a standard method like the Bradford assay.
Competitive PBP Binding Assay
-
Incubation with Test Antibiotic: In a series of microcentrifuge tubes, incubate a fixed amount of the prepared bacterial membranes with serially diluted concentrations of the test antibiotic (e.g., this compound or Imipenem). A control tube with no antibiotic should also be prepared. The incubation is typically carried out at 37°C for a defined period (e.g., 30 minutes) to allow the antibiotic to bind to the PBPs.
-
Labeling with Fluorescent Penicillin: Add a fixed, saturating concentration of a fluorescent penicillin probe (e.g., Bocillin FL) to each tube. Incubate for a further period (e.g., 10 minutes) at room temperature. This allows the fluorescent probe to bind to any PBPs that were not inhibited by the test antibiotic.
-
Termination of Reaction: Stop the labeling reaction by adding a sample buffer containing SDS and β-mercaptoethanol, and then heat the samples at 100°C for a few minutes to denature the proteins.
PBP Visualization and Quantification
-
SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Fluorescence Imaging: After electrophoresis, visualize the fluorescently labeled PBPs directly in the gel using a fluorescence imager.
-
Densitometry Analysis: Quantify the fluorescence intensity of each PBP band in each lane using densitometry software.
-
IC50 Calculation: For each PBP, plot the fluorescence intensity against the concentration of the test antibiotic. The IC50 is the concentration of the antibiotic that results in a 50% reduction in the fluorescence intensity of the PBP band compared to the control lane (no antibiotic).
Mandatory Visualization
The following diagrams illustrate the experimental workflow for determining PBP binding profiles and the general mechanism of PBP inhibition by β-lactam antibiotics.
Conclusion
Both this compound and Imipenem are potent carbapenem antibiotics that effectively inhibit bacterial cell wall synthesis by targeting PBPs. The primary target for both agents in key Gram-negative pathogens appears to be PBP2. Imipenem exhibits a very high affinity for PBP2 and PBP4, with a notable weakness against PBP3 in E. coli. While detailed quantitative data for this compound is less available, its binding profile appears to be potent against PBP2 and may be more broadly distributed across other PBPs compared to Imipenem. These distinct binding profiles likely contribute to the subtle differences observed in their antibacterial spectra and overall activity. Further head-to-head quantitative studies would be invaluable for a more precise delineation of their structure-activity relationships.
References
- 1. Affinity of Doripenem and Comparators to Penicillin-Binding Proteins in Escherichia coli and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. This compound: An Intravenous and Oral Penem for the Treatment of Urinary Tract Infections Due to Multidrug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Antipneumococcal Activities of this compound and Other Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
Safety Operating Guide
Navigating the Disposal of Sulopenem: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of pharmaceutical compounds like sulopenem is a critical component of laboratory safety and chemical management. This guide provides essential, step-by-step information for researchers, scientists, and drug development professionals on the proper disposal procedures for this compound, aligning with general best practices for pharmaceutical waste management.
Core Principles of Pharmaceutical Waste Management
The primary goal of pharmaceutical waste management is to protect human health and the environment. Key regulations to be aware of include the Resource Conservation and Recovery Act (RCRA), which governs the disposal of solid and hazardous waste in the United States.[1][2][3] Pharmaceutical waste is broadly categorized as hazardous or non-hazardous, with specific disposal pathways for each.
It is crucial to note that some healthcare facilities may be subject to the EPA's Subpart P regulations, which provide specific standards for managing hazardous waste pharmaceuticals.[1][4]
Step-by-Step Disposal Protocol for this compound in a Laboratory Setting
Given the absence of a specific Safety Data Sheet (SDS) with disposal instructions in the provided search results, this compound should be managed as a chemical waste product in a laboratory setting.
-
Consult Institutional and Manufacturer Guidance:
-
Always prioritize your institution's specific chemical hygiene plan and waste disposal protocols.
-
Whenever available, the manufacturer's Safety Data Sheet (SDS) is the primary source for disposal information. For this compound, if an SDS is available with your product, it must be consulted.
-
-
Segregation of Waste:
-
Waste Characterization:
-
Determine if the waste is classified as hazardous. While information on this compound's specific hazardous waste characteristics was not found, it is best to manage it as such in the absence of definitive data. Pharmaceutical waste may be considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[2]
-
-
Containerization and Labeling:
-
Use a compatible, leak-proof container for all this compound waste.
-
Label the container clearly with "Hazardous Waste," the name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.
-
-
Storage:
-
Store the waste container in a designated, secure area, away from incompatible materials.
-
-
Disposal:
-
Arrange for pickup and disposal through your institution's EHS-approved hazardous waste vendor.
-
Hazardous pharmaceutical waste is typically incinerated at a permitted facility.[1]
-
Disposal of Unused or Expired this compound in a Non-Laboratory Setting
For unused or expired this compound outside of a professional laboratory (e.g., in a clinical setting), the following general guidelines for pharmaceutical disposal should be followed:
-
Do Not Flush: Unless specifically instructed by the product labeling, do not flush unused medicines down the toilet or drain.[6][7]
-
Drug Take-Back Programs: The preferred method for disposal is to use a drug take-back program. These programs are the safest way to dispose of old and unneeded medicines.[8]
-
Household Trash Disposal (if no take-back program is available):
-
Remove the medicine from its original container.
-
Mix it with an undesirable substance like used coffee grounds, dirt, or cat litter. This makes the medicine less appealing to children and pets and unrecognizable to people who may intentionally go through the trash.[6][7]
-
Place the mixture in a sealed plastic bag or other container to prevent it from leaking.[6]
-
Throw the container in your household trash.
-
Scratch out all personal information on the prescription label of the empty container to protect your identity and privacy.[6][7]
-
Quantitative Data on Pharmaceutical Waste
While specific quantitative data for this compound's environmental impact was not available in the search results, the following table provides a general overview of pharmaceutical waste categories.
| Waste Category | Description | Examples | General Disposal Method |
| Non-Hazardous Pharmaceutical Waste | Medications that do not meet the EPA's definition of hazardous waste.[5] | Most over-the-counter medications, certain prescription drugs. | Disposal in a solid waste landfill or incineration, in accordance with state/local regulations.[5] |
| RCRA Hazardous Pharmaceutical Waste | Waste that is specifically listed by the EPA or exhibits hazardous characteristics (ignitable, corrosive, reactive, toxic).[2] | Certain chemotherapy agents, warfarin, some disinfectants. | Treatment at a permitted hazardous waste facility, typically via incineration.[1] |
| Controlled Substances | Drugs regulated by the Drug Enforcement Administration (DEA) due to potential for abuse. | Opioids, stimulants, depressants. | Must be managed according to DEA regulations, often through a reverse distributor or witnessed destruction.[3][5] |
Experimental Protocols and Signaling Pathways
Detailed experimental protocols for the disposal or degradation of this compound were not found in the provided search results. The search results for this compound primarily focused on its in-vitro and in-vivo antibacterial activity.[9][10][11][12]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound in a laboratory setting.
This guide is intended to provide a framework for the safe handling and disposal of this compound. Always prioritize your local regulations and institutional policies.
References
- 1. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 2. danielshealth.com [danielshealth.com]
- 3. easyrxcycle.com [easyrxcycle.com]
- 4. epa.gov [epa.gov]
- 5. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 6. dea.gov [dea.gov]
- 7. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 8. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medkoo.com [medkoo.com]
- 11. journals.asm.org [journals.asm.org]
- 12. Characterization of this compound antimicrobial activity using in vitro time-kill kinetics, synergy, post-antibiotic effect, and sub-inhibitory MIC effect methods against Escherichia coli and Klebsiella pneumoniae isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
Safeguarding Researchers: A Comprehensive Guide to Handling Sulopenem
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical protocols for the handling of Sulopenem, a penem antibacterial agent, in a research and development setting. Adherence to these guidelines is essential to ensure the safety of laboratory personnel and to minimize environmental impact. This compound, like other beta-lactam antibiotics, is a potential sensitizer and requires careful handling to prevent allergic reactions and other health risks.
Essential Safety and Handling Information
All personnel must be thoroughly trained on the potential hazards of this compound and the procedures outlined in this guide before commencing any work.
Personal Protective Equipment (PPE):
Due to the sensitizing nature of beta-lactam antibiotics, a comprehensive PPE strategy is mandatory to prevent dermal and respiratory exposure.
-
Gloves: Double gloving with nitrile gloves is required. Gloves should be changed immediately if contaminated and every two hours during continuous work.
-
Eye Protection: Chemical safety goggles must be worn at all times in the laboratory. A face shield should be used in addition to goggles when there is a risk of splashes or aerosol generation.
-
Lab Coat: A dedicated, disposable, back-closing gown made of a low-permeability fabric is required. Lab coats should be changed at the end of each work session or immediately if contaminated.
-
Respiratory Protection: For operations that may generate dust or aerosols (e.g., weighing, preparing solutions), a NIOSH-approved N95 or higher-rated respirator is mandatory. All personnel requiring respiratory protection must be fit-tested.
This compound Properties and Storage
Below is a summary of the known physical and chemical properties of this compound.
| Property | Data |
| Chemical Formula | C₁₂H₁₅NO₅S₃ |
| Molecular Weight | 349.45 g/mol |
| Appearance | White to beige powder |
| Solubility | DMSO: 2 mg/mL, clear |
| Storage Temperature | -20°C |
| Shipping Conditions | Shipped on dry ice |
Standard Operating Procedure for Handling this compound
The following workflow outlines the necessary steps for safely handling this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound in a Laboratory Setting.
Experimental Protocols:
-
Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. If the container is compromised, do not open it and follow institutional protocols for hazardous material incidents.
-
Storage: Store this compound in its original, tightly sealed container at -20°C in a designated and clearly labeled area.
-
Weighing: All weighing of solid this compound must be conducted in a chemical fume hood or a ventilated balance enclosure to prevent the generation of airborne dust.
-
Solution Preparation: Prepare solutions in a chemical fume hood. Add the solvent to the solid this compound slowly to avoid splashing.
-
Conducting Experiments: Handle all solutions containing this compound within a chemical fume hood.
Disposal Plan
The disposal of this compound and all contaminated materials must be handled with care to prevent environmental contamination and the spread of antibiotic resistance.
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container. Do not pour any this compound-containing solutions down the drain.[1][2]
-
Solid Waste: All solid waste, including contaminated consumables (e.g., pipette tips, tubes) and PPE, must be collected in a designated hazardous waste container.
-
Decontamination: Decontaminate all work surfaces and equipment that have come into contact with this compound. A validated chemical inactivation method, if available for beta-lactams, should be used. Otherwise, a thorough cleaning with an appropriate laboratory detergent followed by a rinse with 70% ethanol is recommended.
-
Waste Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety office in accordance with local, state, and federal regulations.
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spills: Evacuate the area. For small spills, absorb the material with an inert absorbent and place it in a sealed container for disposal. For large spills, contact the institutional emergency response team.
By adhering to these protocols, researchers can safely handle this compound while minimizing personal and environmental risks. This guide should be integrated into the laboratory's chemical hygiene plan and reviewed regularly.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
